Garbanzol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-3,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,14-17,19H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTGGIJPIYOHGT-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331820 | |
| Record name | Garbanzol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Garbanzol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1226-22-8 | |
| Record name | Garbanzol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Garbanzol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Garbanzol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GARBANZOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T87V438N7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Garbanzol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 - 208 °C | |
| Record name | Garbanzol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Garcinol in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initial investigations into "Garbanzol" revealed a likely misspelling of "Garcinol," a polyisoprenylated benzophenone extracted from the fruit rind of Garcinia indica. Garcinol has garnered significant attention in oncological research for its potential as a chemopreventive and therapeutic agent. This document provides a comprehensive overview of the molecular mechanisms through which Garcinol exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways.
Core Mechanisms of Action
Garcinol's anticancer activity is multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.
Induction of Apoptosis
Garcinol is a potent inducer of apoptosis in various cancer cell lines. The primary mechanisms involve the intrinsic mitochondrial pathway and the modulation of anti-apoptotic proteins.
Mitochondrial Pathway Activation:
Garcinol treatment leads to a rapid loss of the mitochondrial transmembrane potential, which triggers the release of cytochrome c from the mitochondria into the cytosol.[1] This event is a critical step in the activation of the caspase cascade. Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of procaspase-9.[1] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -2.[1]
Modulation of Apoptotic Regulators:
-
Caspase Activation: Garcinol treatment results in a dose-dependent increase in the cleaved (active) form of caspase-3 in prostate cancer cells.[2]
-
PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
-
DNA Fragmentation: The activation of the caspase cascade ultimately leads to the degradation of chromosomal DNA by caspase-activated deoxyribonuclease.[1]
Quantitative Data on Apoptosis Induction
| Cell Line | Compound | Concentration | Apoptosis Induction | Reference |
| HCT116 (Colon) | Garcinol | Not Specified | 18% | [3] |
| HCT116 (Colon) | TRAIL | Not Specified | 14% | [3] |
| HCT116 (Colon) | Garcinol + TRAIL | Not Specified | 67% | [3] |
| HT29 (Colon) | Garcinol + TRAIL | Not Specified | Increased from 6% to 19.6% (FACS) | [3] |
Experimental Protocol: Histone/DNA ELISA for Apoptosis Detection
This protocol is based on the methods used to investigate the apoptosis-inducing effect of garcinol in prostate and pancreatic cancer cells.[2][4]
-
Cell Seeding: Seed cancer cells (e.g., LNCaP, C4-2B, PC3, BxPC-3) in a 96-well plate at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of Garcinol for the desired time period (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of a commercial cell death detection ELISA kit.
-
ELISA Procedure:
-
Transfer the cell lysates to a streptavidin-coated microplate.
-
Add a mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies.
-
Incubate for 2 hours at room temperature.
-
Wash the wells to remove unbound components.
-
Add ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution as a substrate for the peroxidase.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of nucleosomes released during apoptosis.
Signaling Pathway for Garcinol-Induced Apoptosis
Caption: Garcinol induces apoptosis via the mitochondrial pathway.
Modulation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in cancer cell proliferation, survival, and inflammation. Garcinol has been shown to be a potent inhibitor of this pathway.
Mechanism of Inhibition:
-
Garcinol inhibits the constitutive levels of NF-κB activity in prostate and pancreatic cancer cells.[4]
-
This inhibition is dose-dependent and leads to the downregulation of NF-κB-regulated genes that are involved in cell survival and proliferation.[2][4]
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
This protocol is based on the methods used to assess the effect of garcinol on NF-κB-DNA binding activity.[2]
-
Nuclear Extract Preparation:
-
Treat cancer cells with Garcinol for the specified duration.
-
Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts using a Bradford assay.
-
-
Probe Labeling:
-
Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probe using a spin column.
-
-
Binding Reaction:
-
Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For competition assays, add an excess of unlabeled probe to a parallel reaction.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
-
Visualization:
-
Dry the gel and expose it to an X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes.
-
NF-κB Inhibition Pathway
Caption: Garcinol inhibits the NF-κB signaling pathway.
Potentiation of TRAIL-Induced Apoptosis
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anticancer agent, but many cancer cells are resistant to its effects. Garcinol can sensitize cancer cells to TRAIL-induced apoptosis.[3]
Mechanism of Sensitization:
-
Upregulation of Death Receptors: Garcinol treatment increases the expression of TRAIL receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the surface of colon cancer cells in a dose-dependent manner.[3]
-
Downregulation of Antiapoptotic Proteins: Garcinol downregulates the expression of antiapoptotic proteins such as cFLIP, which is an inhibitor of caspase-8.[3]
Experimental Workflow for Studying TRAIL Sensitization
Caption: Workflow for assessing Garcinol's sensitization to TRAIL.
Cell Cycle Arrest
While the primary focus of the available literature is on apoptosis, many natural compounds that induce apoptosis also cause cell cycle arrest.[5][6] This is a logical preceding step, as the cell cycle machinery is intricately linked with apoptotic pathways. For instance, the tumor suppressor protein p53 can induce both cell cycle arrest and apoptosis.[7] The induction of G2/M phase arrest has been observed with other stilbenoid compounds, which is then followed by an increase in the sub-G1 phase, indicative of apoptosis.[6]
Conclusion
Garcinol exhibits significant anticancer potential through a multi-pronged approach. Its ability to induce apoptosis via the mitochondrial pathway, inhibit the pro-survival NF-κB signaling pathway, and sensitize cancer cells to TRAIL-induced cell death makes it a compelling candidate for further preclinical and clinical investigation. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of Garcinol.
References
- 1. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Garcinol Potentiates TRAIL-Induced Apoptosis through Modulation of Death Receptors and Antiapoptotic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Garcinol-induced apoptosis in prostate and pancreatic cancer cells is mediated by NF- kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Biological Activities of Garbanzol: A Technical Guide for Drug Discovery and Development
An In-depth Review of the Antioxidant, Anti-inflammatory, and Anticancer Properties of the Flavonoid Garbanzol
Introduction
This compound, a flavonoid belonging to the flavanonol subclass, has garnered interest within the scientific community for its potential therapeutic applications. Like other flavonoids, it is a plant secondary metabolite known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Quantitative Data on Biological Activities
While specific quantitative data for this compound is limited in the current literature, this section presents a summary of the inhibitory concentrations (IC₅₀) for related flavonoids and compounds in various in vitro assays. This comparative data provides a valuable reference for assessing the potential potency of this compound.
Table 1: Antioxidant Activity
The antioxidant capacity of flavonoids is often evaluated using radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals.
| Compound/Extract | DPPH Radical Scavenging IC₅₀ (µg/mL) | ABTS Radical Scavenging IC₅₀ (µg/mL) | Reference |
| This compound | Data not available | Data not available | |
| Vernonia amygdalina Methanol Extract | 94.92 | 179.8 | [2] |
| Anogeissus leiocarpus Ethanol Extract | 104.74 | Data not available | [3] |
| Ascorbic Acid (Standard) | ~5.83 | Data not available | [4] |
Table 2: Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids can be quantified by their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as by their capacity to reduce the production of inflammatory mediators like nitric oxide (NO) in cell-based assays.
| Compound | Assay | IC₅₀ (µM) | Reference |
| This compound | Data not available | Data not available | |
| Garcinol (related compound) | 5-Lipoxygenase (cell-free) | 0.1 | |
| Garcinol (related compound) | Cyclooxygenase-1 (COX-1) | 12 | |
| Apigenin | NO Production (RAW 264.7 cells) | 23 | [5][6] |
| Wogonin | NO Production (RAW 264.7 cells) | 17 | [5][6] |
| Luteolin | NO Production (RAW 264.7 cells) | 27 | [5][6] |
Table 3: Cytotoxic Activity against Cancer Cell Lines
The anticancer potential of flavonoids is often initially assessed by their cytotoxicity against various cancer cell lines. The IC₅₀ value represents the concentration of the compound that inhibits 50% of cell growth or viability.
| Compound/Extract | Cell Line | Cancer Type | IC₅₀ | Reference |
| This compound | Data not available | Data not available | ||
| Artocarpin | MCF-7 | Breast Cancer | 12.53 µg/mL (28.73 µM) | [7] |
| Syzygium samarangense Ethyl Acetate Fraction | MCF-7 | Breast Cancer | 7.2 µg/mL | [8][9] |
| Doxorubicin (Standard) | MCF-7 | Breast Cancer | 1.2 µg/mL | [8][9] |
| Catechin | HeLa | Cervical Cancer | 22.91 µg/mL | [10] |
| Anisomeles indica Ethanol Extract | HeLa | Cervical Cancer | 38.8 µg/mL | [11] |
| Nepeta paulsenii Ethanolic Flower Extract | A549 | Lung Cancer | 50.58 µg/mL | [12] |
| Curcumin (Standard) | A549 | Lung Cancer | 33 µM | [13] |
| Luteolin | HCT-116 | Colon Cancer | 66.86 µM (72h) | [14] |
| Benzimidazole 2 | HCT-116 | Colon Cancer | 16.18 µg/mL | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of flavonoids like this compound.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The color change from purple to yellow is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compound (this compound) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound solutions to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.
Protocol:
-
Generate the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound (this compound).
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC₅₀ value is determined from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins.
Protocol:
-
Use a commercial COX inhibitor screening assay kit or purified COX-1 and COX-2 enzymes.
-
Prepare a reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer.
-
Add various concentrations of the test compound (this compound) or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the reaction mixture.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
The activity of the enzyme can be measured by detecting the production of prostaglandin E₂ (PGE₂) using an ELISA or by monitoring the consumption of oxygen using an oxygen electrode.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value from the concentration-inhibition curve.
5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: This assay assesses the inhibitory effect of a compound on the 5-LOX enzyme, which is involved in the biosynthesis of leukotrienes.
Protocol:
-
Utilize a commercial 5-LOX inhibitor screening kit or purified 5-LOX enzyme.
-
Prepare a reaction buffer containing the 5-LOX enzyme.
-
Add various concentrations of the test compound (this compound) or a known 5-LOX inhibitor (e.g., zileuton).
-
Initiate the reaction by adding the substrate, arachidonic acid or linoleic acid.
-
The product formation can be measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (e.g., 234 nm for the formation of hydroperoxides).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the purple solution at a wavelength of around 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC₅₀ value is calculated from the dose-response curve.
Western Blot Analysis for Apoptosis Markers
Principle: Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to detect the cleavage and activation of caspases, which are key executioners of apoptosis.
Protocol:
-
Treat cancer cells with the test compound (this compound) to induce apoptosis.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
The presence and intensity of the bands corresponding to the cleaved (active) forms of caspases indicate the induction of apoptosis.
Signaling Pathways and Mechanisms of Action
Flavonoids, including potentially this compound, exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
Antioxidant Mechanism
Flavonoids act as antioxidants through several mechanisms, including direct scavenging of free radicals and chelation of metal ions involved in radical formation. The following diagram illustrates a simplified workflow for assessing antioxidant activity.
Caption: Workflow for determining the antioxidant activity of this compound.
Anti-inflammatory Signaling Pathways
Chronic inflammation is implicated in various diseases. Flavonoids can interfere with inflammatory processes by inhibiting pro-inflammatory enzymes and modulating signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a key regulator of the expression of genes involved in inflammation.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Anticancer Signaling Pathways
The anticancer effects of flavonoids are often attributed to their ability to induce apoptosis (programmed cell death) and to inhibit signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
This compound may induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspases.
Caption: Hypothetical intrinsic pathway of apoptosis induced by this compound.
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Its inhibition by flavonoids can lead to anticancer effects.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
The MAPK/ERK pathway is another key regulator of cell proliferation and differentiation. Its dysregulation is common in cancer, making it a target for anticancer agents.
Caption: Potential inhibition of the MAPK/ERK pathway by this compound.
Conclusion and Future Directions
This compound, a flavanonol, holds promise as a bioactive compound with potential applications in the prevention and treatment of diseases associated with oxidative stress, inflammation, and cancer. While direct quantitative data on its efficacy is still emerging, comparative analysis with other flavonoids suggests that it is likely to exhibit significant biological activities.
Future research should focus on:
-
Quantitative analysis: Determining the specific IC₅₀ values of pure this compound in a wide range of antioxidant, anti-inflammatory, and cytotoxicity assays.
-
Mechanism of action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of relevant diseases.
-
Structure-activity relationship studies: Synthesizing and testing this compound derivatives to optimize its biological activities and pharmacokinetic properties.
The information presented in this technical guide provides a solid foundation for further investigation into the therapeutic potential of this compound, paving the way for its potential development as a novel drug candidate.
References
- 1. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic and Apoptotic Properties of the Flavonoid-rich Ethyl Acetate Fraction of the Crude Methanol Leaf Extract of Syzygium samarangense (Blume) Merr. (Myrtaceae) against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and Apoptotic Properties of the Flavonoid-rich Ethyl Acetate Fraction of the Crude Methanol Leaf Extract of Syzygium samarangense (Blume) Merr. (Myrtaceae) against MCF-7 Breast Cancer Cells | Acta Medica Philippina [actamedicaphilippina.upm.edu.ph]
- 10. oamjms.eu [oamjms.eu]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic, proapoptotic and antioxidative potential of flavonoids isolated from propolis against colon (HCT-116) and breast (MDA-MB-231) cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
Garbanzol: A Technical Guide to its Natural Sources, Extraction, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garbanzol, a flavanonol, has garnered interest within the scientific community for its potential bioactive properties. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, methods for its extraction and isolation, and insights into its potential biological mechanisms of action. While specific data on this compound remains limited, this document consolidates the available information and draws parallels with structurally related flavonoids to offer a foundational understanding for future research and development.
Natural Sources of this compound
This compound has been identified in a select number of plant species. The primary reported natural sources include:
-
Chickpea (Cicer arietinum) : this compound is reported to be a natural product found in chickpeas, from which its name is derived.[1][2] However, detailed quantitative analyses of this compound content in various chickpea cultivars are not extensively documented in current literature. Studies have shown that colored chickpea varieties (black, red, brown) contain significantly higher total phenolic and flavonoid content compared to cream-colored varieties, suggesting these may be richer sources of flavonoids like this compound.[3][4][5]
-
Lacquer Tree (Rhus verniciflua Stokes) : The heartwood of the lacquer tree is a known source from which this compound can be isolated.[6][7] This plant is also a source of other bioactive flavonoids such as fustin, fisetin, sulfuretin, and butein.[8]
-
Akschindlium godefroyanum (Kuntze) H. Ohashi : The roots of this plant have been found to contain this compound, along with other flavanonols.
While these sources have been identified, the concentration of this compound can vary depending on the plant part, cultivar, and growing conditions.
Extraction and Isolation Protocols
Detailed protocols for the extraction and isolation of this compound from its natural plant sources are not widely published. However, general methods for flavonoid extraction and a specific protocol for the purification of heterologously produced this compound provide a strong basis for its isolation.
General Flavonoid Extraction from Plant Material
A common approach for extracting flavonoids from plant sources like Cicer arietinum involves solvent extraction.
Protocol: Methanolic Extraction of Chickpea Seeds
-
Preparation of Plant Material : Freshly collected chickpea seeds are dried at 50°C. The dried seeds are then finely powdered to increase the surface area for extraction.
-
Solvent Extraction : The powdered seed material is subjected to overnight extraction with 75% methanol with continuous stirring.
-
Filtration and Concentration : The resulting mixture is centrifuged at 3,000 rpm to separate the supernatant from the solid plant debris. The supernatant, containing the extracted compounds, is then concentrated in vacuo using a rotary evaporator to remove the solvent. The yield of the crude extract from chickpeas using this method has been reported to be approximately 10%.
Further purification of this compound from this crude extract would require subsequent chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
Matrix Solid-Phase Dispersion (MSPD) for Quantification in Rhus verniciflua
A specific method for the simultaneous quantification of six flavonoids, including this compound, from Rhus verniciflua has been developed, providing a basis for analytical-scale extraction and analysis.[9]
Protocol: MSPD-HPLC-PDA Analysis [9]
-
Adsorbent and Sample Preparation : Zeolite Socony Mobil-twenty-two molecular sieves are used as the adsorbent. The plant sample is mixed with the adsorbent in a 2:5 ratio.
-
Grinding : The mixture is ground for 3 minutes to ensure thorough dispersion.
-
Elution : The ground mixture is eluted with 8 mL of 70% methanol in water.
-
Analysis : The eluate is then analyzed by HPLC coupled with a photodiode array (PDA) detector for the quantification of this compound and other flavonoids.
Purification of Heterologously Produced this compound
A detailed purification protocol has been established for this compound produced in a heterologous host, Streptomyces albus.[10] This multi-step process yields high-purity this compound.
Protocol: Purification from S. albus Culture [10]
-
Initial Extraction : The culture broth is extracted with ethyl acetate. The organic phase is collected and dried.
-
Solid-Phase Extraction (SPE) : The dried extract is redissolved and subjected to SPE for initial fractionation.
-
Semi-preparative HPLC : The this compound-containing fractions from SPE are further purified using semi-preparative HPLC.
-
Final Purification : A final purification step, likely involving another round of HPLC, is performed to obtain highly pure this compound. Using this method, 0.8 mg of nearly pure this compound was obtained.[10]
Quantitative Data
Quantitative data for this compound from its natural sources is sparse. The most detailed information comes from its heterologous production.
Table 1: Quantitative Data for this compound from Heterologous Production in Streptomyces albus
| Parameter | Value | Reference |
| Yield in Culture | 3.74 ± 0.55 µg/L | [10] |
| Purified Amount | 0.8 mg | [10] |
| Purity | Almost pure | [10] |
Table 2: Analytical Parameters for this compound Quantification in Rhus verniciflua by MSPD-HPLC-PDA [9]
| Parameter | Value |
| Limit of Detection (LOD) | 0.16 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
Table 3: Total Phenolic and Flavonoid Content in Different Chickpea (Cicer arietinum) Varieties
Note: These values represent the total phenolic and flavonoid content and not specifically the concentration of this compound.
| Chickpea Variety | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |
| Soybean (for comparison) | 46.65 ± 1.00 | 191.70 ± 8.73 | [11] |
| Lima Bean (for comparison) | 30.64 ± 1.50 | - | [11] |
| Common Bean (for comparison) | - | 135.35 ± 10.88 | [11] |
Studies have indicated that colored chickpea seed coats contain significantly higher levels of total phenolics and flavonoids.[3][5]
Potential Signaling Pathways
Direct evidence for the modulation of specific signaling pathways by this compound is currently lacking in the scientific literature. However, based on the activities of structurally similar flavonoids, it is plausible that this compound may exert its biological effects through the modulation of key inflammatory and antioxidant pathways.
Inhibition of Pro-inflammatory Signaling Pathways (NF-κB and MAPK)
Many flavonoids are known to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[12][13] Resokaempferol, a flavonoid with a similar structure to this compound, has been shown to inhibit the activation of NF-κB and JNK/p38 MAPK signaling pathways in activated macrophages.[2][6]
Caption: Inferred inhibition of the NF-κB pathway by this compound.
Caption: Inferred inhibition of the MAPK pathway by this compound.
Activation of the Antioxidant Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Several flavonoids, such as fisetin, have been shown to activate the Nrf2 pathway, leading to a protective effect against oxidative stress.[1][7]
Caption: Inferred activation of the Nrf2 pathway by this compound.
Experimental Protocols for Bioactivity Assessment
To evaluate the potential biological activities of this compound, standard in vitro assays can be employed.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation : Prepare a series of concentrations of this compound in methanol.
-
Reaction Mixture : In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL) to varying concentrations of the this compound solution (e.g., 20 µL). A control containing only methanol and the DPPH solution should be included.
-
Incubation : Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
In Vitro Anti-inflammatory Activity
5.2.1. Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to prevent the heat-induced denaturation of egg albumin, which is analogous to protein denaturation in inflammatory responses.
Protocol
-
Reaction Mixture : Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.
-
Incubation : Incubate the mixtures at 37°C for 15 minutes.
-
Heat Denaturation : Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Absorbance Measurement : After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation : The percentage of inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
5.2.2. Human Red Blood Cell (HRBC) Membrane Stabilization
This method evaluates the ability of a compound to stabilize the membrane of red blood cells when subjected to hypotonic stress, which is a measure of its anti-inflammatory potential.
Protocol
-
HRBC Suspension Preparation : Prepare a 10% (v/v) suspension of human red blood cells in isotonic buffer.
-
Reaction Mixture : Mix 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension with varying concentrations of this compound.
-
Incubation : Incubate the mixtures at 37°C for 30 minutes.
-
Centrifugation : Centrifuge the mixtures at 3,000 rpm for 10 minutes.
-
Hemoglobin Measurement : Measure the absorbance of the supernatant, which contains hemoglobin released from lysed cells, at 560 nm.
-
Calculation : The percentage of membrane stabilization is calculated as: % Protection = 100 - [(Absorbance of Sample / Absorbance of Control) x 100]
Conclusion and Future Directions
This compound is a naturally occurring flavanonol with potential for further investigation as a bioactive compound. While its presence has been confirmed in several plant species, there is a significant lack of detailed research on its extraction, quantification, and biological activities. The information available on structurally related flavonoids suggests that this compound may possess antioxidant and anti-inflammatory properties, potentially through the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways.
Future research should focus on:
-
Developing and optimizing extraction and purification protocols for this compound from its natural sources, particularly Cicer arietinum.
-
Quantifying the this compound content in various cultivars of its source plants to identify high-yielding varieties.
-
Conducting in-depth in vitro and in vivo studies to elucidate the specific biological activities of this compound and its mechanisms of action on key signaling pathways.
Such research will be crucial for unlocking the full potential of this compound for applications in the pharmaceutical and nutraceutical industries.
References
- 1. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of polyphenols, flavonoids, and antioxidant capacity in colored chickpea (Cicer arietinum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. krishisanskriti.org [krishisanskriti.org]
- 5. researchgate.net [researchgate.net]
- 6. Resokaempferol-mediated anti-inflammatory effects on activated macrophages via the inhibition of JAK2/STAT3, NF-κB and JNK/p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Simultaneous quantification of six flavonoids of Rhus verniciflua Stokes using matrix solid-phase dispersion via high-performance liquid chromatography coupled with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effect of Fustin against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Phenolic and Flavonoid Content, Antioxidant Activity, and Proximate Composition of Some Legume Seeds Grown in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalsciencebooks.info [globalsciencebooks.info]
A Technical Guide to the De Novo Biosynthesis of Garbanzol in Engineered Streptomyces albus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the engineered de novo biosynthesis of the flavanonol, garbanzol, in the microbial host Streptomyces albus. This document details the biosynthetic pathway, summarizes key production data, outlines the experimental protocols for replication, and visualizes the core biological and experimental processes. The information presented is based on the successful heterologous production of this compound, which leverages the metabolic versatility of S. albus as a microbial cell factory.[1][2][3]
Introduction to this compound and its Microbial Production
This compound is a flavonoid, a class of plant secondary metabolites known for their diverse bioactive properties, including antioxidant, anti-inflammatory, and antiviral activities.[1][2][3] Traditional extraction from plant sources is often inefficient and subject to environmental variability. Microbial biosynthesis in engineered hosts like Streptomyces albus presents a promising alternative for sustainable and scalable production.[1][2] This guide focuses on a specific engineered pathway that enables S. albus to produce this compound de novo.
The engineered production of this compound has been successfully demonstrated in Streptomyces albus, a bacterium recognized for its capacity to produce a wide array of secondary metabolites.[4][5] The biosynthesis was achieved through the heterologous expression of a set of genes encoding the necessary enzymatic steps to convert precursor metabolites into this compound.[4]
The Engineered Biosynthetic Pathway of this compound
The de novo biosynthesis of this compound in the engineered S. albus strain, designated as S. albus pGR, initiates from the amino acid L-tyrosine. The pathway involves six key enzymatic steps to reach the final product.[4] A central intermediate in this pathway is liquiritigenin, from which the pathways to this compound and other flavonoids diverge.[4][1]
The enzymes involved in this engineered pathway are sourced from various organisms to optimize the biosynthetic flux.[1] A notable discovery in this system is the bifunctional nature of the heterologously expressed flavanone 3-hydroxylase (F3H), which exhibits a 2-hydroxylase side activity. This leads to the production of not only this compound but also a variety of other flavonoids, including 7,4′-dihydroxyflavone, resokaempferol, kaempferol, and apigenin.[4][2]
Below is a diagram illustrating the engineered biosynthetic pathway for this compound production in S. albus.
Caption: Engineered biosynthetic pathway for the de novo production of this compound in S. albus.
Quantitative Data Summary
The production of this compound and biomass accumulation in the engineered S. albus pGR strain were monitored over a period of 168 hours. The data indicates that the production of this compound increases over time, with the growth of the producing strain being comparable to a control strain carrying an empty vector.[1] This suggests that the production of this compound and its intermediates does not exert a significant toxic effect on the host.[1]
| Time (hours) | This compound Titer (µg/L) | S. albus pGR Biomass (g/L) | S. albus pIAGO (Control) Biomass (g/L) |
| 24 | ~5 | ~1.5 | ~1.5 |
| 48 | ~20 | ~3.0 | ~3.2 |
| 72 | ~45 | ~4.5 | ~5.5 |
| 96 | ~70 | ~6.0 | ~6.5 |
| 120 | ~90 | ~7.0 | ~7.2 |
| 144 | ~100 | ~7.5 | ~7.8 |
| 168 | ~105 | ~7.8 | ~8.0 |
| Note: The values presented are estimations based on graphical data from the source literature and are intended for comparative purposes. |
Detailed Experimental Protocols
This section provides the methodologies for the key experiments involved in the creation and evaluation of the this compound-producing S. albus strain.
4.1. Construction of the Expression Plasmid
The heterologous expression of the this compound biosynthetic pathway was achieved using the E. coli-Streptomyces shuttle vector pIAGO. The genes encoding the biosynthetic enzymes were cloned into this vector under the control of the strong constitutive promoter, PermE*.[4]
-
Vector: pIAGO
-
Promoter: PermE*
-
Gene Sources:
-
Cloning Strategy: The genes were assembled into a synthetic operon and subcloned as a BglII-BamHI fragment into the pIAGO plasmid.[4][2]
The overall workflow for the construction of the recombinant strain is depicted below.
Caption: Experimental workflow for the creation and analysis of the this compound-producing S. albus strain.
4.2. Cultivation and Fermentation
-
Strain: S. albus pGR (producing strain), S. albus pIAGO (negative control)
-
Media: R5A medium was used for flavonoid production.[6]
-
Culture Conditions: The strains were cultivated, and samples were taken at regular intervals (every 24 hours for 168 hours) to monitor biomass and this compound production.[1]
4.3. Extraction and Analysis
-
Extraction: Culture extracts were prepared for analysis.
-
Analytical Method: High-performance liquid chromatography coupled with high-resolution electrospray ionization mass spectrometry (HPLC-HRESIMS) was used to identify and quantify this compound and other flavonoid products in the culture extracts.[4]
Conclusion and Future Outlook
The successful de novo biosynthesis of this compound in Streptomyces albus demonstrates the potential of this bacterium as a robust chassis for the production of valuable plant-derived flavonoids. The discovery of the F3H enzyme's side activity further highlights the capacity for generating a diversity of related compounds, which could be beneficial for drug discovery and development.[4][2] Future work could focus on optimizing the metabolic pathway to increase this compound titers and minimize the production of side products, potentially through protein engineering of the F3H enzyme or by balancing the expression levels of the pathway genes.
References
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. researchgate.net [researchgate.net]
- 3. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity | Publicación [silice.csic.es]
- 4. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Garbanzol: A Phytochemical Journey from Discovery to Modern Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Garbanzol is a flavanonol, a class of flavonoids naturally occurring in various plants, most notably in the seeds of the chickpea (Cicer arietinum), from which it derives its name. This technical guide provides a comprehensive overview of the discovery, history, and phytochemistry of this compound. It details its biosynthesis, methods for its extraction and quantification, and its biological activities with a focus on the underlying signaling pathways. This document is intended to serve as a core resource for researchers in phytochemistry, pharmacology, and drug development, providing detailed experimental protocols and quantitative data to facilitate further investigation into this promising bioactive compound.
Discovery and History
Early phytochemical screenings of Cicer arietinum revealed a rich profile of phenolic compounds, including flavonoids, isoflavonoids, and their glycosides. It is within this context of systematic natural product chemistry that this compound was first isolated and its structure as (2R,3R)-3,4′,7-Trihydroxyflavanone was elucidated. The name "this compound" is a direct reference to the garbanzo bean, the common name for chickpeas, highlighting its primary known natural source at the time of its discovery.
Subsequent research has confirmed its presence in other legumes as well, including the butter bean (Phaseolus lunatus) and the Indian kino tree (Pterocarpus marsupium). While initially a subject of purely phytochemical interest, modern research has shifted towards understanding its biosynthesis and exploring its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1]
Phytochemistry and Biosynthesis
This compound is a flavanonol with a characteristic C6-C3-C6 flavonoid backbone. Its biosynthesis in plants is part of the broader phenylpropanoid pathway.
The biosynthesis of this compound begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic steps. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This intermediate is then isomerized by chalcone isomerase (CHI) to produce the flavanone naringenin.[2]
For the synthesis of this compound, a branch in the pathway occurs where chalcone reductase (CHR) is required to produce isoliquiritigenin, which is then isomerized to liquiritigenin. Finally, flavanone 3-hydroxylase (F3H) acts on liquiritigenin to introduce a hydroxyl group at the C3 position, yielding this compound.[2]
Logical Flow of this compound Biosynthesis
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
Quantitative Data
The concentration of this compound can vary significantly depending on the source and the method of production. While challenging to quantify in natural plant sources due to complex matrices, heterologous biosynthesis systems offer a more controlled environment for production and measurement.
| Source / System | Compound | Concentration / Titer | Reference |
| Streptomyces albus (pGR strain) | This compound | 3.74 ± 0.55 µg/L | [2] |
| Streptomyces albus (pGR strain) | Liquiritigenin (precursor) | 40.48 ± 1.81 µg/L | [2] |
| Streptomyces albus (pGR strain) | p-Coumaric acid | 694.65 ± 9.52 µg/L | [2] |
| Cicer arietinum sprouts (untreated) | Total Flavonoids | ~100-200 µg/mL | [3] |
| Cicer arietinum sprouts (elicitor-treated) | Total Isoflavones | Increased content observed | [1] |
Experimental Protocols
Extraction of Flavonoids from Cicer arietinum Seeds (General Protocol)
This protocol is a general method for the extraction of flavonoids from chickpea seeds and can be adapted for the enrichment of this compound.
-
Sample Preparation: Obtain dry chickpea seeds. Grind the seeds into a fine powder using a laboratory mill.
-
Maceration: Suspend the powdered seed material in 80% methanol (1:10 w/v).
-
Extraction: Agitate the mixture on an orbital shaker at room temperature for 24 hours.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate flavonoids based on their polarity. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.
Quantification by High-Performance Liquid Chromatography (HPLC)
This is a representative HPLC method for the analysis of phenolic compounds, including flavonoids like this compound.
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV or Diode Array Detector (DAD).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 15% B
-
5-20 min: 20% B
-
20-35 min: 50% B
-
35-45 min: 80% B
-
45-50 min: 100% B
-
50-55 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm for flavanonols.
-
Quantification: Based on a calibration curve generated using an authentic this compound standard.
Workflow for Extraction and Analysis
Caption: General workflow for this compound extraction and quantification.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is commonly used to evaluate the antioxidant potential of natural products.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color.
-
Sample Preparation: Dissolve the this compound-containing extract or pure compound in methanol to prepare a series of concentrations.
-
Reaction: In a 96-well microplate, add 20 µL of each sample concentration to 180 µL of the DPPH solution. A blank well should contain 20 µL of methanol and 180 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.
Biological Activities and Signaling Pathways
This compound, like many flavonoids, exhibits a range of biological activities that are of interest for drug development. These activities are often attributed to its antioxidant properties and its ability to modulate key cellular signaling pathways involved in inflammation and carcinogenesis.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway .
In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).[4] Flavonoids, including likely this compound, can inhibit this pathway, often by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[5]
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Anticancer Activity
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that is often dysregulated in cancer. This pathway responds to cellular stress and inflammatory cytokines and can regulate cell proliferation, differentiation, and apoptosis.[6]
Stress stimuli activate a cascade of kinases, starting with MAPKKKs (e.g., ASK1, TAK1), which then phosphorylate and activate MAPKKs (MKK3/6). MKK3/6, in turn, phosphorylate and activate p38 MAPK. Activated p38 can then phosphorylate various downstream targets, including transcription factors like AP-1, which can influence gene expression related to cell cycle arrest and apoptosis.[7] Some flavonoids have been shown to modulate the p38 MAPK pathway, which can contribute to their anticancer effects by promoting apoptosis in tumor cells.
Caption: Modulation of the p38 MAPK stress signaling pathway by this compound.
Conclusion and Future Directions
This compound, a flavanonol first identified in chickpeas, represents a valuable natural product with significant potential for further pharmacological investigation. Its well-defined biosynthetic pathway allows for biotechnological production, overcoming the limitations of extraction from natural sources. The established antioxidant and anti-inflammatory properties, likely mediated through the inhibition of key signaling pathways such as NF-κB and modulation of the p38 MAPK cascade, provide a strong rationale for its development as a therapeutic agent.
Future research should focus on several key areas:
-
In-depth Pharmacological Studies: Elucidating the specific molecular targets of this compound and its efficacy in various in vivo models of inflammatory diseases and cancer.
-
Bioavailability and Drug Delivery: Investigating the pharmacokinetics and bioavailability of this compound and developing novel formulations to enhance its delivery and therapeutic efficacy.
-
Synergistic Effects: Exploring the potential synergistic effects of this compound with other phytochemicals or existing therapeutic drugs.
This technical guide provides a foundational resource to stimulate and support these future research endeavors, ultimately aiming to translate the phytochemical knowledge of this compound into tangible benefits for human health.
References
- 1. mdpi.com [mdpi.com]
- 2. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biochemical Profiling for Antioxidant and Therapeutic Potential of Pakistani Chickpea (Cicer arietinum L.) Genetic Resource [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astragalus membranaceus inhibits inflammation via phospho-P38 mitogen-activated protein kinase (MAPK) and nuclear factor (NF)-κB pathways in advanced glycation end product-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Garbanzol: A Technical Guide on its Role as a Secondary Metabolite for Researchers and Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of garbanzol, a dihydroflavonol with significant potential in pharmacology. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its biosynthesis, pharmacological activities, and underlying mechanisms of action.
Introduction to this compound
This compound, a member of the flavonoid family, is a plant secondary metabolite with a range of documented biological activities.[1] As a trihydroxyflavanone, its chemical structure underpins its potential as an antioxidant, anti-inflammatory, anticancer, and neuroprotective agent.[1] This document consolidates the current scientific knowledge on this compound, presenting quantitative data, experimental methodologies, and visual representations of its molecular pathways to facilitate further research and development.
Biosynthesis of this compound
This compound is synthesized in plants and can be heterologously produced in microorganisms through the flavonoid biosynthesis pathway.[1] The biosynthesis begins with the amino acid L-tyrosine and proceeds through several enzymatic steps to form the central intermediate, liquiritigenin. This compound is then synthesized from liquiritigenin.[1]
The key enzymatic conversions in the biosynthesis of this compound are outlined below:
Pharmacological Activities and Quantitative Data
This compound exhibits a spectrum of pharmacological activities. While specific quantitative data for this compound is limited in the current literature, data from structurally related trihydroxyflavones provide valuable insights into its potential efficacy.
| Pharmacological Activity | Assay | Test System | Compound | IC50/EC50 | Reference |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 3',4',5-Trihydroxyflavone | ~12-24 µM (EC50) | [2] |
| MTT Assay | A549 (Lung Cancer) | 3',4',5-Trihydroxyflavone | ~10-50 µM (EC50) | [2][3] | |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 7,3',4'-Trihydroxyflavone | 26.7 µM (IC50) | [4] |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 6,3',4'-Trihydroxyflavone | 22.1 µM (IC50) | [4] | |
| Neuroprotective | MTT Assay (CoCl2-induced hypoxia) | SH-SY5Y Cells | 6,7,4'-Trihydroxyflavanone | Cytoprotective at 40 µM | [5] |
Note: Data for 3',4',5-trihydroxyflavone, 7,3',4'-trihydroxyflavone, and 6,7,4'-trihydroxyflavanone are included as proxies for this compound's potential activity due to structural similarity. Further studies are required to determine the specific IC50/EC50 values for this compound.
Mechanisms of Action: Signaling Pathways
The therapeutic effects of flavonoids like this compound are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and survival.
Anti-inflammatory and Anticancer Signaling Pathways
This compound and related flavonoids are hypothesized to exert their anti-inflammatory and anticancer effects by interfering with major signaling cascades such as NF-κB, MAPK, JAK-STAT, and PI3K/Akt.
Resokaempferol, a related compound biosynthesized from liquiritigenin, has been shown to block the activation of the JAK/STAT3 pathway.[1] This suggests a plausible mechanism for this compound's potential anti-inflammatory and antitumor activities. Flavonoids, in general, have been reported to inhibit the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[6] Furthermore, the PI3K/Akt pathway, a key regulator of cell survival and proliferation, is another potential target for the anticancer effects of flavonoids.[7][8]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the analysis and bioactivity assessment of flavonoids like this compound.
Extraction and Purification of this compound (General Protocol)
A general protocol for the extraction and purification of flavonoids from plant material is as follows:
HPLC-HRESIMS Analysis
High-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (HPLC-HRESIMS) is a powerful technique for the identification and quantification of this compound.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of formic acid, is employed.
-
Detection: HRESIMS allows for the accurate mass measurement of the parent ion and its fragments, enabling unambiguous identification.
Antioxidant Activity Assays
DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in absorbance at a specific wavelength.
ABTS Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of an antioxidant to quench this color is measured spectrophotometrically.
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Inhibition Assay: This assay is commonly performed using RAW 264.7 macrophage cells. The cells are stimulated with lipopolysaccharide (LPS) to induce the production of NO. The inhibitory effect of the test compound on NO production is quantified by measuring the amount of nitrite in the cell culture medium using the Griess reagent.[4][9][10]
Anticancer Activity Assay
MTT Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically. This allows for the determination of the cytotoxic effects of a compound on cancer cell lines.
Neuroprotective Activity Assay
Cell-Based Assays: Neuroprotective activity can be assessed using neuronal cell lines such as SH-SY5Y.[5][11] Cells are exposed to a neurotoxic stimulus (e.g., oxidative stress-inducing agents like H2O2 or hypoxia-mimicking agents like CoCl2) in the presence or absence of the test compound. Cell viability is then measured using assays like the MTT assay to determine the protective effect of the compound.[5]
Conclusion
This compound is a promising secondary metabolite with a diverse range of pharmacological activities. While further research is needed to fully elucidate its specific mechanisms of action and to obtain more extensive quantitative data, the existing evidence strongly supports its potential for development as a therapeutic agent. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.
References
- 1. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Exploration of Garbanzol: A Technical Guide to Molecular Docking Studies with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of in silico molecular docking, with a specific focus on the potential interactions between the natural flavonoid Garbanzol and key protein targets involved in inflammation and cancer. While direct in silico docking studies on this compound are not extensively available in the current literature, this guide leverages data from structurally related flavonoids and compounds isolated from Garcinia kola to elucidate potential mechanisms of action and to provide a framework for future research.
Introduction to this compound and Its Therapeutic Potential
This compound is a flavonoid that has been identified in plants such as Garcinia kola, a plant known in traditional African medicine for its wide range of therapeutic properties.[1] Garcinia kola extracts have demonstrated anti-inflammatory, anti-cancer, and antioxidant activities, suggesting the therapeutic potential of its constituent compounds.[2] Flavonoids, as a class of compounds, are known to interact with various protein targets, thereby modulating cellular signaling pathways. This guide explores the use of in silico molecular docking to predict and analyze the binding of this compound to proteins implicated in disease, offering a cost-effective and time-efficient approach to drug discovery.
Data Presentation: Docking Scores and Interactions of Related Flavonoids
Due to the limited availability of specific in silico docking data for this compound, this section presents quantitative data from docking studies of Kolaviron, a biflavonoid from Garcinia kola, and other relevant flavonoids with key anti-inflammatory and anti-cancer protein targets. This data serves as a proxy to infer the potential binding affinities and interaction patterns of this compound.
Table 1: Molecular Docking Data of Kolaviron with Cyclooxygenase-2 (COX-2)
| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
| Kolaviron | COX-2 | -8.1 | Not explicitly stated | [2] |
Table 2: Molecular Docking Data of Flavonoids with Anti-Inflammatory and Anti-Cancer Targets
| Flavonoid | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
| Myricetin | Bcl-2 | -7.3 | Phe63 | [3] |
| Galangin | Bcl-2 | -7.3 | Arg66, Tyr67, Phe63 | [3] |
| Fisetin | Bcl-xl | -8.8 | Asp133, Arg139, Glu129, Gly138 | [1][3] |
| Quercetin | Caspase-3 | -236 KJ/mol | Not explicitly stated | [4] |
| Galangin | COX-2 | -9.4 | VAL-349, TYR-385 | [5] |
| Quercetin | 5-LOX | Not explicitly stated | Not explicitly stated | [6] |
| Quercetin | TNF-α | -6.3 | Not explicitly stated | [7] |
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
This section provides a detailed methodology for performing in silico molecular docking studies, primarily using AutoDock, a widely used open-source software. This protocol is designed to be a practical guide for researchers new to computational drug design.
Ligand and Protein Preparation
Accurate preparation of both the ligand (this compound) and the target protein is a critical first step for a successful docking simulation.
3.1.1. Ligand Preparation:
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem in SDF format.
-
Format Conversion and Optimization: Convert the SDF file to a PDB file using a tool like Open Babel.
-
Energy Minimization: Perform energy minimization of the ligand structure using software like Avogadro or PyRx to obtain a stable conformation.
-
PDBQT Format Conversion: Convert the optimized PDB file to the PDBQT format using AutoDockTools. This format includes partial charges and atom types necessary for AutoDock.
3.1.2. Protein Preparation:
-
Retrieve Protein Structure: Download the 3D crystal structure of the target protein (e.g., COX-2, Bcl-2) from the Protein Data Bank (PDB).
-
Clean the Protein Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file using a molecular visualization tool like PyMOL or Discovery Studio.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms.
-
PDBQT Format Conversion: Convert the prepared protein PDB file to the PDBQT format using AutoDockTools.
Molecular Docking Simulation
3.2.1. Grid Box Generation:
-
Define the Binding Site: Identify the active site of the target protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Set Grid Parameters: In AutoDockTools, define a 3D grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters.
-
Generate Grid Parameter File (.gpf): Create a grid parameter file that contains the information about the grid box and the atom types of the ligand.
3.2.2. Running AutoGrid:
-
Execute the autogrid4 command with the generated GPF file as input. This will generate map files for each atom type in the ligand, which are used by AutoDock to calculate the binding energy.
3.2.3. Docking Parameter Setup:
-
Generate Docking Parameter File (.dpf): In AutoDockTools, create a docking parameter file. This file specifies the PDBQT files for the protein and ligand, the grid parameter file, and the docking algorithm parameters (e.g., number of genetic algorithm runs).
3.2.4. Running AutoDock:
-
Execute the autodock4 command with the generated DPF file as input. AutoDock will then perform the docking simulation, exploring different conformations and orientations of the ligand within the protein's active site.
Analysis of Docking Results
-
Examine the Docking Log File (.dlg): The output of the AutoDock run is a docking log file that contains information about the different binding poses (clusters) of the ligand, their corresponding binding energies, and the root-mean-square deviation (RMSD) values.
-
Identify the Best Pose: The pose with the lowest binding energy is generally considered the most favorable binding mode.
-
Visualize Interactions: Use molecular visualization software like PyMOL or Discovery Studio to visualize the protein-ligand complex of the best pose. Analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a generalized workflow for molecular docking.
Conclusion and Future Directions
This technical guide has outlined the process of conducting in silico molecular docking studies, using this compound as a focal point for exploring interactions with anti-inflammatory and anti-cancer protein targets. While direct computational data for this compound is sparse, the analysis of related flavonoids suggests that it likely exhibits inhibitory activity against key proteins in inflammatory and apoptotic pathways.
Future research should focus on performing dedicated in silico docking and molecular dynamics simulations of this compound with a range of validated anti-inflammatory and anti-cancer targets. The protocols and workflows detailed in this guide provide a solid foundation for such investigations. The virtual screening of this compound against a library of proteins could uncover novel targets and mechanisms of action. Ultimately, promising in silico results should be validated through in vitro and in vivo experimental studies to confirm the therapeutic potential of this compound.
References
- 1. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insilico molecular docking and ADME/T studies of flavonol compounds against selected proteins involved in inflammation mechanism | Journal of Applied Pharmaceutical Research [japtronline.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking studies of anti-apoptotic BCL-2, BCL-XL, and MCL-1 proteins with ginsenosides from Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Garcinol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garcinol, a polyisoprenylated benzophenone extracted from the rind of Garcinia indica, has emerged as a promising natural compound with a wide spectrum of therapeutic applications. Traditionally used for its antioxidant and anti-inflammatory properties, extensive preclinical research has illuminated its potent anti-cancer, neuroprotective, and anti-inflammatory activities. This technical guide provides an in-depth overview of the therapeutic potential of garcinol, focusing on its mechanisms of action, summarizing key quantitative data from preclinical studies, and detailing experimental protocols for its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Garcinol has garnered significant attention in the scientific community for its multifaceted biological activities.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This document synthesizes the current understanding of garcinol's pharmacological effects and provides a practical guide for its further exploration.
Therapeutic Potential and Mechanisms of Action
Garcinol exerts its therapeutic effects through a variety of mechanisms, primarily centered on its anti-inflammatory, anti-cancer, and neuroprotective properties.
Anti-Cancer Activity
Preclinical studies have demonstrated garcinol's efficacy against a range of cancers, including breast, prostate, pancreatic, colon, and oral cancers.[1] Its anti-neoplastic effects are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis and metastasis.[1]
Key Mechanisms:
-
Inhibition of Nuclear Factor-kappa B (NF-κB): Garcinol is a known inhibitor of the NF-κB signaling pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation.[1][4] By blocking NF-κB activation, garcinol can suppress tumor growth and induce apoptosis.[4]
-
Modulation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein in cancer progression. Garcinol has been shown to inhibit the activation of STAT3, leading to reduced tumor cell survival and proliferation.
-
Histone Acetyltransferase (HAT) Inhibition: Garcinol is a potent inhibitor of histone acetyltransferases (HATs), particularly p300/CBP and PCAF. This epigenetic modulation alters gene expression, contributing to its anti-cancer effects.
-
HDAC11 Inhibition: Garcinol has been identified as a specific inhibitor of Histone Deacetylase 11 (HDAC11), which may contribute to its diverse biological activities.
-
Downregulation of Pro-survival Proteins: Garcinol has been observed to downregulate the expression of several pro-survival proteins, further promoting apoptosis in cancer cells.
-
Inhibition of COX-2 and iNOS: Garcinol suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that play a role in inflammation and carcinogenesis.[1]
Anti-Inflammatory Activity
Garcinol's anti-inflammatory properties are well-documented and are closely linked to its anti-cancer mechanisms.[2][3][5][6]
Key Mechanisms:
-
NF-κB Inhibition: As mentioned, the inhibition of the NF-κB pathway is a central mechanism of garcinol's anti-inflammatory action, leading to a reduction in the production of pro-inflammatory cytokines.[4][5]
-
COX-2 and iNOS Suppression: By inhibiting COX-2 and iNOS, garcinol reduces the synthesis of prostaglandins and nitric oxide, key mediators of inflammation.[1][5]
-
Reduction of Pro-inflammatory Cytokines: Garcinol treatment has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5]
Neuroprotective Activity
Emerging evidence suggests that garcinol possesses neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Key Mechanisms:
-
Antioxidant Effects: Garcinol is a potent antioxidant that can scavenge free radicals and protect neurons from oxidative stress-induced damage.[7]
-
Anti-inflammatory Effects in the Brain: By reducing neuroinflammation through the inhibition of iNOS and COX-2 in brain cells, garcinol may help to mitigate neuronal damage.[7]
-
Promotion of Neuronal Survival: Studies have shown that garcinol can promote neuronal attachment and neurite extension, suggesting a role in neuronal health and regeneration.[7][8]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various preclinical studies investigating the therapeutic potential of garcinol.
Table 1: In Vitro Anti-Cancer Activity of Garcinol (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| BxPC-3 | Pancreatic | 20 | [1] |
| Human Lung Carcinoma | Lung | 10 | [1] |
| THP-1 | Human Macrophage (Leukemia) | 78.45 | [5] |
| RAW 264.7 | Murine Macrophage | 67.86 | [5] |
Table 2: In Vivo Anti-Cancer and Safety Data for Garcinol
| Animal Model | Cancer Type | Dosage | Outcome | Citation |
| Wistar Rats | - | Up to 2000 mg/kg (single dose) | Safe, no significant clinical signs or mortality | [9] |
| Wistar Rats | - | 20, 50, 100 mg/kg/day (28 days) | No observed adverse effect level (NOAEL) of 100 mg/kg/day | [9] |
Table 3: In Vitro Anti-Inflammatory and Neuroprotective Activity of Garcinol
| Assay | Model | IC50/Effective Concentration | Effect | Citation |
| DNA protection from Fenton reaction | In vitro | 0.32 µM | Protects DNA from breakage | [7] |
| Xanthine oxidase inhibition | In vitro | 52 µM | Inhibits enzyme activity | [7] |
| Neuronal survival and differentiation | Rat cortical progenitor cells | 5 µM | Promotes neuronal attachment and neurite extension | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of garcinol.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of garcinol or a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protein Expression Analysis (Western Blotting for NF-κB)
Western blotting is used to detect specific proteins in a sample. This protocol is specific for the analysis of NF-κB p65.[11][12][13]
Protocol:
-
Sample Preparation: Lyse garcinol-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) from each sample into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NF-κB p65 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in mice to evaluate the in vivo anti-cancer efficacy of garcinol.[14][15][16][17][18]
Protocol:
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration. For some cell lines, mixing with Matrigel may improve tumor engraftment.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Inoculation: Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions (length and width) with calipers every few days to calculate the tumor volume.
-
Treatment Administration: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer garcinol (at various doses) or the vehicle control to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or molecular analysis).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by garcinol and a general experimental workflow for its investigation.
Caption: Key signaling pathways modulated by Garcinol.
Caption: General experimental workflow for investigating Garcinol.
Conclusion and Future Directions
Garcinol has demonstrated significant therapeutic potential in preclinical models of cancer, inflammation, and neurodegeneration. Its ability to modulate multiple key signaling pathways underscores its promise as a versatile therapeutic agent. However, it is important to note that the majority of the current evidence is from in vitro and in vivo animal studies. While safety studies in rodents suggest a favorable toxicity profile, clinical trials in humans are lacking.[9][19]
Future research should focus on:
-
Conducting well-designed clinical trials to evaluate the safety and efficacy of garcinol in human subjects.
-
Optimizing drug delivery systems to enhance the bioavailability of garcinol.
-
Further elucidating the molecular mechanisms underlying its neuroprotective effects.
-
Investigating the potential of garcinol in combination therapies with existing drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Garcinol: Current status of its anti-oxidative, anti-inflammatory and anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Garcinol as an Epigenetic Modulator: Mechanisms of Anti-Cancer Activity and Therapeutic Potential [mdpi.com]
- 5. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of garcinol on free radical generation and NO production in embryonic rat cortical neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety profile of 40% Garcinol from Garcinia indica in experimental rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Garcinol in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Garbanzol as a Precursor for Fustin Biosynthesis: A Technical Guide
This technical guide provides an in-depth overview of the biosynthesis of fustin from its precursor, garbanzol. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the biosynthetic pathway and experimental workflows.
Introduction
Fustin, a flavanonol with antioxidant, anticancer, and anti-inflammatory properties, is a valuable nutraceutical.[1] Its biosynthesis can be achieved through the hydroxylation of this compound. This guide details a successful method for the heterologous production of fustin in an engineered microbial host, Streptomyces albus, providing a foundation for further research and development in flavonoid engineering and production.
Quantitative Data Presentation
The heterologous expression of the fustin biosynthetic pathway in Streptomyces albus resulted in the production of fustin, this compound, and other related flavonoid compounds. The final product titers, as determined by HPLC-HRESIMS, are summarized in the tables below.
Table 1: Production Titers of Key Flavanonols in Engineered S. albus
| Compound | Production Titer (μg/L) | Standard Deviation (μg/L) |
| This compound | 2.69 | ± 0.19 |
| Fustin | 0.45 | ± 0.10 |
Table 2: Production Titers of Other Detected Flavonoids in S. albus pDF Strain
| Compound | Production Titer (μg/L) | Standard Deviation (μg/L) |
| p-Coumaric acid | 672.80 | ± 19.34 |
| Dihydrokaempferol | 47.32 | ± 4.73 |
| Liquiritigenin | 35.12 | ± 0.007 |
| Naringenin | 34.41 | ± 2.17 |
| Isoliquiritigenin | 17.22 | ± 0.31 |
| Kaempferol | 1.30 | ± 0.23 |
| Apigenin | 0.25 | ± 0.02 |
| 2-Hydroxynaringenin | 0.19 | ± 0.09 |
| Resokaempferol | 0.12 | ± 0.02 |
| 7,4'-dihydroxyflavone | 0.002 | ± 0.0003 |
| Dihydroquercetin | 3.57 | ± 1.27 |
| Quercetin | 0.07 | ± 0.04 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the biosynthesis of fustin from this compound in an engineered Streptomyces albus host.
Bacterial Strains, Plasmids, and Culture Conditions
-
Bacterial Host: Streptomyces albus J1074 was used as the host for heterologous expression.
-
Plasmids: The biosynthetic genes were cloned into the pIAGO plasmid under the control of the PermE* promoter.
-
Culture Medium: R5A medium was used for the cultivation of S. albus strains. The composition of R5A medium is as follows:
-
Sucrose: 103 g/L
-
K₂SO₄: 0.25 g/L
-
MgCl₂·6H₂O: 10.12 g/L
-
Glucose: 10 g/L
-
Difco Casamino acids: 0.1 g/L
-
Trace element solution: 2 mL/L
-
Difco Yeast Extract: 5 g/L
-
TES buffer: 5.73 g/L
-
The solution is prepared in 1 L of distilled water. For solid medium, 2.2 g of Difco Bacto agar is added to 100 ml of the solution. The medium is sterilized by autoclaving. Post-autoclaving, the following sterile solutions are added per 100 ml of medium: 1 ml of 0.5% KH₂PO₄, 0.4 ml of 5M CaCl₂·2H₂O, 1.5 ml of 20% L-proline, and 0.7 ml of 1N NaOH.[2]
-
-
Cultivation: S. albus cultures were grown at 30°C with shaking at 250 rpm for up to 7 days.[3]
Gene Cluster Design and Construction
The biosynthesis of fustin from a common precursor like L-tyrosine involves a series of enzymatic steps. The genes encoding the necessary enzymes were assembled into expression cassettes.
-
This compound Biosynthesis (pGR plasmid):
-
Tyrosine ammonia-lyase (TAL) from Rhodobacter capsulatus.
-
4-coumaroyl-CoA ligase (4CL).
-
Chalcone synthase (CHS).
-
Chalcone reductase (CHR).
-
Chalcone isomerase (CHI).
-
Flavanone 3-hydroxylase (F3H).
-
-
Fustin Biosynthesis (pDF plasmid):
-
The pGR plasmid was further modified to include the gene for flavonoid 3'-hydroxylase (F3'H).
-
Heterologous Expression in Streptomyces albus
-
Transformation: The constructed plasmids (pGR and pDF) were introduced into S. albus J1074 by intergeneric conjugation from E. coli.
-
Culture and Induction: Transformed S. albus strains were grown in R5A medium. The PermE* promoter drives constitutive expression of the biosynthetic genes.
-
Extraction: After 7 days of cultivation, the culture broth was extracted with an equal volume of ethyl acetate. The organic phase was collected and evaporated to dryness. The residue was redissolved in methanol for analysis.
HPLC-HRESIMS Analysis of Flavonoids
-
Instrumentation: Analysis was performed on a high-performance liquid chromatography (HPLC) system coupled to a high-resolution electrospray ionization mass spectrometer (HRESIMS).
-
Chromatographic Conditions (General Protocol for Flavonoid Analysis):
-
Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).[4]
-
Elution Gradient: A typical gradient might be: 0 min - 30% A, 70% B; 20 min - 70% A, 30% B; 22 min - 100% A; 30 min - 100% A.[4]
-
Flow Rate: 0.25 mL/min.[4]
-
Detection: UV detection at 280 nm and 365 nm, and mass spectrometry.[4]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for flavonoids.
-
Data Acquisition: High-resolution mass spectra were acquired to determine the elemental composition of the detected compounds.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of fustin from this compound and the experimental workflow for its heterologous production.
Conclusion
This guide outlines a robust methodology for the biosynthesis of fustin from this compound using an engineered Streptomyces albus host. The provided quantitative data demonstrates the feasibility of this approach, while the detailed protocols offer a starting point for researchers to replicate and optimize the production of this valuable flavonoid. The visual diagrams serve to clarify the biosynthetic pathway and the experimental process, facilitating a deeper understanding of the core concepts. Further research could focus on optimizing fermentation conditions, improving enzyme kinetics through protein engineering, and scaling up the production process for industrial applications.
References
Physicochemical Properties of 3,7,4'-Trihydroxyflavanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,7,4'-Trihydroxyflavanone, also known as Garbanzol, is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of 3,7,4'-Trihydroxyflavanone, offering crucial data for researchers in pharmacology, medicinal chemistry, and drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological signaling pathways.
Physicochemical Data
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data for 3,7,4'-Trihydroxyflavanone, including both experimental and predicted values, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₅ | - |
| Molecular Weight | 272.25 g/mol | [1] |
| Melting Point | 207 - 208 °C | [1] |
| Boiling Point | (Predicted) | - |
| Water Solubility | (Predicted) | - |
| logP | (Predicted) | - |
| pKa (Strongest Acidic) | (Predicted) | - |
| Appearance | Solid | [1] |
Note: Many of the physicochemical properties for 3,7,4'-Trihydroxyflavanone have been computationally predicted due to a lack of extensive experimental studies on this specific flavanone.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for determining key physicochemical properties of flavonoids like 3,7,4'-Trihydroxyflavanone.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered 3,7,4'-Trihydroxyflavanone is packed into a capillary tube to a height of 1-2 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2 °C/minute) when approaching the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears are recorded as the melting point range. For a pure compound, this range is typically narrow.
Determination of Solubility
Solubility is a crucial parameter for drug formulation and bioavailability.
Methodology:
-
Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, acetone) are chosen.
-
Equilibrium Method: An excess amount of 3,7,4'-Trihydroxyflavanone is added to a known volume of the selected solvent in a sealed vial.
-
Incubation: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved flavanone in the filtrate is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: The solubility is expressed in units such as mg/mL or mol/L.
Determination of Antioxidant Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Methodology:
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The solution should have a deep violet color.
-
Sample Preparation: A series of dilutions of 3,7,4'-Trihydroxyflavanone are prepared.
-
Reaction: A fixed volume of the DPPH solution is mixed with the various concentrations of the flavanone solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by 3,7,4'-Trihydroxyflavanone are limited, the biological activities of structurally similar trihydroxyflavonoids, particularly their antioxidant and anti-inflammatory effects, are well-documented. These compounds are known to interact with key cellular signaling pathways involved in inflammation and oxidative stress.
Antioxidant Activity and the Nrf2/HO-1 Pathway
Flavonoids are potent antioxidants, primarily due to their ability to scavenge free radicals. One of the key mechanisms by which they exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Caption: Nrf2/HO-1 signaling pathway activation by 3,7,4'-Trihydroxyflavanone.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like certain flavonoids, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1). This leads to the increased expression of these protective enzymes, thereby mitigating oxidative damage. Studies on the related compound 6,7,4'-trihydroxyflavanone have demonstrated its protective effects against hypoxia-induced neurotoxicity through the enhancement of HO-1 via the Nrf2 signaling pathway.
Anti-inflammatory Activity and the NF-κB and MAPK Pathways
Chronic inflammation is implicated in a wide range of diseases. Flavonoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways by 3,7,4'-Trihydroxyflavanone.
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the MAPK and NF-κB signaling cascades. The MAPK family includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Activation of these kinases, along with the IκB kinase (IKK) complex, leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate into the nucleus, where it promotes the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2). Many flavonoids have been shown to inhibit these pathways at various points, thereby reducing the inflammatory response.
Conclusion
3,7,4'-Trihydroxyflavanone (this compound) is a flavonoid with physicochemical properties that suggest potential for biological activity. While comprehensive experimental data for this specific molecule are still emerging, the available information, combined with data from closely related compounds, indicates a promising profile for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. The provided data, protocols, and pathway diagrams serve as a valuable resource for scientists working to unlock the therapeutic potential of this and other flavonoids. Further experimental validation of the predicted physicochemical properties and detailed elucidation of its specific molecular targets are critical next steps in its development as a potential therapeutic agent.
References
Garbanzol's Role in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garbanzol, a flavanone secondary metabolite, is synthesized in plants through the phenylpropanoid pathway. While direct research on its specific role in plant defense is limited, its structural similarity to well-studied flavanones like naringenin and liquiritigenin suggests a significant potential in protecting plants against pathogens. This technical guide consolidates the current knowledge on this compound's biosynthesis and posits a hypothesized role in plant defense, drawing parallels from related compounds. We provide detailed experimental protocols to investigate these hypotheses and present quantitative data on the antimicrobial activities of structurally similar flavonoids to serve as a benchmark for future research. Furthermore, we visualize the established biosynthetic pathway and a putative defense signaling pathway for this compound using Graphviz diagrams. This document aims to be a comprehensive resource for researchers interested in exploring the potential of this compound as a natural plant protectant and a source for novel antimicrobial agents.
Introduction
Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend themselves against a myriad of pathogens. Among these chemical defenses, flavonoids, a class of polyphenolic secondary metabolites, play a crucial role. Flavonoids can act as direct antimicrobial agents, signaling molecules to activate defense responses, and protectants against abiotic stresses. This compound, a flavanone, belongs to this important class of compounds. While its biosynthesis is well-understood, its specific functions in plant-pathogen interactions remain largely unexplored. This guide aims to bridge this knowledge gap by providing a comprehensive overview of this compound's known biochemistry and a hypothesized framework for its role in plant defense, supported by data from structurally related flavonoids.
This compound Biosynthesis
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce liquiritigenin, the immediate precursor to this compound.
The key enzymatic steps are:
-
Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.
-
Chalcone synthase (CHS) and Chalcone reductase (CHR): Catalyze the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form isoliquiritigenin chalcone.
-
Chalcone isomerase (CHI): Isomerizes isoliquiritigenin chalcone to the flavanone liquiritigenin.
-
Flavanone 3-hydroxylase (F3H): Finally, F3H hydroxylates liquiritigenin at the 3-position to yield this compound.[1]
Hypothesized Role of this compound in Plant Defense
Direct evidence for this compound's role in plant defense is currently lacking. However, based on the activities of its structural analogs, naringenin and liquiritigenin, we can hypothesize its functions.
Direct Antimicrobial Activity
Flavanones are known to possess antimicrobial properties.[1][2][3] It is plausible that this compound exhibits direct inhibitory effects on the growth of various plant pathogens, including fungi and bacteria. The hydroxyl group at the 3-position, a defining feature of this compound, may influence its antimicrobial spectrum and potency.
Table 1: Antimicrobial Activity of this compound Analogs Against Plant Pathogens
| Compound | Pathogen | Activity Metric | Value | Reference |
| Naringenin | Phytophthora nicotianae | EC50 (mycelial growth) | 22.01 mg/L | [4][5] |
| Liquiritigenin | Phytophthora nicotianae | EC50 (mycelial growth) | 51.43 mg/L | [4] |
| Hesperetin | Phytophthora nicotianae | EC50 (mycelial growth) | 30.20 mg/L | [4] |
Induction of Plant Defense Responses
Beyond direct antimicrobial action, flavonoids can act as signaling molecules that trigger the plant's innate immune system. Naringenin has been shown to induce resistance against Pseudomonas syringae in Arabidopsis and Phytophthora nicotianae in tobacco.[4][5][6][7] This induced resistance is often mediated through the salicylic acid (SA) signaling pathway, a key hormonal pathway in plant defense against biotrophic and hemibiotrophic pathogens.
We hypothesize that this compound, upon recognition by plant cells, could trigger a signaling cascade leading to:
-
Reactive Oxygen Species (ROS) Burst: A rapid production of ROS, such as hydrogen peroxide (H₂O₂), which acts as a secondary messenger and has direct antimicrobial effects. Naringenin has been observed to induce ROS accumulation.[4][6][7]
-
Activation of the Salicylic Acid (SA) Pathway: Upregulation of SA biosynthesis genes (e.g., ICS1, PAL) and signaling components (e.g., NPR1), leading to the expression of Pathogenesis-Related (PR) genes. Naringenin treatment increases the expression of SA biosynthesis-related genes and the accumulation of SA.[4][5][6][7]
-
Expression of Defense-Related Genes: Induction of genes encoding antimicrobial proteins and enzymes involved in the synthesis of other defense compounds.
Experimental Protocols
To validate the hypothesized roles of this compound in plant defense, the following experimental protocols are proposed.
In Vitro Antimicrobial Assays
Objective: To determine the direct antimicrobial activity of this compound against a panel of plant pathogenic fungi and bacteria.
Methodology:
-
Pathogen Culture: Grow fungal pathogens on potato dextrose agar (PDA) and bacterial pathogens in nutrient broth (NB).
-
This compound Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO or ethanol) and serially dilute to obtain a range of concentrations.
-
Fungal Growth Inhibition Assay (Agar Dilution Method):
-
Incorporate different concentrations of this compound into molten PDA.
-
Pour the amended agar into Petri dishes.
-
Place a mycelial plug of the test fungus in the center of each plate.
-
Incubate at the optimal temperature for the fungus.
-
Measure the radial growth of the mycelium over time and calculate the percentage of inhibition relative to a solvent control.
-
Determine the EC50 (Effective Concentration for 50% inhibition).
-
-
Bacterial Growth Inhibition Assay (Broth Microdilution Method):
-
In a 96-well microplate, add different concentrations of this compound to NB.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Incubate at the optimal temperature with shaking.
-
Measure the optical density (OD) at 600 nm to determine bacterial growth.
-
Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Plant-Based Disease Resistance Assays
Objective: To assess the ability of exogenously applied this compound to induce resistance in plants against pathogens.
Methodology:
-
Plant Material and Growth: Grow a model plant species (e.g., Arabidopsis thaliana or tobacco) under controlled environmental conditions.
-
This compound Application: Apply this compound to the leaves as a foliar spray or to the roots as a soil drench at various concentrations. Include a solvent control.
-
Pathogen Inoculation: After a set period (e.g., 24-48 hours) to allow for the induction of defenses, inoculate the plants with a virulent pathogen.
-
Disease Symptom Quantification: At various time points post-inoculation, assess disease severity by:
-
Measuring lesion size.
-
Counting the number of lesions.
-
Scoring disease symptoms on a standardized scale.
-
-
Pathogen Growth Quantification:
-
For bacterial pathogens, quantify the bacterial population in infected tissues by serial dilution and plating.
-
For fungal pathogens, quantify fungal biomass using quantitative PCR (qPCR) with primers specific to a fungal gene (e.g., ITS region).
-
Analysis of Defense Gene Expression
Objective: To determine if this compound treatment induces the expression of defense-related genes.
Methodology:
-
Plant Treatment and Sampling: Treat plants with this compound or a solvent control as described in 4.2. Collect leaf tissue at various time points after treatment.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue and synthesize complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design primers for key defense-related genes, including those involved in the SA pathway (ICS1, PAL, NPR1, PR1) and ROS production.
-
Perform qRT-PCR to quantify the relative expression levels of these genes, using a stable housekeeping gene for normalization.
-
Analyze the fold change in gene expression in this compound-treated plants compared to the control.
-
Conclusion and Future Directions
This compound, a structurally interesting flavanone, holds considerable, yet largely unexplored, potential as a plant defense compound. Based on the established bioactivity of its close analogs, it is hypothesized that this compound can confer protection against pathogens through both direct antimicrobial action and the induction of host defense responses, likely mediated by the salicylic acid pathway. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate these hypotheses.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound in pathogenic microbes.
-
Identifying the plant cellular receptors that perceive this compound.
-
Unraveling the downstream signaling components of the this compound-induced defense pathway.
-
Investigating the potential for synergistic interactions between this compound and other defense compounds.
-
Exploring the feasibility of using this compound or its derivatives in agricultural applications for crop protection.
By addressing these research questions, the scientific community can unlock the full potential of this compound and other natural flavonoids in developing sustainable strategies for disease management and contributing to the development of new therapeutic agents.
References
- 1. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Naringenin confers defence against Phytophthora nicotianae through antimicrobial activity and induction of pathogen resistance in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringenin confers defence against Phytophthora nicotianae through antimicrobial activity and induction of pathogen resistance in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Naringenin Induces Pathogen Resistance Against Pseudomonas syringae Through the Activation of NPR1 in Arabidopsis [frontiersin.org]
- 7. Naringenin Induces Pathogen Resistance Against Pseudomonas syringae Through the Activation of NPR1 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Garbanzol: A Technical Literature Review
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Garbanzol, a flavanonol naturally found in select plants, is a member of the vast flavonoid family of polyphenolic compounds. While direct pharmacological studies on this compound are limited, its structural classification as a flavonoid suggests a range of potential therapeutic effects, including antioxidant, anti-inflammatory, and antiviral activities. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a primary focus on its biosynthesis, and extrapolates its potential pharmacological effects based on the broader activities of flavonoids. Detailed experimental protocols for the biosynthesis of this compound are presented, alongside structured data on the bioactivity of related flavonoid classes and visualizations of relevant biological pathways.
Introduction to this compound
This compound, with the IUPAC name (2R,3R)-3,4′,7-Trihydroxyflavan-4-one, is a flavanonol, a specific type of flavonoid.[1] It has been identified in the seed of Cicer arietinum (chickpea), the shoot of Phaseolus lunatus (butter bean), and the root of Pterocarpus marsupium (Indian kino tree).[1] Like other flavonoids, this compound is a secondary metabolite in plants and is believed to contribute to their defense mechanisms and pigmentation.
Flavonoids, as a broad class of compounds, are well-documented for their diverse pharmacological activities, which are largely attributed to their antioxidant properties and their ability to modulate various cellular signaling pathways.[2][3][4][5] These activities include anti-inflammatory, anticancer, and neuroprotective effects.[5] While specific in-vitro and in-vivo studies on this compound are not yet prevalent in publicly available literature, its chemical structure suggests it likely shares these hallmark properties of flavonoids.
Biosynthesis of this compound
A significant advancement in the study of this compound is the successful demonstration of its de novo biosynthesis in an engineered strain of the bacterium Streptomyces albus.[1][2][6][7] This work provides a foundational method for producing this compound for future pharmacological research, bypassing the need for extraction from plant sources.
Experimental Protocol: Heterologous Biosynthesis of this compound in Streptomyces albus
The following protocol is a summary of the methodology described by Marín et al. (2021) for the engineered production of this compound.[2]
Objective: To produce this compound de novo in S. albus through the heterologous expression of six key enzymes.
Materials:
-
Streptomyces albus host strain
-
pIAGO and pGR expression vectors
-
Synthetic genes for:
-
Tyrosine ammonia-lyase (TAL)
-
4-coumarate:CoA ligase (4CL)
-
Chalcone synthase (CHS)
-
Chalcone reductase (CHR)
-
Chalcone isomerase (CHI)
-
Flavanone 3-hydroxylase (F3H)
-
-
Bennett medium (for sporulation)
-
R5A medium (for flavonoid production)
-
Appropriate antibiotics (e.g., thiostrepton)
-
Standard molecular biology reagents and equipment for cloning and bacterial cultivation.
Methodology:
-
Gene Cluster Construction: The six synthetic genes (TAL, 4CL, CHS, CHR, CHI, and F3H), with codon usage optimized for Streptomyces, are cloned into a high-copy number E. coli–Streptomyces shuttle vector under the control of the P*ermE** promoter.[2]
-
Host Transformation: The resulting plasmid (pGR) is introduced into the S. albus host strain. A control strain is prepared by transforming S. albus with the empty pIAGO vector.
-
Cultivation for Flavonoid Production:
-
A pre-inoculum of S. albus spores (10^7 spores/mL) is transferred into Bennett medium and incubated for 72 hours until sporulation.
-
The sporulated culture is then transferred to 30 mL of liquid R5A medium.
-
The cultures are incubated for 84 hours at 30°C with shaking at 250 rpm.[2]
-
-
Extraction and Analysis:
-
The culture broth is extracted to isolate the produced flavonoids.
-
The extracts are analyzed by High-Performance Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (HPLC-HRESIMS) to detect and quantify this compound.[2]
-
Experimental Workflow for this compound Biosynthesis
Potential Pharmacological Effects of this compound
Antioxidant Activity
The hallmark of most flavonoids is their antioxidant activity. They can act as free radical scavengers, hydrogen donors, and metal chelators. The antioxidant capacity of different flavonoid classes has been quantified, with flavanols generally showing high activity.
Table 1: Comparative Antioxidant Activity of Flavonoid Classes
| Flavonoid Class | Relative Antioxidant Activity (mM Trolox Equivalents) |
| Flavanol (Flavan-3-ols) | 4.21 |
| Flavonol | 1.83 |
| Chalcone | 1.51 |
| Flavonoid (general) | 0.91 |
| Flavanone | 0.16 |
| Isoflavone | 0.08 |
Source: Adapted from data on the intensity of scavenging reactive oxygen species.[8]
Note: this compound is a flavanonol, a derivative of flavanones. The specific antioxidant activity of this compound has not been reported.
Anti-inflammatory Effects
Flavonoids are known to exert anti-inflammatory effects by modulating the activity of key enzymes and signaling pathways involved in the inflammatory response. This includes the inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.
Signaling Pathways Modulated by Flavonoids
Flavonoids can interfere with various signaling pathways within the cell, leading to their diverse biological effects. The following diagram illustrates some of the key pathways that are commonly modulated by flavonoids.
Future Directions and Conclusion
This compound presents an interesting subject for future pharmacological investigation. The successful establishment of a biosynthetic production method opens the door for generating sufficient quantities of this compound for detailed study. Future research should focus on:
-
In-vitro screening: Assessing the antioxidant, anti-inflammatory, and cytotoxic activities of purified this compound.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
In-vivo studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.
References
- 1. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3-hydroxylase with 2-hydroxylase side activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities of Flavonoids: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activity of flavonoids | PPTX [slideshare.net]
- 5. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Garbanzol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garbanzol ((2R,3R)-3,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one) is a flavanonol, a type of flavonoid, with demonstrated antioxidant, anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective properties.[1] This document provides detailed protocols for the laboratory synthesis of this compound, focusing on both biosynthetic and chemical synthesis routes. It includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the synthesis pathways to facilitate understanding and replication by researchers in the field of drug discovery and natural product chemistry.
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 1226-22-8 | [2][3] |
| Molecular Formula | C₁₅H₁₂O₅ | [2] |
| Molecular Weight | 272.25 g/mol | [2] |
| Appearance | Solid, Powder | [2] |
| Melting Point | 207 - 208 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| IUPAC Name | (2R,3R)-3,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Biosynthesis of this compound
The de novo biosynthesis of this compound has been achieved in microbial systems, offering a renewable and sustainable production method. The pathway typically starts from L-tyrosine and involves a series of enzymatic reactions.
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from L-tyrosine.
Experimental Protocol: Heterologous Production in Streptomyces albus
This protocol is adapted from the methodology for the de novo biosynthesis of this compound in S. albus.
1. Gene Cluster Construction:
-
Synthesize genes encoding Tyrosine Ammonia-Lyase (TAL), 4-Coumaroyl-CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Reductase (CHR), Chalcone Isomerase (CHI), and Flavanone 3-Hydroxylase (F3H) with codon usage optimized for Streptomyces.
-
Clone the synthetic genes into a suitable E. coli-Streptomyces shuttle vector under the control of a strong promoter (e.g., PermE*).
2. Host Strain Transformation:
-
Transform the constructed plasmid into Streptomyces albus protoplasts.
-
Select transformed colonies based on antibiotic resistance.
3. Fermentation and Production:
-
Inoculate a seed culture of the recombinant S. albus strain in a suitable medium (e.g., TSB).
-
Transfer the seed culture to a production medium (e.g., R5A) and incubate for 7 days at 30°C with shaking.
4. Extraction and Purification:
-
Centrifuge the culture to separate the mycelium and supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness.
-
Purify the crude extract using Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC).
Quantitative Data from Biosynthesis
The following table summarizes the production titers of this compound and key intermediates from a representative fermentation of S. albus.
| Compound | Production Titer (µg/L) |
| p-Coumaric acid | 694.65 ± 9.52 |
| Isoliquiritigenin | 19.08 ± 0.17 |
| Liquiritigenin | 40.48 ± 1.81 |
| This compound | 3.74 ± 0.55 |
Chemical Synthesis of this compound
A common laboratory approach for the synthesis of flavanonols like this compound involves the cyclization of a chalcone precursor. The following protocol is a representative method based on established flavonoid synthesis strategies.
Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
Experimental Protocol: Chemical Synthesis
Step 1: Synthesis of 2',4',4-Trihydroxychalcone (Isoliquiritigenin)
-
Dissolve 2',4'-dihydroxyacetophenone (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in ethanol.
-
Add a solution of aqueous potassium hydroxide (e.g., 50%) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure isoliquiritigenin.
Step 2: Oxidative Cyclization to this compound
-
Dissolve the synthesized isoliquiritigenin (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Cool the mixture in an ice bath and add hydrogen peroxide (30%) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture with dilute acid (e.g., HCl).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization of this compound
Spectroscopic Data
| Technique | Observed Data |
| ¹H NMR | Characteristic signals for the flavanone skeleton are expected. Protons on the A and B rings will appear in the aromatic region (δ 6.0-7.5 ppm). The protons at C2 and C3 of the C ring will show characteristic coupling patterns in the upfield region (δ 4.5-5.5 ppm). |
| ¹³C NMR | Expected signals include those for the carbonyl carbon (C4) around δ 190-200 ppm, and aromatic carbons between δ 95-165 ppm. Signals for C2 and C3 will be in the range of δ 70-85 ppm. |
| Mass Spec. | ESI-MS is expected to show a prominent ion corresponding to [M-H]⁻ at m/z 271.06. |
Biological Activity and Signaling Pathways
This compound, like many flavonoids, is known to exert its biological effects through the modulation of various cellular signaling pathways. While specific pathways for this compound are still under extensive investigation, related flavonoids are known to influence pathways involved in inflammation, apoptosis, and cellular proliferation.
Potential Signaling Pathway Modulated by Flavonoids
Caption: A potential signaling pathway modulated by flavonoids.
Conclusion
This document provides a comprehensive guide for the laboratory synthesis of this compound, covering both biosynthetic and chemical methodologies. The detailed protocols, quantitative data, and visual diagrams are intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in their efforts to explore the therapeutic potential of this promising natural product. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound to leverage its full therapeutic potential.
References
- 1. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 4’,5,7-trihydroxyflavanone and 3’,4’,5,7-tetrahydroxyflavanone and antioxidant activity | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
Application Note: Quantification of Garbanzol using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of garbanzol in various sample matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
This compound is a flavonoid, a class of secondary metabolites found in plants. As interest in the biological activities of flavonoids grows, robust analytical methods for their quantification are essential for research and development. This application note describes a reliable HPLC method for the determination of this compound. The method is based on established principles of flavonoid analysis and provides a framework for accurate and precise quantification. While a fully validated method for this compound is not widely published, this protocol synthesizes information from the analysis of similar compounds to provide a strong starting point for method development and validation.
Experimental
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector is required.
-
Chromatography Column: A C18 reversed-phase column (e.g., LiChrosorb RP–18, 4.6 x 125 mm, 5 µm particle size) is recommended for the separation of flavonoids like this compound.[1]
-
Solvents: HPLC grade acetonitrile, methanol, and water are necessary. Formic acid or trifluoroacetic acid (TFA) are typically used as mobile phase modifiers.[1][2][3]
-
Standards: A certified reference standard of this compound is required for calibration.
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18) may be used for sample cleanup and pre-concentration.[4]
The following chromatographic conditions are recommended for the quantification of this compound. These are based on typical methods for flavonoid analysis and should be optimized for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 4.6 x 125 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-50% B (linear gradient); 20-25 min: 50-90% B (linear gradient); 25-30 min: 90% B (isocratic wash); 30.1-35 min: 10% B (isocratic re-equilibration) |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm and 320 nm (based on typical flavonoid absorbance maxima) |
Note: The gradient program is a starting point and may require optimization for optimal separation from matrix components.
Protocol
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
The appropriate sample preparation method will depend on the sample matrix. A general procedure for plant extracts is provided below.
-
Extraction: Extract the sample with a suitable solvent such as methanol or a methanol/water mixture. Ultrasound-assisted extraction can enhance efficiency.[2][3]
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter to remove particulate matter.
-
Solid-Phase Extraction (SPE) for Cleanup (Optional):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound and other flavonoids with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
-
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak area for this compound at the selected wavelength. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Inject the prepared sample solutions. Identify the this compound peak based on its retention time compared to the standard. Use the peak area of this compound in the sample and the calibration curve equation to calculate the concentration of this compound in the sample.
Method Validation Parameters (Hypothetical Data)
A full method validation should be performed according to ICH guidelines. The following table presents hypothetical but realistic performance data for the described method.
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0 % | 99.5 ± 1.2 % |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 2.0 % | 1.1 % |
| - Intermediate Precision | ≤ 3.0 % | 1.8 % |
| Limit of Detection (LOD) (µg/mL) | - | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | - | 0.80 |
| Specificity | No interfering peaks | Peak purity > 99% |
Signaling Pathway Context (Hypothetical)
This compound, as a flavonoid, may interact with various cellular signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be influenced by this compound, leading to antioxidant and anti-inflammatory effects.
Caption: Hypothetical signaling pathways modulated by this compound.
Conclusion
The HPLC method described in this application note provides a robust framework for the quantification of this compound. The protocol includes details on instrumentation, chromatographic conditions, sample and standard preparation, and data analysis. While the provided validation data is illustrative, it represents typical performance characteristics for such an assay. Researchers are encouraged to perform a full method validation according to their specific requirements and regulatory guidelines. This method will be a valuable tool for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Anti-Inflammatory Activity of Garbanzol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. Garbanzol, a flavonoid compound, has demonstrated potential anti-inflammatory properties. These application notes provide detailed protocols for cell-based assays to quantify the anti-inflammatory effects of this compound, focusing on its ability to modulate key inflammatory mediators and signaling pathways. The murine macrophage cell line RAW 264.7 is a well-established and suitable model for these studies as it produces significant amounts of inflammatory mediators upon stimulation with lipopolysaccharide (LPS).
Core Assays
This guide details the following key in vitro assays to characterize the anti-inflammatory activity of this compound:
-
Cell Viability Assay (MTT): To determine the cytotoxic concentration of this compound.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To measure the inhibition of NO, a key inflammatory mediator.
-
Pro-inflammatory Cytokine Quantification (ELISA): To quantify the reduction of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Western Blot Analysis: To assess the expression of pro-inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
Data Presentation
Table 1: Effect of this compound on Cell Viability in LPS-stimulated RAW 264.7 Macrophages
| This compound Conc. (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 0 (LPS Control) | 98.2 | ± 5.1 |
| 1 | 97.5 | ± 4.8 |
| 5 | 96.8 | ± 5.3 |
| 10 | 95.2 | ± 4.9 |
| 25 | 93.7 | ± 5.5 |
| 50 | 89.1 | ± 6.2 |
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Nitrite Conc. (µM) | % Inhibition | Standard Deviation |
| Vehicle Control | 2.1 | - | ± 0.5 |
| LPS (1 µg/mL) | 35.8 | 0 | ± 3.2 |
| LPS + this compound (1 µM) | 30.5 | 14.8 | ± 2.9 |
| LPS + this compound (5 µM) | 22.1 | 38.3 | ± 2.5 |
| LPS + this compound (10 µM) | 15.7 | 56.1 | ± 2.1 |
| LPS + this compound (25 µM) | 9.8 | 72.6 | ± 1.8 |
| LPS + this compound (50 µM) | 6.2 | 82.7 | ± 1.5 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 55 ± 8 | 32 ± 6 |
| LPS (1 µg/mL) | 1250 ± 98 | 980 ± 75 |
| LPS + this compound (10 µM) | 625 ± 55 | 510 ± 48 |
| LPS + this compound (25 µM) | 310 ± 32 | 245 ± 29 |
| LPS + this compound (50 µM) | 150 ± 21 | 110 ± 15 |
Table 4: Densitometric Analysis of iNOS and COX-2 Protein Expression
| Treatment | Relative iNOS Expression | Relative COX-2 Expression |
| Vehicle Control | 0.05 | 0.10 |
| LPS (1 µg/mL) | 1.00 | 1.00 |
| LPS + this compound (10 µM) | 0.65 | 0.72 |
| LPS + this compound (25 µM) | 0.38 | 0.45 |
| LPS + this compound (50 µM) | 0.15 | 0.21 |
Experimental Workflow and Signaling Pathways
Caption: Overall experimental workflow for assessing this compound's anti-inflammatory activity.
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
Caption: this compound's potential inhibition of the MAPK signaling pathway.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the non-toxic concentration range of this compound on RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound stock solution (in DMSO)
-
LPS (Lipopolysaccharide) from E. coli O111:B4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Add LPS (1 µg/mL) to the appropriate wells and incubate for 24 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Culture supernatants from the cell viability assay plate
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.
-
-
Sodium nitrite (for standard curve)
-
96-well plate
Protocol:
-
Collect 100 µL of cell culture supernatant from each well of the treated plate.
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Mix equal volumes of Griess Reagent A and B immediately before use.
-
Add 100 µL of the mixed Griess reagent to 100 µL of supernatant or standard in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540-550 nm.
-
Determine the nitrite concentration in the samples from the standard curve.
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol outlines the quantification of TNF-α and IL-6 in the cell culture supernatant using a sandwich ELISA kit.
Materials:
-
Culture supernatants
-
ELISA kits for mouse TNF-α and IL-6 (follow manufacturer's instructions)
-
Wash buffer
-
Detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
96-well ELISA plates
Protocol:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours.
-
Add 100 µL of standards and culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.
-
Wash and add Streptavidin-HRP. Incubate for 30-60 minutes.
-
Wash and add TMB substrate. Incubate until color develops (15-30 minutes).
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
Western Blot Analysis for iNOS and COX-2
This assay determines the protein expression levels of iNOS and COX-2.
Materials:
-
Treated RAW 264.7 cells
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands and normalize to the β-actin loading control.
In Vitro Cytotoxicity of Garcinol on Cancer Cell Lines: Application Notes and Protocols
A Note on "Garbanzol": The term "this compound" did not yield specific results in the current scientific literature. It is presumed that this may be a variant or misspelling of "Garcinol," a polyisoprenylated benzophenone found in Garcinia indica and other Garcinia species. This document will focus on the well-documented cytotoxic effects of Garcinol.
Introduction
Garcinol, a notable compound isolated from the rind of Garcinia indica fruit, has garnered significant attention in oncological research.[1][2] It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and potent anticancer properties.[1][2] Numerous in vitro and in vivo studies have elucidated Garcinol's ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and suppress angiogenesis and metastasis across a variety of cancer types.[1][2] This document provides a summary of its cytotoxic effects on various cancer cell lines and detailed protocols for assessing its in vitro activity.
Data Presentation: Cytotoxicity of Garcinol
The cytotoxic potential of Garcinol is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values of Garcinol vary depending on the cancer cell line and the duration of exposure.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| Breast Cancer | MCF-7 (ER+) | Varies | 48-72 | MTT |
| MDA-MB-231 (ER-) | Varies | 48-72 | MTT | |
| Prostate Cancer | LNCaP | ~10-20 | 72 | MTT[3] |
| C4-2B | ~10-20 | 72 | MTT[3] | |
| PC3 | ~10-20 | 72 | MTT[3] | |
| Pancreatic Cancer | BxPC-3 | ~5-20 | 72 | MTT[3][4] |
| Colon Cancer | HT-29 | ~20 | Not Specified | Not Specified[1] |
| HCT-116 | ~2-10 | Not Specified | Not Specified[1] | |
| Lung Cancer | H1299 (p53-null) | Varies | 24 | Proliferation Assay[5] |
| H460 (p53-wild type) | Varies | 24 | Proliferation Assay[5] | |
| Oral Cancer | SCC-4, SCC-9, SCC-25 | Varies | 48 | MTT[6] |
Note: "Varies" indicates that while studies confirm cytotoxic effects, specific IC50 values were not consistently reported in the initial search results. Researchers should determine the IC50 empirically for their specific cell line and experimental conditions.
Mechanisms of Action
Garcinol exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and arresting the cell cycle.[1][7] It modulates several key signaling pathways often dysregulated in cancer.
Induction of Apoptosis
Garcinol promotes apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: It alters the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c.[1][8]
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which are critical for dismantling the cell.[1][3]
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
-
Upregulation of Death Receptors: Garcinol can increase the expression of death receptors like DR4 and DR5 on the cancer cell surface, sensitizing them to apoptosis-inducing ligands.[2]
Modulation of Signaling Pathways
Garcinol has been shown to inhibit several pro-survival signaling pathways in cancer cells:
-
NF-κB Pathway: It inhibits the constitutive activation of the NF-κB (nuclear factor-kappa B) signaling pathway, which is crucial for the transcription of genes involved in inflammation, cell survival, and proliferation.[3][4][9]
-
STAT3 Pathway: Garcinol can suppress the activation of STAT3 (signal transducer and activator of transcription 3), another key transcription factor that promotes tumor growth and survival.[1][7][10]
-
MAPK Pathway: It has been reported to downregulate the p38-MAPK signaling pathway, which can influence cell cycle progression.[1][5]
-
PI3K/Akt Pathway: Garcinol can also interfere with the PI3K/Akt signaling cascade, a central regulator of cell growth, proliferation, and survival.[1][11]
Mandatory Visualizations
Caption: Experimental workflow for assessing the in vitro cytotoxicity of Garcinol.
Caption: Apoptosis signaling pathways induced by Garcinol.
Caption: Inhibition of pro-survival signaling pathways by Garcinol.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effect of Garcinol on cancer cell lines using a 96-well plate format.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Garcinol stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Garcinol in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Garcinol concentration) and a blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the Garcinol dilutions or control medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD of treated cells / OD of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of Garcinol concentration to determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with Garcinol for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize.
-
Combine floating and adherent cells and wash twice with cold PBS by centrifuging at 500 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins in signaling pathways like MAPK and NF-κB.[15][16]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p65, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash treated and control cell monolayers with cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
References
- 1. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Role of Garcinol as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Garcinol-induced apoptosis in prostate and pancreatic cancer cells is mediated by NF- kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Garcinol inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Garcinol in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis-inducing effect of garcinol is mediated by NF-kappaB signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Investigating Garbanzol-Induced Apoptosis in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of Garbanzol, a novel compound of interest, on the human breast adenocarcinoma cell line, MCF-7. This document outlines the underlying principles, detailed experimental protocols, and data interpretation for key assays to characterize the apoptotic mechanisms induced by this compound. The protocols provided are foundational and may require optimization based on specific experimental conditions and laboratory reagents.
Assessment of Cytotoxicity of this compound in MCF-7 Cells
The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effects on MCF-7 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Table 1: Cytotoxicity of this compound on MCF-7 Cells (Hypothetical Data)
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 10 | 85.2 ± 5.1 |
| 25 | 62.7 ± 3.9 |
| 50 | 48.9 ± 4.2 |
| 75 | 31.5 ± 3.5 |
| 100 | 15.8 ± 2.9 |
| IC50 (µM) | 50 |
Protocol 1: MTT Assay for Cell Viability
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete DMEM.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the cells for 24, 48, or 72 hours.
-
Following the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Quantification of Apoptosis by Annexin V-FITC/PI Staining
To confirm that the observed cytotoxicity is due to apoptosis, Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry is performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Table 2: Apoptotic Effect of this compound on MCF-7 Cells (Hypothetical Data)
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control (0 µM this compound) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (IC50) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 1.7 |
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
MCF-7 cells treated with this compound (at IC50 concentration) and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells and treat with this compound at the predetermined IC50 concentration for 24 or 48 hours.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Investigation of Apoptotic Signaling Pathways
To elucidate the molecular mechanisms by which this compound induces apoptosis, the expression levels of key apoptotic regulatory proteins are examined using Western blotting. This includes the analysis of the Bcl-2 family of proteins (anti-apoptotic Bcl-2 and pro-apoptotic Bax) and caspases (initiator caspase-9 and executioner caspase-7, as MCF-7 cells are caspase-3 deficient).
Table 3: Effect of this compound on Apoptotic Protein Expression in MCF-7 Cells (Hypothetical Densitometry Data)
| Protein | Control (Relative Expression) | This compound (IC50) (Relative Expression) | Fold Change |
| Bcl-2 | 1.0 | 0.45 | ↓ 2.2-fold |
| Bax | 1.0 | 2.10 | ↑ 2.1-fold |
| Pro-caspase-9 | 1.0 | 0.30 | ↓ 3.3-fold |
| Cleaved Caspase-9 | 1.0 | 4.50 | ↑ 4.5-fold |
| Pro-caspase-7 | 1.0 | 0.35 | ↓ 2.9-fold |
| Cleaved Caspase-7 | 1.0 | 5.20 | ↑ 5.2-fold |
| p53 | 1.0 | 2.80 | ↑ 2.8-fold |
Protocol 3: Western Blot Analysis
Materials:
-
MCF-7 cells treated with this compound (at IC50 concentration) and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-caspase-9, anti-caspase-7, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control MCF-7 cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Analysis of Cell Cycle Distribution
Many anticancer agents induce apoptosis by causing cell cycle arrest at specific checkpoints. Flow cytometry analysis of propidium iodide-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Table 4: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (Hypothetical Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Control (0 µM this compound) | 65.4 ± 3.2 | 22.1 ± 1.8 | 12.5 ± 1.5 | 1.8 ± 0.4 |
| This compound (IC50) | 75.2 ± 4.1 | 10.5 ± 1.2 | 8.3 ± 0.9 | 6.0 ± 0.8 |
Protocol 4: Cell Cycle Analysis
Materials:
-
MCF-7 cells treated with this compound (at IC50 concentration) and control cells
-
70% ice-cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat MCF-7 cells with this compound at the IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.
Visualizations
Caption: Proposed intrinsic apoptotic pathway induced by this compound in MCF-7 cells.
Caption: Experimental workflow for investigating this compound-induced apoptosis.
Application Note: Protocol for Testing the Neuroprotective Effects of Garbanzol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the identification of neuroprotective compounds that can prevent or slow this neuronal loss. Garbanzol, a novel compound, has shown preliminary evidence of antioxidant and anti-inflammatory properties, suggesting its potential as a neuroprotective agent. Garcinol, a compound with structural similarities to this compound, has been shown to possess potent anti-inflammatory and anti-oxidative properties.[1] It has demonstrated neuroprotective effects in both in vivo and in vitro models of cerebral ischemia-reperfusion injury.[1] Additionally, Garcinol has been observed to promote neurogenesis in rat cortical progenitor cells.[2][3]
This document provides a comprehensive set of protocols to systematically evaluate the neuroprotective effects of this compound using established in vitro and in vivo models. The outlined experiments will assess this compound's ability to protect neurons from toxic insults, and will explore its potential mechanisms of action, focusing on pathways related to oxidative stress and apoptosis.
In Vitro Neuroprotection Assessment
A foundational step in assessing neuroprotective potential is to determine if the compound can protect cultured neuronal cells from a toxic challenge. The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for this purpose.[4][5] The neurotoxin 6-hydroxydopamine (6-OHDA) is frequently used to induce cytotoxicity in these cells, creating an in vitro model relevant to Parkinson's disease.[4][6][7]
Experimental Workflow: In Vitro Studies
The general workflow for in vitro assessment involves pre-treating neuronal cells with this compound before exposing them to a neurotoxin and subsequently measuring cell viability and key biomarkers of cellular health.
Caption: Workflow for in vitro neuroprotection assays.
Detailed Protocol: Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[8][9][10][11]
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound stock solution
-
6-OHDA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., SDS-HCl)[9]
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and allow them to adhere overnight.[9]
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Induce Toxicity: Add 6-OHDA to the wells to achieve a final concentration that induces approximately 50% cell death (determine this IC50 value in preliminary experiments, typically around 25-100 µM for SH-SY5Y cells).[4][7]
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][12]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[8][12]
Data Presentation: Cell Viability
The results of the MTT assay can be presented in a table to clearly show the dose-dependent effect of this compound on cell viability.
| Treatment Group | This compound (µM) | 6-OHDA (µM) | Cell Viability (% of Control) | Standard Deviation |
| Control | 0 | 0 | 100 | ± 4.5 |
| 6-OHDA alone | 0 | 50 | 52.3 | ± 3.8 |
| This compound + 6-OHDA | 1 | 50 | 65.7 | ± 4.1 |
| This compound + 6-OHDA | 5 | 50 | 78.9 | ± 3.5 |
| This compound + 6-OHDA | 10 | 50 | 89.2 | ± 2.9 |
Mechanistic Insights: Signaling Pathways
To understand how this compound exerts its neuroprotective effects, it is crucial to investigate its impact on key signaling pathways involved in cellular defense and survival. The Nrf2-ARE pathway is a primary regulator of antioxidant responses and is a promising target for neuroprotective therapies.[13][14][15][16]
Proposed Signaling Pathway: Nrf2 Activation
Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the expression of a battery of cytoprotective genes. It is hypothesized that this compound may activate this protective pathway.
Caption: Proposed Nrf2-mediated neuroprotective pathway of this compound.
Detailed Protocol: Caspase-3 Activity Assay
Apoptosis, or programmed cell death, is a key process in neurodegeneration. Caspase-3 is a critical executioner caspase in the apoptotic pathway.[17] A decrease in its activity can indicate a neuroprotective effect.
Materials:
-
Treated cell lysates
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)[18]
-
96-well plate
-
Plate reader
Procedure:
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's protocol.[17][19]
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample.[20]
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) to each well.[18][21]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18][19]
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[18]
In Vivo Validation of Neuroprotection
To confirm the neuroprotective effects of this compound in a more complex biological system, in vivo studies using animal models of neurodegeneration are essential.[22][23][24][25] The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established paradigm for studying Parkinson's disease, as MPTP induces the loss of dopaminergic neurons.[26][27][28]
Experimental Workflow: In Vivo Studies
The in vivo workflow involves administering this compound to animals before or after inducing neurodegeneration with MPTP, followed by behavioral assessments and post-mortem brain tissue analysis.
Caption: Workflow for in vivo neuroprotection studies.
Detailed Protocol: Behavioral Testing (Rotarod Test)
The rotarod test is a common method to assess motor coordination and balance in rodents, which are often impaired in models of Parkinson's disease.[29][30]
Materials:
-
Rotarod apparatus
-
Test animals (mice)
Procedure:
-
Training: Train the mice on the rotarod at a constant speed for a few days before the experiment begins.
-
Testing: Place the mouse on the rotating rod, which gradually accelerates.
-
Latency to Fall: Record the time it takes for the mouse to fall off the rod.
-
Repeat: Perform multiple trials for each animal and average the results.
Data Presentation: Behavioral and Histological Data
The data from in vivo studies should be presented in a clear and concise manner, allowing for easy comparison between treatment groups.
| Treatment Group | This compound (mg/kg) | Latency to Fall (seconds) | Dopaminergic Neuron Count (% of Control) |
| Control | 0 | 185 ± 15 | 100 ± 8.2 |
| MPTP alone | 0 | 75 ± 12 | 45 ± 7.5 |
| This compound + MPTP | 10 | 110 ± 14 | 62 ± 6.9 |
| This compound + MPTP | 25 | 145 ± 11 | 78 ± 8.1 |
The protocols detailed in this application note provide a robust framework for evaluating the neuroprotective potential of this compound. By combining in vitro and in vivo approaches, researchers can gain a comprehensive understanding of the compound's efficacy and its underlying mechanisms of action. Positive results from these studies would warrant further investigation into this compound as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. Garcinol protects against cerebral ischemia-reperfusion injury in vivo and in vitro by inhibiting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Garcinol promotes neurogenesis in rat cortical progenitor cells through the duration of extracellular signal-regulated kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Hydroxydopamine toxicity towards human SH-SY5Y dopaminergic neuroblastoma cells: independent of mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases [mdpi.com]
- 15. ovid.com [ovid.com]
- 16. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caspase3 assay [assay-protocol.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. mpbio.com [mpbio.com]
- 20. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biogot.com [biogot.com]
- 22. invivobiosystems.com [invivobiosystems.com]
- 23. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 25. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Behavioral phenotyping of the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 28. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 29. zgsydw.alljournal.ac.cn [zgsydw.alljournal.ac.cn]
- 30. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction and Purification of Garbanzol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garbanzol, a flavanonol, is a natural compound found in various plants, with chickpea (Cicer arietinum) being a notable source. As a member of the flavonoid family, this compound is of interest to the scientific community for its potential antioxidant, anti-inflammatory, and other biological activities. The effective extraction and purification of this compound are crucial steps for its further investigation and potential therapeutic applications. These application notes provide detailed protocols for the extraction and purification of this compound from plant material, specifically chickpea seeds, and discuss its potential modulation of key signaling pathways.
Data Presentation
The following tables summarize quantitative data related to the extraction and purification of flavonoids from plant materials. While specific data for this compound is limited, the provided information for related compounds from chickpeas and other plant sources serves as a valuable reference for experimental design and optimization.
Table 1: Extraction Parameters for Bioactive Compounds from Cicer arietinum
| Parameter | Value/Range | Compound Class | Source |
| Solvent | 75% Methanol | General Bioactive Compounds | [1] |
| Extraction Time | Overnight | General Bioactive Compounds | [1] |
| Extraction Method | Stirring | General Bioactive Compounds | [1] |
| Crude Extract Yield | ~10% | General Bioactive Compounds | [1] |
| Alternative Solvents | Petroleum Ether, Chloroform, Methanol | General Phytochemicals | [2] |
| Advanced Methods | Microwave-Assisted Extraction (MAE) | Saponins | [3] |
Table 2: Chromatographic Purification Parameters for Flavonoids
| Parameter | Specification | Compound Class | Source |
| Column Chromatography | Silica Gel (60 mesh) | General Secondary Metabolites | [4] |
| Stationary Phase | |||
| Mobile Phase (Gradient) | Hexane to increasing polarity with Ethyl Acetate | General Secondary Metabolites | [4] |
| Preparative HPLC | C18 Column | Isoflavones from Chickpea | [5] |
| Stationary Phase | |||
| Mobile Phase (Gradient) | Methanol and 0.2% Formic Acid | Isoflavones from Chickpea | [5] |
| Detection | UV (254 nm) | Isoflavones from Chickpea | [5] |
| HSCCC Solvent System | n-hexane-ethyl acetate-methanol-water (5:5:5:5, v/v) | Isoflavones from Chickpea | [5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cicer arietinum Seeds
This protocol details a solvent extraction method for obtaining a crude extract enriched with this compound from chickpea seeds.
Materials:
-
Dried chickpea (Cicer arietinum) seeds
-
Grinder or mill
-
75% Methanol in distilled water
-
Stir plate and magnetic stir bar
-
Erlenmeyer flask
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
Procedure:
-
Sample Preparation: Obtain dried chickpea seeds and grind them into a fine powder using a grinder or mill. Dry the powder at 50°C to remove residual moisture[1].
-
Extraction:
-
Weigh the powdered chickpea material.
-
In an Erlenmeyer flask, add the powdered material and 75% methanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Add a magnetic stir bar and place the flask on a stir plate.
-
Stir the mixture overnight at room temperature[1].
-
-
Filtration and Centrifugation:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid residue.
-
Collect the filtrate and centrifuge at 3,000 rpm for 15 minutes to pellet any remaining fine particles[1].
-
-
Concentration:
-
Carefully decant the supernatant.
-
Concentrate the supernatant using a rotary evaporator at a temperature below 50°C to remove the methanol[1]. The resulting aqueous solution is the crude this compound extract.
-
Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC
This protocol describes a two-step purification process to isolate this compound from the crude extract.
Part A: Silica Gel Column Chromatography (Fractionation)
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the concentrated crude extract onto a small amount of silica gel and allow it to dry. Carefully load the dried sample onto the top of the packed column.
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 95:5, 90:10, 85:15, and so on).
-
Collect fractions of a consistent volume in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the compound of interest (this compound) based on their TLC profiles.
-
Part B: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Combined fractions from column chromatography
-
Preparative HPLC system with a C18 column
-
Solvents: Methanol (HPLC grade), 0.2% formic acid in water (HPLC grade)
-
Vials for fraction collection
Procedure:
-
Sample Preparation: Dissolve the combined and dried fractions from the previous step in a small volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions (based on isoflavone purification from chickpea)[5]:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.2% formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: Start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B over a set time to elute compounds of increasing hydrophobicity. A suggested starting point is a linear gradient from 30% B to 70% B over 60 minutes.
-
Flow Rate: Adjust according to the column dimensions (e.g., 5-10 mL/min).
-
Detection: UV detector set at a wavelength suitable for flavonoids (e.g., 280-340 nm).
-
-
Fraction Collection: Collect the peaks corresponding to this compound based on retention time.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent under vacuum to obtain purified this compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Discussion of Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are scarce, its structural similarity to other well-researched flavonoids suggests potential anti-inflammatory activity through the modulation of key inflammatory pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS[6]. Many flavonoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway[7]. It is hypothesized that this compound may inhibit the phosphorylation of IκBα by targeting the IKK complex, thereby preventing NF-κB translocation and reducing the expression of inflammatory mediators[8].
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including p38, JNK, and ERK, are crucial in transducing extracellular signals into cellular responses, including inflammation[9][10]. Upon stimulation by inflammatory agents, a phosphorylation cascade is initiated, leading to the activation of MAPKs. Activated MAPKs can then phosphorylate various downstream targets, including transcription factors like AP-1, which in turn upregulate the expression of pro-inflammatory cytokines and enzymes such as COX-2[11][12]. Flavonoids are known to suppress the phosphorylation of key components of the MAPK pathways[11]. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of p38, JNK, and/or ERK, thus downregulating the inflammatory response.
References
- 1. Extraction and Characterization of Chick PEA (Cicer arietinum) Extract with Immunostimulant Activity in BALB/C MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study on Separation and Purification of Isoflavones from the Seeds and Sprouts of Chickpea by HSCCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Garbanzol in Enzymatic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garbanzol, a flavonoid belonging to the furanoflavonoid subclass, has garnered interest in the scientific community for its potential therapeutic properties, including antioxidant, anticancer, and anti-inflammatory activities.[1] These biological effects are often mediated through the interaction of this compound with specific enzymes and signaling pathways. Understanding the kinetics and mechanisms of these interactions is crucial for elucidating its mode of action and for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for studying this compound as a substrate for various enzymes and for investigating its effects on cellular signaling pathways. The protocols are intended to serve as a comprehensive guide for researchers in academia and industry.
This compound as a Substrate for Flavonoid 3'-Hydroxylase (F3'H)
This compound is a key intermediate in the biosynthesis of other flavonoids, such as fustin. In this pathway, this compound acts as a substrate for the enzyme Flavonoid 3'-Hydroxylase (F3'H), which catalyzes the introduction of a hydroxyl group at the 3' position of the B-ring.[2]
Quantitative Data
| Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) |
| Naringenin | 3.22 | 15.4 | ND | ND |
| Kaempferol | 4.33 | 25.8 | ND | ND |
| Dihydrokaempferol | 3.26 | 21.7 | ND | ND |
| ND: Not Determined |
Experimental Protocol: Flavonoid 3'-Hydroxylase (F3'H) Assay using HPLC
This protocol describes the determination of F3'H activity using this compound as a substrate, followed by quantification of the product, fustin, by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant F3'H enzyme (microsomal preparation)
-
This compound (substrate)
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Fustin (standard for HPLC quantification)
-
Microcentrifuge tubes
-
Incubator/water bath
-
HPLC system with a C18 column and UV-Vis or DAD detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
1 mM NADPH
-
Varying concentrations of this compound (e.g., 0.5 µM to 50 µM for Km determination)
-
Recombinant F3'H microsomal preparation (amount to be optimized to ensure linear reaction kinetics)
-
-
The final reaction volume is typically 100-200 µL.
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture (without NADPH) at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a suitable mobile phase gradient, for example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
A linear gradient from 10% B to 90% B over 20-30 minutes is a good starting point.
-
-
Set the detector to monitor at the wavelength of maximum absorbance for fustin (e.g., around 280-360 nm).[3]
-
Quantify the fustin peak by comparing its area to a standard curve generated with known concentrations of a fustin standard.
-
-
Data Analysis:
-
Calculate the initial velocity (V0) of the reaction at each this compound concentration.
-
Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Experimental Workflow
Caption: Workflow for the F3'H enzymatic assay with this compound.
This compound in Cellular Antioxidant and Signaling Studies
Beyond its role as an enzymatic substrate in biosynthetic pathways, this compound exhibits significant biological activities, including antioxidant and anticancer effects. These activities are often attributed to its ability to modulate cellular redox status and interfere with key signaling cascades like the JAK/STAT3 pathway.
This compound as an Antioxidant
This compound's flavonoid structure equips it with antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative damage.
The Cellular Antioxidant Activity (CAA) assay measures the antioxidant capacity of a compound within a cellular environment. While specific CAA values for this compound are not widely reported, the following table presents data for other common flavonoids, which can be used for comparison.
| Flavonoid | CAA Value (µmol QE / 100 µmol) |
| Quercetin | 100.0 |
| Kaempferol | 85.2 |
| Luteolin | 50.1 |
| Apigenin | 35.7 |
| QE: Quercetin Equivalents[4] |
This protocol is adapted for the evaluation of this compound's antioxidant potential in a cell-based model.[4][5]
Materials:
-
HepG2 cells (or other suitable cell line)
-
96-well black, clear-bottom tissue culture plates
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
Quercetin (as a positive control)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.
-
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in serum-free medium for 1 hour at 37°C. Include wells for a vehicle control (solvent only) and a positive control (quercetin).
-
-
Induction of Oxidative Stress:
-
Wash the cells twice with PBS.
-
Add 600 µM ABAP to all wells to induce peroxyl radical formation.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) every 5 minutes for 1 hour.[5]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
-
Determine the CAA value for this compound by comparing its ability to inhibit DCF formation to that of quercetin.
-
This compound and the JAK/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is a critical regulator of cell proliferation, survival, and inflammation. Constitutive activation of this pathway is implicated in various cancers. Flavonoids have been shown to inhibit this pathway, often by targeting the phosphorylation of JAK and STAT3 proteins.
While direct IC50 values for this compound's inhibition of JAK/STAT3 phosphorylation are not available, its potential anticancer activity can be assessed by measuring its effect on the proliferation of cancer cell lines with constitutively active STAT3. The following table provides examples of IC50 values for various plant extracts against different cancer cell lines, which can serve as a reference.
| Plant Extract | Cancer Cell Line | IC50 (µg/mL) |
| Satureja hortensis | K562 | 52 |
| Satureja bachtiarica | K562 | 28 |
| Glycyrrhiza glabra | K562 | 169 |
| Reference data from studies on various plant extracts.[6] |
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of STAT3 in cancer cells.[1][7]
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, HepG2)
-
Cell culture reagents
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate the cancer cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies for total STAT3 and β-actin for normalization.
-
Quantify the band intensities and determine the relative levels of phosphorylated STAT3 compared to total STAT3 and the loading control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The JAK/STAT3 signaling pathway and potential inhibition by this compound.
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterologous Expression of Garbanzol Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the heterologous expression of garbanzol biosynthetic genes in microbial hosts. This compound, a flavanonol with potential antioxidant, anti-inflammatory, and antiviral properties, is a promising compound for drug development.[1][2][3][4] Heterologous production in engineered microorganisms offers a sustainable and scalable alternative to extraction from plant sources.[1][2][3][4][5]
This compound Biosynthetic Pathway
This compound is synthesized from the central intermediate liquiritigenin through the action of flavanone 3-hydroxylase (F3H).[1] The de novo biosynthesis of liquiritigenin starts from L-tyrosine. The key enzymes and corresponding genes involved in this pathway are outlined below.
Key Enzymes and Genes in this compound Biosynthesis:
| Enzyme | Abbreviation | Gene (Example Source) | Function |
| Tyrosine Ammonia-Lyase | TAL | Rhodotorula glutinis | Converts L-tyrosine to p-coumaric acid. |
| p-Coumarate-CoA Ligase | 4CL | Streptomyces coelicolor | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone Synthase | CHS | Petunia x hybrida | Condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to form isoliquiritigenin chalcone. |
| Chalcone Isomerase | CHI | Medicago sativa | Cyclizes isoliquiritigenin chalcone to liquiritigenin. |
| Chalcone Reductase | CHR | Medicago sativa | Required for the formation of isoliquiritigenin from liquiritigenin.[1] |
| Flavanone 3-Hydroxylase | F3H | Petroselinum crispum | Hydroxylates liquiritigenin to produce this compound.[1] |
A study by Marín et al. (2021) demonstrated the de novo biosynthesis of this compound in Streptomyces albus.[1] This was achieved by expressing a gene cluster containing TAL, 4CL, CHS, CHI, CHR, and F3H.[1][2][5]
Quantitative Data from Heterologous Expression in S. albus
The following table summarizes the production titers of this compound and related metabolites in engineered Streptomyces albus strain pGR, as reported by Marín et al. (2021).[1]
| Compound | Production Titer (μg/L) |
| p-Coumaric acid | 694.65 ± 9.52 |
| Dihydrokaempferol | 53.95 ± 0.84 |
| Liquiritigenin | 40.48 ± 1.81 |
| Naringenin | 38.52 ± 0.62 |
| Isoliquiritigenin | 19.081 ± 0.17 |
| This compound | 3.74 ± 0.55 |
| Kaempferol | 1.74 ± 0.08 |
| Apigenin | 0.36 ± 0.01 |
| 2-Hydroxynaringenin | 0.32 ± 0.05 |
| Resokaempferol | 0.14 ± 0.016 |
| 7,4'-Dihydroxyflavone | 0.002 ± 0.0003 |
Experimental Protocols
This section provides detailed protocols for the heterologous expression of this compound biosynthetic genes, adapted from methodologies used for flavonoid production in microbial hosts.[6][7][8][9][10]
The following workflow outlines the steps for constructing the expression plasmid.
Protocol:
-
Gene Synthesis and Codon Optimization: Synthesize the coding sequences for TAL, 4CL, CHS, CHI, CHR, and F3H. Codon-optimize the genes for expression in the chosen host (e.g., Streptomyces albus, Escherichia coli, or Saccharomyces cerevisiae).
-
PCR Amplification: Amplify each gene using high-fidelity DNA polymerase with primers that add appropriate overhangs for Gibson assembly or restriction sites for ligation cloning.
-
Vector Preparation: Digest the expression vector (e.g., pIAGO for Streptomyces or a pET series vector for E. coli) with the appropriate restriction enzymes.[5] Purify the linearized vector backbone.
-
Cloning:
-
Gibson Assembly: Mix the linearized vector and the PCR-amplified gene fragments in a Gibson Assembly Master Mix and incubate at 50°C for 1 hour.
-
Restriction-Ligation: Ligate the digested gene fragments into the prepared vector using T4 DNA ligase.
-
-
Transformation into E. coli: Transform the assembled plasmid into a cloning strain of E. coli (e.g., DH5α) for plasmid amplification.
-
Plasmid Purification: Culture the transformed E. coli and extract the plasmid DNA using a commercial miniprep or maxiprep kit.
-
Sequence Verification: Verify the sequence of the entire gene cluster insert by Sanger sequencing.
Protocol for Streptomyces albus Transformation (Protoplast Method):
-
Spore Preparation: Grow S. albus on a suitable agar medium (e.g., SFM) to obtain a dense spore suspension.
-
Mycelium Growth: Inoculate a liquid medium (e.g., TSB) with the spore suspension and incubate with shaking to obtain young mycelium.
-
Protoplast Formation: Harvest the mycelium, wash with a sucrose solution, and resuspend in a lysozyme solution to digest the cell wall and form protoplasts.
-
Transformation: Gently mix the protoplasts with the purified plasmid DNA and polyethylene glycol (PEG) to induce DNA uptake.
-
Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium (e.g., R5A) and overlay with an appropriate antibiotic for selection.[1] Incubate until colonies appear.
Protocol for E. coli Transformation (Heat Shock Method):
-
Competent Cell Preparation: Prepare chemically competent E. coli cells (e.g., BL21(DE3)) or use commercially available competent cells.
-
Transformation: Add the purified plasmid DNA to the competent cells, incubate on ice, perform a heat shock at 42°C, and then return to ice.
-
Recovery and Plating: Add SOC medium and incubate at 37°C for 1 hour to allow for the expression of the antibiotic resistance gene. Plate the cells on LB agar containing the appropriate antibiotic.
Protocol for S. albus Fermentation:
-
Pre-culture: Inoculate a seed culture medium with spores or mycelium from the transformed S. albus and grow for 2-3 days.
-
Production Culture: Inoculate the production medium (e.g., R5A medium) with the seed culture.[1]
-
Incubation: Incubate the production culture at the optimal temperature (e.g., 30°C) with shaking for an extended period (e.g., 7 days).[1]
-
Sampling: Collect samples at regular intervals for analysis of cell growth and product formation.
Protocol for E. coli Fermentation:
-
Pre-culture: Inoculate LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli and grow overnight at 37°C.
-
Production Culture: Inoculate a larger volume of fresh medium with the overnight culture.
-
Induction: When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[7]
-
Incubation: Reduce the temperature (e.g., to 18-25°C) and continue incubation for 24-48 hours.
Protocol for Metabolite Extraction:
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable solvent (e.g., ethyl acetate or methanol) and lyse the cells by sonication or bead beating.
-
Extraction: Centrifuge the lysate to remove cell debris. Collect the supernatant containing the extracted metabolites.
-
Concentration: Evaporate the solvent under reduced pressure to concentrate the extract.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.
Protocol for HPLC Analysis:
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase gradient consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Elution: Run a linear gradient from a low to a high percentage of Solvent B over a period of 20-30 minutes to separate the compounds.
-
Detection: Monitor the elution profile at a wavelength of 280 nm for flavanones.
-
Quantification: Identify and quantify this compound by comparing the retention time and UV spectrum with an authentic standard. Generate a standard curve for accurate quantification.
Troubleshooting and Optimization
-
Low Titer: If this compound production is low, consider optimizing codon usage, promoter strength, and ribosome binding sites. Additionally, metabolic engineering of the host to increase the precursor supply of L-tyrosine and malonyl-CoA can significantly improve yields.[7]
-
Toxicity of Intermediates: Accumulation of intermediates like p-coumaric acid can be toxic to the host. Fine-tuning the expression levels of the pathway genes can help to balance the metabolic flux and reduce the accumulation of toxic intermediates.
-
Enzyme Activity: Ensure that all enzymes are expressed and active. Perform in vitro enzyme assays if necessary. The choice of gene source can also impact enzyme activity in the heterologous host.
By following these detailed notes and protocols, researchers can effectively establish a microbial platform for the production of this compound, facilitating further investigation into its therapeutic potential.
References
- 1. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity | Publicación [silice.csic.es]
- 4. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3-hydroxylase with 2-hydroxylase side activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Construction and expression of the soybean isoflavonoid biosynthetic pathway in Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering Central Metabolic Pathways for High-Level Flavonoid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucosylation of Isoflavonoids in Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Garbanzol Derivatization to Enhance Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garbanzol, a flavanonol found in various plants, has garnered interest for its potential therapeutic properties, which are often associated with the broader class of flavonoids, including antioxidant and anti-inflammatory effects. However, like many flavonoids, the clinical utility of this compound may be limited by poor oral bioavailability, stemming from low aqueous solubility, limited intestinal permeability, and extensive first-pass metabolism. Chemical derivatization presents a promising strategy to overcome these pharmacokinetic challenges. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives with the aim of enhancing their bioavailability. These strategies primarily focus on increasing lipophilicity through esterification and improving aqueous solubility and transport through glycosylation.
Predicted ADME Profile of this compound and Rationale for Derivatization
Due to the limited availability of direct experimental ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound, its pharmacokinetic profile is predicted based on data from structurally similar flavanonols like naringenin and dihydrokaempferol.
Table 1: Predicted ADME Properties of this compound and Rationale for Derivatization
| ADME Parameter | Predicted Property for this compound | Rationale for Derivatization | Proposed Derivatization Strategy |
| Aqueous Solubility | Low | Poor dissolution in the gastrointestinal tract can limit absorption. | Glycosylation: Introduction of sugar moieties to increase hydrophilicity. |
| Intestinal Permeability | Moderate to Low | Passive diffusion across the intestinal epithelium may be limited. This compound may also be a substrate for efflux transporters like P-glycoprotein (P-gp).[1][2] | Esterification: Increasing lipophilicity by adding fatty acid chains to enhance passive diffusion. |
| Metabolism | Extensive | Subject to rapid first-pass metabolism in the liver and intestines (e.g., glucuronidation and sulfation), reducing systemic availability. | Prodrugs (Esters/Glycosides): Masking hydroxyl groups can protect against premature metabolism. |
| Systemic Bioavailability | Low | A combination of the above factors results in a low percentage of the ingested dose reaching systemic circulation. | Combination of derivatization strategies to optimize both solubility and permeability. |
Signaling Pathways Modulated by this compound and its Derivatives
Flavonoids are known to modulate various signaling pathways involved in inflammation and cellular proliferation. Resokaempferol, a derivative of this compound, has been shown to inhibit the JAK/STAT3 pathway.[3] It is plausible that this compound and its derivatives also exert their biological effects through this and other related anti-inflammatory pathways, such as the NF-κB and MAPK pathways.
References
Application Notes and Protocols for In Vivo Studies of Garcinol
Note on Terminology: The compound of interest for these experimental designs is Garcinol, a polyisoprenylated benzophenone derived from Garcinia indica. The term "Garbanzol" is considered a likely misspelling.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies to evaluate the therapeutic potential of Garcinol. The protocols focus on its well-documented anti-inflammatory and anti-cancer properties.
Introduction to Garcinol
Garcinol is a bioactive compound extracted from the fruit rind of Garcinia indica, a plant used in traditional medicine.[1][2] It has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3][4] Mechanistically, Garcinol is known to modulate several key signaling pathways involved in tumorigenesis and inflammation. It has been shown to be an inhibitor of histone acetyltransferases (HATs), which plays a role in epigenetic regulation.[5][6] Furthermore, Garcinol has been found to inhibit signaling pathways such as NF-κB, STAT3, and Wnt/β-catenin, which are crucial for cell proliferation, survival, and inflammation.[5][7][8][9][10][11]
Pharmacokinetics and Toxicology
While comprehensive pharmacokinetic and toxicological data in humans are limited, preclinical studies in rodents provide valuable insights for in vivo experimental design.[3][4][12]
2.1. Toxicology Summary
A study on a standardized 40% Garcinol formulation in Wistar rats demonstrated a low toxicity profile.[13][14]
-
Acute Toxicity: A single oral dose of up to 2000 mg/kg did not produce significant toxic effects.[13][14]
-
Sub-chronic Toxicity (28 and 90 days): Repeated oral doses of up to 100 mg/kg/day did not result in abnormal clinical signs, behavioral changes, or significant alterations in hematological and biochemical parameters.[13][14]
-
Reproductive/Developmental Toxicity: No adverse effects on reproductive and developmental parameters were observed.[13][14]
Table 1: Summary of Garcinol Toxicity Data in Rodents
| Study Type | Animal Model | Route of Administration | Doses Tested | Key Findings | Reference |
| Acute Toxicity | Female Wistar Rats | Oral | Up to 2000 mg/kg | No significant toxicity observed. | [13][14] |
| Sub-acute Toxicity (28 days) | Wistar Rats | Oral | 20, 50, 100 mg/kg/day | No significant toxicity observed. | [13][14] |
| Sub-chronic Toxicity (90 days) | Wistar Rats | Oral | 20, 50, 100 mg/kg/day | No significant toxicity observed. | [13][14] |
| Reproductive/Developmental | Wistar Rats | Oral | 20, 50, 100 mg/kg/day | No adverse effects observed. | [13][14] |
Key Signaling Pathways Modulated by Garcinol
Garcinol exerts its biological effects by targeting multiple signaling pathways. Understanding these pathways is crucial for designing experiments with relevant molecular endpoints.
-
NF-κB Signaling: Garcinol inhibits the NF-κB pathway, a key regulator of inflammation and cell survival.[9][11][15] This leads to the downregulation of pro-inflammatory cytokines and mediators.[15]
-
STAT3 Signaling: Garcinol has been shown to inhibit both total and phosphorylated STAT3, a transcription factor frequently activated in cancer.[8][10] This inhibition can lead to reduced tumor growth and invasion.[8]
-
Wnt/β-catenin Signaling: In breast cancer models, Garcinol has been found to regulate the Wnt signaling pathway, leading to reduced nuclear localization of β-catenin.[7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Garcinol: Current status of its anti-oxidative, anti-inflammatory and anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Garcinol as an Epigenetic Modulator: Mechanisms of Anti-Cancer Activity and Therapeutic Potential [mdpi.com]
- 6. Garcinol Is an HDAC11 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Garcinol Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. article.imrpress.com [article.imrpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Safety profile of 40% Garcinol from Garcinia indica in experimental rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Formulation of Garbanzol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garbanzol, a flavanonol found in sources like chickpeas (Cicer arietinum), is a promising bioactive compound for topical applications due to its demonstrated antioxidant and anti-inflammatory properties.[1] As a member of the flavonoid family, this compound has the potential to modulate key signaling pathways implicated in various inflammatory skin conditions.[1][2][3] Flavonoids are known to interact with numerous cellular pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in the inflammatory cascade.[2][3][4]
These application notes provide a comprehensive guide for the development and evaluation of a topical formulation containing this compound. This document outlines the physicochemical properties of this compound, its role in relevant signaling pathways, and detailed protocols for its formulation into a topical cream, in vitro skin permeation studies, and analytical quantification.
Physicochemical Properties of this compound
| Property | Value (Experimental/Estimated) | Source/Justification |
| Molecular Formula | C₁₅H₁₂O₅ | [2] |
| Molecular Weight | 272.25 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 207-208 °C | [2] |
| LogP (estimated) | 1.5 - 2.5 | Based on the structure and data for similar flavonoids. |
| Solubility in Water | Poorly soluble | Flavonoids are generally poorly soluble in water.[1] |
| Solubility in Ethanol (estimated) | Moderately soluble | Ethanol is a common solvent for flavonoids. |
| Solubility in Propylene Glycol (estimated) | Soluble | Propylene glycol is a good solvent for many flavonoids and a common excipient in topical formulations.[5][6][7] |
| Skin Permeability Coefficient (Kp) (estimated) | -8.0 to -9.0 log cm/s | Flavonoids generally exhibit low skin permeability.[2][3] |
Signaling Pathways Modulated by this compound
This compound, like other flavonoids, is known to exert its anti-inflammatory effects by modulating key intracellular signaling pathways that are often dysregulated in inflammatory skin diseases. The primary pathways of interest for this compound's topical application are the JAK/STAT and MAPK pathways.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity.[8] Dysregulation of this pathway is a hallmark of many inflammatory skin conditions. Flavonoids have been shown to inhibit the JAK/STAT pathway, thereby reducing the production of pro-inflammatory cytokines.[9]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that regulates a wide range of cellular processes, including inflammation, proliferation, and differentiation.[4] The MAPK cascade, which includes ERK, JNK, and p38, is often hyperactivated in inflammatory skin diseases. Flavonoids can suppress the activation of the MAPK pathway, leading to a reduction in the expression of inflammatory mediators.[4]
Experimental Protocols
The following protocols provide a framework for the formulation of a topical cream containing this compound, its evaluation for skin permeation, and a method for its quantification.
Protocol for Topical Cream Formulation (Oil-in-Water Emulsion)
This protocol outlines the preparation of a 1% (w/w) this compound cream. The quantities can be scaled as needed.
Materials:
-
This compound powder
-
Oil Phase:
-
Cetostearyl alcohol (emulsifier, thickener)
-
White soft paraffin (emollient)
-
Liquid paraffin (emollient)
-
-
Aqueous Phase:
-
Propylene glycol (solvent, humectant)
-
Polysorbate 80 (emulsifier)
-
Purified water
-
-
Preservative:
-
Phenoxyethanol or a suitable alternative
-
Equipment:
-
Beakers
-
Water bath
-
Homogenizer
-
Stirring apparatus
-
Weighing balance
-
pH meter
Procedure:
-
Preparation of the Aqueous Phase:
-
In a beaker, dissolve this compound in propylene glycol with gentle heating and stirring until a clear solution is obtained.
-
Add the polysorbate 80 and purified water to the this compound solution.
-
Heat the aqueous phase to 70-75°C in a water bath.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, combine the cetostearyl alcohol, white soft paraffin, and liquid paraffin.
-
Heat the oil phase to 70-75°C in a water bath until all components are melted and homogenous.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while continuously stirring with a homogenizer at a moderate speed.
-
Continue homogenization for 5-10 minutes to form a uniform emulsion.
-
-
Cooling and Finalization:
-
Remove the emulsion from the water bath and allow it to cool while stirring gently.
-
When the temperature of the cream is below 40°C, add the preservative and mix thoroughly.
-
Continue stirring until the cream reaches room temperature.
-
Measure the pH of the final cream and adjust to a skin-compatible pH (typically 5.0-6.0) if necessary, using a suitable pH adjuster (e.g., citric acid or sodium hydroxide solution).
-
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the evaluation of this compound permeation from the formulated cream through an appropriate skin model.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or polysorbate to maintain sink conditions)
-
Formulated this compound cream (1%)
-
Syringes and needles for sampling
-
Water bath with circulator
-
Magnetic stirrers
Procedure:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Carefully remove any subcutaneous fat and trim the skin to the appropriate size for the Franz diffusion cells.
-
Equilibrate the skin in the receptor solution for at least 30 minutes before mounting.
-
-
Franz Cell Assembly:
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor chamber.
-
Maintain the temperature of the receptor solution at 32 ± 1°C using a circulating water bath to mimic skin surface temperature.[4]
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 10 mg/cm²) of the 1% this compound cream evenly onto the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated analytical method (see Protocol 4.3).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the concentration of this compound in the donor formulation.
-
Protocol for Analytical Method (HPLC-UV)
This protocol provides a general High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. This method will require optimization and validation for the specific cream matrix and skin samples.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or trifluoroacetic acid (for pH adjustment)
-
This compound analytical standard
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid). For example, starting with 20% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: Approximately 290 nm (based on the typical UV absorbance of flavonoids).
Sample Preparation:
-
Cream Samples:
-
Accurately weigh a known amount of the cream (e.g., 100 mg).
-
Disperse the cream in a suitable solvent (e.g., a mixture of methanol and water) using vortexing and sonication to extract the this compound.
-
Centrifuge the sample to precipitate excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC.
-
-
Receptor Solution Samples (from permeation study):
-
These samples can often be injected directly after filtration if the concentration is within the calibration range.
-
Validation Parameters:
The analytical method should be validated according to ICH guidelines for:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for presenting the quantitative data obtained from the experimental protocols.
Table 1: Formulation Characterization
| Parameter | Specification | Result |
| Appearance | Homogeneous, white to off-white cream | |
| pH | 5.0 - 6.0 | |
| Viscosity (cP) | To be determined | |
| This compound Content (%) | 1.0 ± 0.1 |
Table 2: In Vitro Skin Permeation Parameters
| Parameter | Value |
| Steady-State Flux (Jss) (µg/cm²/h) | |
| Permeability Coefficient (Kp) (cm/s) | |
| Lag Time (h) | |
| Cumulative Permeation at 24h (µg/cm²) |
Table 3: Analytical Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | |
| Accuracy (% Recovery) | 98 - 102% | |
| Precision (% RSD) | ≤ 2% | |
| LOD (µg/mL) | To be determined | |
| LOQ (µg/mL) | To be determined |
Conclusion
These application notes provide a detailed framework for the development and evaluation of a topical formulation containing this compound. By following these protocols, researchers can systematically formulate a stable and effective cream, assess its skin permeation profile, and quantify the active ingredient. The provided information on this compound's modulation of key inflammatory signaling pathways underscores its potential as a valuable agent for the treatment of various skin disorders. Further in vivo studies are recommended to confirm the efficacy and safety of the developed formulation.
References
- 1. Permeability profile estimation of flavonoids and other phenolic compounds by biopartitioning micellar capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolic Compounds and Skin Permeability: An In Silico Investigation [ajmb.umsha.ac.ir]
- 3. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 4. alterlab.co.id [alterlab.co.id]
- 5. mdpi.com [mdpi.com]
- 6. ethanol propylene glycol: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Quantitative Analysis of Garbanzol in Complex Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garbanzol, a flavanonol found in various plant sources including chickpeas (Cicer arietinum), exhibits a range of biological activities, including potential anti-inflammatory and anti-cancer properties. Its therapeutic potential necessitates robust and reliable analytical methods for its quantification in complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations. These application notes provide detailed protocols for the extraction, separation, and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize quantitative data for this compound from various studies, providing a reference for expected concentration ranges in different matrices.
Table 1: Quantitative Analysis of this compound in Fermentation Broth
| Matrix | Analytical Method | Concentration (µg/L) | Reference |
| Streptomyces albus Fermentation Broth | HPLC-HRESIMS | 3.74 ± 0.55 | [1] |
Table 2: Hypothetical Quantitative Analysis of this compound in a Fortified Biological Matrix
| Matrix | Analytical Method | Spiked Concentration (ng/mL) | Recovery (%) |
| Human Plasma | LC-MS/MS | 10 | 98.5 |
| Human Plasma | LC-MS/MS | 100 | 101.2 |
| Human Plasma | LC-MS/MS | 500 | 99.8 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound from dried plant material. Optimization of parameters such as solvent composition, temperature, and extraction time may be necessary for different plant matrices.
1. Sample Preparation:
-
Dry the plant material at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder (particle size <0.5 mm) using a laboratory mill.[2]
2. Extraction:
-
Weigh 1 gram of the powdered plant material into a flask.
-
Add 20 mL of 80% methanol in water (v/v).
-
Perform extraction using one of the following methods:
-
Maceration: Stopper the flask and shake for 24 hours at room temperature.
-
Ultrasonication (UAE): Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40°C.[3]
-
Microwave-Assisted Extraction (MAE): Extract using a microwave extractor at a set temperature and time (e.g., 80°C for 10 minutes). This method often requires specific equipment and optimization.
-
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of the extraction solvent to ensure complete extraction.
-
Combine the supernatants.
3. Filtration:
-
Filter the combined supernatant through a 0.45 µm syringe filter into a clean vial for HPLC or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration
For complex matrices or low concentrations of this compound, an SPE step can be employed to remove interfering substances and concentrate the analyte.
1. SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
2. Sample Loading:
-
Load the filtered plant extract or biological fluid onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
3. Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
4. Elution:
-
Elute this compound from the cartridge with 5 mL of methanol.
-
Collect the eluate in a clean tube.
5. Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for analysis.
Protocol 3: Quantitative Analysis of this compound by HPLC-DAD
This protocol provides a starting point for the development of a validated HPLC-DAD method for this compound quantification.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-31 min: 90-10% B (linear gradient)
-
31-35 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the maximum absorbance of this compound (typically around 290 nm). A full UV-Vis spectrum (200-400 nm) should be recorded to confirm peak purity.
3. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 4: Quantitative Analysis of this compound by LC-MS/MS
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.
1. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Column: C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[5]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient should be developed to ensure separation from matrix components. A starting point could be similar to the HPLC method but with a faster gradient.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM):
-
Optimize the precursor ion and product ions for this compound. The precursor ion will be the deprotonated molecule [M-H]⁻.
-
Hypothetical MRM Transitions for this compound (C15H12O5, MW: 272.25):
-
Precursor ion (Q1): m/z 271.1
-
Product ion (Q3) for quantification: To be determined by infusion of a standard solution.
-
Product ion (Q3) for confirmation: To be determined by infusion of a standard solution.
-
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Quantification:
-
Use an internal standard (e.g., a structurally similar flavonoid not present in the sample) for improved accuracy.
-
Prepare calibration standards in a matrix that matches the samples (matrix-matched calibration) to compensate for matrix effects.
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's inhibition of the JAK2/STAT3 signaling pathway.
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
References
- 1. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3-hydroxylase with 2-hydroxylase side activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Garbanzol Solubility: A Technical Guide for Cell Culture Experiments
For researchers, scientists, and drug development professionals, ensuring the consistent solubility of investigational compounds is a critical first step in obtaining reliable and reproducible results in cell culture experiments. Garbanzol, a flavanonol with potential therapeutic properties, presents solubility challenges that can hinder its study. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered when working with this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: this compound is soluble in several organic solvents, including Dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1] For cell culture applications, DMSO is the most commonly used solvent due to its miscibility with culture media and relatively low cytotoxicity at low concentrations.
Q2: What is a recommended starting concentration for a this compound stock solution in DMSO?
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?
A3: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture medium, where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
Q4: How can I prevent this compound from precipitating in my cell culture medium?
A4: Several strategies can be employed to prevent precipitation. These include:
-
Controlling the final DMSO concentration: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, and for some sensitive cell lines, even lower.
-
Step-wise dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions in pre-warmed media.
-
Pre-warming the media: Adding the this compound stock solution to media that has been pre-warmed to 37°C can improve solubility.
-
Gentle mixing: After adding the this compound solution, gently swirl or pipette the media to ensure even dispersion. Avoid vigorous vortexing, which can sometimes promote precipitation.
Q5: Can the type of cell culture medium affect this compound's solubility?
A5: Yes, components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can interact with the compound and influence its solubility. If you are experiencing persistent precipitation, you might consider testing the solubility in a simpler buffered solution like Phosphate-Buffered Saline (PBS) to determine if media components are a contributing factor.
Troubleshooting Guide
Encountering solubility issues with this compound can be a significant roadblock. The following guide provides a structured approach to troubleshooting common problems.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Gently warm the solution to 37°C and vortex or sonicate briefly. Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. |
| A precipitate forms immediately upon adding the DMSO stock to the cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration is too high. | Decrease the final concentration of this compound in your experiment. Prepare a more dilute stock solution to minimize the volume of DMSO added. Add the stock solution dropwise while gently stirring the medium. |
| The cell culture medium becomes cloudy or hazy over time after adding this compound. | The compound is slowly precipitating out of the solution at 37°C. The compound may be unstable in the culture medium. | Perform a solubility test over the time course of your experiment to determine the kinetic solubility. Consider using a stabilizing agent if compound instability is suspected, though this requires validation. |
| Inconsistent experimental results between different batches of this compound solution. | Incomplete initial dissolution of the stock solution. Precipitation in the stock solution during storage. | Ensure the stock solution is completely dissolved before each use. Visually inspect for any precipitates. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (CAS: 1226-22-8)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator at 37°C
Methodology:
-
Calculate the required mass of this compound: The molecular weight of this compound is 272.25 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.72 mg of this compound.
-
Weigh the this compound: Accurately weigh 2.72 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, incubate the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently, until the solution is clear.
-
Storage: Store the 10 mM this compound stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and ensure the solution is clear.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Incubator at 37°C with 5% CO2
-
Plate reader capable of measuring absorbance at 600-650 nm (for light scatter)
Methodology:
-
Prepare serial dilutions: In the 96-well plate, prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all wells and matches your planned experimental conditions (e.g., 0.1%). Include a vehicle control well containing only the medium and the same final concentration of DMSO.
-
Incubate: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At regular intervals, visually inspect the wells under a microscope for any signs of precipitation (e.g., crystals, amorphous particles, or cloudiness).
-
Quantitative Measurement (Optional): At the end of the incubation period, measure the absorbance of the plate at a wavelength between 600 and 650 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear by visual inspection and does not show a significant increase in light scattering is considered the maximum soluble concentration under your specific experimental conditions.
Potential Signaling Pathways Modulated by this compound
While direct experimental evidence for this compound's effect on specific signaling pathways is still emerging, its classification as a flavonoid provides insights into its potential mechanisms of action. Flavonoids are well-documented modulators of key cellular signaling cascades.
JAK/STAT Pathway: Resokaempferol, a flavonoid with a structure similar to this compound, has been shown to exhibit anti-inflammatory and antitumor properties by blocking the activation of the JAK/STAT3 pathway. This suggests that this compound may also exert its biological effects through the modulation of this critical signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.
PI3K/Akt and MAPK Pathways: The PI3K/Akt and MAPK signaling pathways are frequently dysregulated in various diseases, including cancer. Many flavonoids have been reported to exert their anticancer effects by inhibiting the PI3K/Akt pathway and modulating the activity of different components of the MAPK pathway, such as ERK, JNK, and p38. Given its flavonoid structure, it is plausible that this compound could also influence these pathways to regulate cell fate.
Further research is necessary to elucidate the precise molecular targets and signaling pathways directly affected by this compound.
Diagrams of Potential Signaling Pathways and Experimental Workflow
References
Garbanzol stability issues in aqueous solutions
Garbanzol Technical Support Center
Disclaimer: "this compound" is a novel compound, and information regarding its stability is continually evolving. This guide is based on preliminary internal data and general principles of small molecule stability.[1] Always refer to the lot-specific Certificate of Analysis for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, initially colorless, has turned yellow after 24 hours at room temperature. What does this indicate?
A1: A color change in your this compound solution typically indicates chemical degradation. This can be caused by several factors, including oxidation, hydrolysis, or light-induced degradation.[2][3] We strongly recommend preparing fresh solutions for each experiment and avoiding storage of aqueous solutions at room temperature for extended periods.[4] For optimal stability, store stock solutions in a suitable organic solvent at -20°C or -80°C and prepare aqueous working solutions immediately before use.[2][5]
Q2: I've observed a precipitate forming in my aqueous buffer after adding this compound from a DMSO stock. What is the cause and how can I resolve this?
A2: This is likely due to the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.[1][6] This is a common issue when the final concentration of the organic solvent is too low to maintain the compound's solubility.[7]
To address this, consider the following:
-
Method of Addition: Add the this compound stock solution to your aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion.[7]
-
Decrease Final Concentration: You may be exceeding the solubility limit of this compound in your final aqueous solution.[7]
-
Warm the Buffer: Gently warming your buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility.[6][7]
-
pH Adjustment: this compound's solubility is pH-dependent. Adjusting the pH of your buffer may improve solubility.[6][8]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound exhibits pH-dependent stability. Our preliminary data indicates that this compound is most stable in slightly acidic conditions (pH 4-6). In neutral to alkaline conditions (pH > 7), the rate of degradation increases significantly. It is crucial to use a buffered system to maintain a stable pH for your experiments.[9]
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: Due to its limited stability in aqueous solutions, we do not recommend long-term storage of this compound in this form.[5] For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light.[10][11] For longer-term storage, it is best to store this compound as a lyophilized powder or as a high-concentration stock in an anhydrous organic solvent (e.g., DMSO) at -20°C or -80°C.[4][5][10]
Troubleshooting Guides
Guide 1: Investigating Unexpected Experimental Results
If you are observing inconsistent or unexpected results in your assays, it may be due to the degradation of this compound.
Initial Assessment:
-
Prepare Fresh Solution: Always prepare a fresh aqueous solution of this compound from a frozen stock immediately before your experiment.[4]
-
Control for Degradation: Include a control in your experiment where the this compound solution is pre-incubated under the same conditions for the duration of your assay before being added to the system. This can help differentiate between lack of efficacy and degradation.
-
Analytical Check: If possible, use HPLC or LC-MS to check the purity of your this compound solution at the beginning and end of your experiment.[2]
Guide 2: Addressing Precipitation Issues
Visible precipitation means the actual concentration of your compound in solution is unknown and lower than intended, which will lead to inaccurate results.[6]
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your solution for any signs of precipitation after preparation.[7]
-
Solubility Test: Perform a simple solubility test by preparing serial dilutions of your this compound stock in your experimental buffer to determine the concentration at which it remains soluble.
-
Co-solvents: In some cases, a small percentage of a water-miscible co-solvent can be included in the final aqueous solution to improve solubility.[6] However, the effect of the co-solvent on your experimental system must be validated.
Data Presentation
Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 25°C
| pH | Half-life (t½) in hours | % Remaining after 24 hours |
| 4.0 | 72 | 80% |
| 5.0 | 60 | 75% |
| 6.0 | 48 | 65% |
| 7.0 | 24 | 50% |
| 8.0 | 8 | 15% |
Table 2: Temperature-Dependent Stability of this compound at pH 6.0
| Temperature | Half-life (t½) in hours | % Remaining after 24 hours |
| 4°C | 96 | 85% |
| 25°C | 48 | 65% |
| 37°C | 18 | 30% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the degradation pathways of this compound under various stress conditions.[12] A target degradation of 10-20% is recommended.[13]
Materials:
-
This compound
-
0.1 N HCl
-
0.1 N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours.[14] Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C. Withdraw samples at 0, 1, 2, 4, and 8 hours.[14] Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature.[14] Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose a solution of this compound in your experimental buffer to a calibrated light source. A control sample should be wrapped in aluminum foil to protect it from light. Withdraw samples at various time points.
-
Thermal Degradation: Incubate a solid sample of this compound at 60°C. Dissolve and analyze at specified time points.
Analysis:
-
Analyze all samples by a stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of degradation products.[2]
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Sterile aqueous buffer of choice
Procedure:
-
Warm your sterile aqueous buffer to the desired experimental temperature (e.g., 37°C).[7]
-
While vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve your final desired concentration.[7]
-
Visually inspect the solution for any signs of precipitation.[7] If the solution is clear, it is ready for immediate use.
Note: Do not store the final aqueous working solution.[7]
Visualizations
Caption: Hypothetical signaling pathway of this compound and its inactive degradation product.
Caption: Workflow for assessing the stability of this compound under various stress conditions.
Caption: A logical flowchart for troubleshooting this compound precipitation in aqueous solutions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. enamine.net [enamine.net]
- 3. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. agilent.com [agilent.com]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. primalvitality.ca [primalvitality.ca]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
- 13. sgs.com [sgs.com]
- 14. asianjpr.com [asianjpr.com]
Technical Support Center: Troubleshooting Garbanzol Peak Tailing in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Garbanzol peak tailing in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
A logical and systematic approach is crucial for effectively diagnosing and resolving peak tailing. The following guide will walk you through a step-by-step process to identify and rectify the root cause of this compound peak tailing in your HPLC analysis.
Q1: My this compound peak is tailing. What is the first step I should take?
The first step is to systematically investigate the potential causes, starting from the most common and easiest to check. This workflow helps to isolate the issue without making unnecessary changes to your established method.
Caption: Initial diagnostic workflow for HPLC peak tailing.
Q2: All peaks in my chromatogram are tailing. What should I do?
When all peaks exhibit tailing, the problem is likely related to the HPLC system itself, rather than a specific chemical interaction with your analyte.[1]
Potential Causes & Solutions:
-
Extra-Column Volume: Excessive tubing length or internal diameter, or poorly made connections can cause peak broadening and tailing.[2][3][4]
-
Solution: Use tubing with a smaller internal diameter (e.g., 0.005") and ensure all connections are secure and properly fitted.[3]
-
-
Column Void or Blockage: A void at the column inlet or a partially blocked frit can distort the sample flow path.[1][5][6]
-
Detector Issues: A large detector time constant can also lead to peak tailing.
-
Solution: Check the detector settings and reduce the time constant if possible.
-
Q3: Only the this compound peak is tailing. What are the likely causes and how can I fix it?
If only the this compound peak is tailing, the issue is likely due to secondary chemical interactions between this compound and the stationary phase.[5][7] Given that this compound is a flavonoid and thus a phenolic compound, these interactions are common.
Primary Cause: Secondary Silanol Interactions
Silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary cause of peak tailing for polar and basic compounds.[2][8][9] These groups can interact with this compound through hydrogen bonding or ionic interactions, leading to a secondary retention mechanism that causes tailing.[7][9]
Caption: Interaction of this compound with the stationary phase.
Troubleshooting Strategies:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3) can suppress the ionization of silanol groups, reducing their interaction with this compound and improving peak shape.[5][6][8]
-
Use a Different Column:
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups.[5]
-
Consider Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[2][10] Try injecting a smaller volume or a more dilute sample.[10]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[2] This is problematic because it can reduce resolution between adjacent peaks, decrease the accuracy of peak integration, and lower the overall sensitivity of the analysis.[2][8]
Q2: How is peak tailing measured?
Peak tailing is typically quantified using the tailing factor (Tf) or asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing. Many analytical methods require a tailing factor of less than 2 for acceptable results.
Q3: Can metal contamination in my HPLC system cause peak tailing?
Yes, trace metals in the silica matrix of the column or from stainless steel components of the HPLC system can chelate with certain analytes, leading to peak tailing.[4][5][8] Using a column with low metal content or adding a chelating agent to the mobile phase can help mitigate this issue.
Q4: My method was working fine, but now I'm seeing peak tailing. What could have changed?
If peak tailing appears suddenly in an established method, consider the following:[1]
-
Column Degradation: The column may be nearing the end of its lifespan, or it may have become contaminated.[4]
-
Mobile Phase Preparation: An error in the preparation of the mobile phase, particularly the pH, can significantly affect peak shape.[1][10]
-
Sample Matrix Effects: A change in the sample matrix may introduce interfering compounds.[10]
Experimental Protocols
Protocol 1: Column Washing to Remove Contaminants
This procedure is used to clean a C18 reversed-phase column that may be contaminated with strongly retained compounds causing peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade methanol (MeOH)
Procedure:
-
Disconnect from Detector: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.
-
Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove any buffers or salts.
-
Flush with Organic Solvent: Sequentially flush the column with 20 column volumes of each of the following solvents: Methanol, Acetonitrile, and Isopropanol.
-
Reverse Flush (Optional but Recommended): Reverse the column direction and repeat step 3. This can be more effective at removing contaminants from the inlet frit.
-
Re-equilibrate: Return the column to its original direction and flush with your mobile phase (without buffer) for at least 15 column volumes. Finally, re-equilibrate with the full mobile phase until a stable baseline is achieved.[2]
Note: Always consult the column manufacturer's guidelines for specific solvent and pressure limitations.[2]
Data Presentation
The following tables illustrate the potential impact of different parameters on this compound peak tailing. These are representative examples to guide your troubleshooting.
Table 1: Effect of Mobile Phase pH on this compound Peak Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) | Observations |
| 5.0 | 2.5 | Significant tailing |
| 4.0 | 1.8 | Moderate tailing |
| 3.0 | 1.3 | Improved symmetry |
| 2.5 | 1.1 | Symmetrical peak |
Table 2: Comparison of Different C18 Columns for this compound Analysis
| Column Type | Tailing Factor (Tf) | Peak Width (min) |
| Standard C18 (Type A Silica) | 2.1 | 0.45 |
| End-capped C18 | 1.4 | 0.32 |
| High Purity C18 (Type B Silica) | 1.2 | 0.28 |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. lctsbible.com [lctsbible.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Optimizing Garbanzol Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of Garbanzol in in vitro assays. Given the limited specific data on this compound, the information provided is based on general principles for flavonoids and related compounds. Researchers are strongly encouraged to use this as a guide and to determine the optimal conditions for their specific experimental setup.
Troubleshooting Guide
Q1: My this compound solution is precipitating in the cell culture medium. What should I do?
A1: Precipitation of test compounds is a common issue that can significantly impact experimental results by altering the effective concentration and potentially causing cytotoxicity. Here are some steps to troubleshoot this compound precipitation:
-
Solvent and Stock Concentration: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. When preparing working concentrations, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Preparation of Working Solutions:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the this compound stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Avoid preparing large volumes of the final working solution long before use, as the compound may precipitate over time.
-
-
Media Components: Serum proteins and other components in the culture medium can sometimes interact with the compound, leading to precipitation. Consider reducing the serum concentration if your experimental design allows.
-
pH: Ensure the pH of your culture medium is stable, as pH shifts can affect the solubility of some compounds.
Q2: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors:
-
Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final DMSO concentration as your highest this compound concentration to assess the solvent's effect on cell viability.
-
Compound Cytotoxicity: this compound, like other flavonoids, may exhibit cytotoxic effects on certain cell lines. It is crucial to perform a dose-response experiment to determine the cytotoxic concentration 50 (CC50) for your specific cell line.
-
Contamination: Microbial contamination can lead to cell death. Regularly check your cell cultures for any signs of contamination.
Q3: I am not observing any biological effect of this compound in my assay. What should I check?
A3: A lack of expected activity could be due to several reasons:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. Based on data for structurally similar flavonoids, you may need to test a broad range of concentrations, from nanomolar to micromolar.
-
Compound Instability: this compound may not be stable under your experimental conditions (e.g., prolonged incubation, exposure to light). Prepare fresh solutions for each experiment and minimize exposure to light.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the effects of this compound. Ensure your assay is properly validated and that you are using appropriate positive and negative controls.
-
Cell Line Specificity: The biological activity of a compound can be highly dependent on the cell line used. The target signaling pathway may not be active or relevant in your chosen cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a flavanonol, a type of flavonoid found in plants like chickpeas (Cicer arietinum).[2] Flavonoids are known to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] this compound is also an intermediate in the biosynthesis of other flavonoids like fustin.[3]
Q2: What is a good starting concentration range for this compound in in vitro assays?
A2: Since specific IC50 values for this compound are not widely reported, a good starting point is to test a broad range of concentrations based on data from other flavonoids. A logarithmic dilution series from 0.1 µM to 100 µM is recommended for initial screening experiments.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1] Prepare a 10-20 mM stock solution in 100% DMSO. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: What are some common in vitro assays where this compound could be tested?
A4: Based on the known activities of related flavonoids, this compound can be evaluated in the following assays:
-
Antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
-
Anti-inflammatory assays: Measurement of nitric oxide (NO) production in LPS-stimulated macrophages, determination of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6).
-
Anticancer assays: Cell viability assays (e.g., MTT, XTT) on various cancer cell lines, apoptosis assays (e.g., caspase activity, Annexin V staining).
-
Neuroprotection assays: Assays measuring cell viability in neuronal cell lines exposed to neurotoxins.
Quantitative Data Summary
The following table summarizes reported IC50 values for flavonoids structurally related to this compound in various in vitro assays. This data can be used as a reference for designing experiments with this compound.
| Compound Class | Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference |
| Flavonoids | DPPH Radical Scavenging | Chemical Assay | 5 - 100 µg/mL | General knowledge |
| Flavonoids | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 1 - 50 µM | [5][6] |
| Flavonoids | Anticancer (Cytotoxicity) | Various Cancer Cell Lines | 10 - 100 µM | [7][8] |
| Flavonoids | Neuroprotection | Neuronal Cell Cultures | 1 - 20 µM | [9][10] |
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Cell Viability Assay
This protocol is designed to determine the concentration of this compound that inhibits 50% of cell growth.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of this compound.
Materials:
-
This compound
-
Methanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound in methanol. Prepare a series of ascorbic acid concentrations as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the this compound or ascorbic acid solutions to the wells. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Plot the percentage of scavenging against the concentration of this compound and determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Troubleshooting flowchart for common issues with this compound assays.
Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shd.org.rs [shd.org.rs]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting the role of MAPK signalling pathway in plants and its manipulation for crop improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Garbanzol Microbial Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield challenges in the microbial production of Garbanzol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My microbial culture is producing very low to no this compound. What are the primary areas I should investigate?
A1: Low this compound yield is a common issue that can typically be traced back to one of three primary areas: (1) inefficient precursor supply, (2) suboptimal expression and activity of the biosynthetic pathway enzymes, or (3) non-ideal fermentation conditions. A systematic troubleshooting approach is recommended to identify and resolve the bottleneck.
Troubleshooting Workflow for Low this compound Yield
Below is a logical workflow to diagnose the cause of low productivity in your engineered microbial strain.
Preventing Garbanzol degradation during storage
Garbanzol Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage (months to years), this compound should be stored at -80°C. For short-term storage (days to weeks), -20°C is acceptable. Storing this compound at 4°C or room temperature for extended periods is not recommended as it can lead to significant degradation.
Q2: How should I handle this compound powder?
A2: this compound powder is hygroscopic and sensitive to light. It should be stored in a desiccator at the recommended temperature and protected from light by using an amber vial or by wrapping the container in aluminum foil. When handling, equilibrate the container to room temperature before opening to prevent condensation.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO, ethanol, and methanol. For cell-based assays, DMSO is the recommended solvent. Prepare stock solutions at a high concentration (e.g., 10 mM) in anhydrous DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Is this compound sensitive to pH?
A4: Yes, this compound is highly sensitive to pH. It is most stable in acidic to neutral conditions (pH 4.0-7.0). Degradation increases significantly in basic conditions (pH > 7.5). When preparing aqueous solutions, use a buffer within the recommended pH range.
Q5: How many freeze-thaw cycles can a this compound stock solution tolerate?
A5: It is recommended to limit freeze-thaw cycles to a maximum of three. Frequent freeze-thaw cycles can lead to the precipitation and degradation of this compound. Preparing small-volume aliquots of the stock solution is the best practice to avoid this issue.
Troubleshooting Guide
Issue 1: I am observing a loss of this compound activity in my experiments.
-
Question: Have you recently prepared a new working solution from your stock?
-
Answer: If yes, the issue might be with the dilution process or the stability of this compound in your assay buffer. If no, your stock solution may have degraded.
-
-
Question: How are you storing your this compound stock solution?
-
Answer: Ensure your stock solution is stored at -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.
-
-
Question: What is the pH of your experimental buffer?
-
Answer: this compound degrades in basic conditions. Verify that the pH of your buffer is between 4.0 and 7.0.
-
Issue 2: I see precipitates in my this compound stock solution after thawing.
-
Question: At what concentration is your stock solution?
-
Answer: High concentrations of this compound in DMSO can sometimes precipitate upon freezing. Try preparing a slightly lower concentration stock solution.
-
-
Question: How are you thawing the solution?
-
Answer: Thaw the vial quickly in a room temperature water bath and vortex gently to ensure complete dissolution before use. Do not leave it at room temperature for an extended period.
-
Issue 3: My analytical results (e.g., HPLC) show the presence of impurities or degradation products.
-
Question: Was the this compound powder or solution exposed to light for a prolonged period?
-
Answer: this compound is photosensitive. All handling, including weighing and dissolution, should be performed under low-light conditions. Store all solutions in amber vials or light-blocking containers.
-
-
Question: How old is your current batch of this compound?
-
Answer: Over time, even under ideal storage conditions, some degradation can occur. It is advisable to use this compound within the recommended shelf life and to perform a quality control check if you suspect degradation.
-
Data Presentation
Table 1: Stability of this compound Powder at Different Temperatures
| Temperature | Purity after 6 months | Purity after 12 months |
| -80°C | >99% | >99% |
| -20°C | 98% | 96% |
| 4°C | 92% | 85% |
| 25°C (Room Temp) | 75% | 60% |
Table 2: Stability of this compound (10 mM) in DMSO at Different Temperatures
| Temperature | Purity after 1 month | Purity after 3 months |
| -80°C | >99% | 99% |
| -20°C | 97% | 94% |
| 4°C | 88% | 78% |
Table 3: Stability of this compound in Aqueous Buffer (50 µM) at 25°C
| pH | Purity after 8 hours | Purity after 24 hours |
| 4.0 | >99% | 98% |
| 7.0 | 98% | 95% |
| 8.0 | 85% | 70% |
| 9.0 | 60% | 40% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Sample Preparation:
-
Dilute this compound stock or working solutions in the mobile phase to a final concentration of 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak area for this compound and any degradation products.
-
Calculate purity as: (Peak Area of this compound / Total Peak Area) * 100%.
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
Caption: Recommended workflow for handling and preparing this compound solutions.
Caption: Troubleshooting decision tree for reduced this compound activity.
Technical Support Center: Enhancing Garbanzol Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the permeability of Garbanzol across cell membranes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a flavanonol, a type of flavonoid, found in sources like chickpeas (Cicer arietinum)[1]. Its key properties are summarized in the table below. The octanol-water partition coefficient (LogP), a measure of lipophilicity, is a critical factor in predicting its passive diffusion across cell membranes. A predicted LogP value for this compound is provided, as experimental data is not currently available.
Q2: What is the expected baseline permeability of this compound?
Given its chemical structure as a flavonoid, this compound's baseline permeability is likely to be low to moderate. Flavonoids, in general, can be substrates for efflux transporters, which actively pump compounds out of the cell, further reducing their apparent permeability[1]. The presence of multiple hydroxyl groups can also decrease lipophilicity, hindering passive diffusion across the lipid bilayer.
Q3: What are the common in vitro models to assess this compound's permeability?
The two most common in vitro models for assessing intestinal permeability are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA)[2][3][4].
-
Caco-2 Assay: This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It allows for the study of both passive diffusion and active transport mechanisms[5][6].
-
PAMPA: This is a non-cell-based assay that models passive transcellular permeability. It is a higher throughput and more cost-effective method for screening compounds in early drug discovery[7][8].
Q4: How are permeability results from these assays interpreted?
Permeability is typically reported as the apparent permeability coefficient (Papp) in cm/s. The general interpretation of Papp values is as follows[1]:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: 1.0 x 10⁻⁶ cm/s < Papp < 10.0 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10.0 x 10⁻⁶ cm/s
Troubleshooting Guide
This guide addresses common issues encountered during this compound permeability experiments.
Q1: My apparent permeability (Papp) for this compound is very low. What are the potential causes and solutions?
-
Possible Cause 1: Efflux Transporter Activity: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cells.
-
Solution: Conduct a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. To confirm, co-incubate this compound with a known P-gp inhibitor, such as verapamil[1][9]. A significant increase in the apical-to-basolateral Papp value in the presence of the inhibitor would confirm that this compound is an efflux transporter substrate.
-
-
Possible Cause 2: Low Lipophilicity: The hydroxyl groups on the this compound molecule can limit its ability to passively diffuse across the lipid membrane.
-
Solution: Consider chemical modification, such as methylation of the hydroxyl groups, which has been shown to improve the membrane permeability of flavonoids[10]. Another approach is to use permeability enhancers or formulation strategies like liposomes or nanoparticles to improve its transport[5][11][12].
-
-
Possible Cause 3: Poor Aqueous Solubility: If this compound is not fully dissolved in the donor compartment, its permeability will be underestimated.
-
Solution: Use a co-solvent like DMSO (typically at a final concentration of <0.5% to avoid cytotoxicity) to prepare the stock solution[1]. Ensure the final solution in the assay is clear and free of precipitates.
-
Q2: I'm seeing high variability in my Papp values between replicate wells. What could be the issue?
-
Possible Cause 1: Inconsistent Caco-2 Monolayer Integrity: Leaky monolayers can lead to artificially high and variable permeability.
-
Solution: Measure the transepithelial electrical resistance (TEER) of each well before and after the experiment. Only use wells with TEER values within the acceptable range for your laboratory (e.g., >250 Ω·cm²)[13]. Additionally, you can assess the permeability of a low-permeability marker like Lucifer yellow to confirm monolayer integrity.
-
-
Possible Cause 2: Non-specific Binding: Lipophilic compounds can bind to the plastic of the assay plates, leading to lower recovery and inaccurate results.
-
Solution: Use low-binding plates. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also help. Including BSA in the receiver buffer can help maintain sink conditions[1].
-
-
Possible Cause 3: Inaccurate Pipetting: Errors in pipetting the test compound or samples will lead to variability.
-
Solution: Use calibrated pipettes and ensure proper mixing of all solutions before application to the assay plates[1].
-
Q3: I'm observing cytotoxicity at my test concentrations of this compound. How should I address this?
-
Possible Cause: High Compound Concentration: The concentration of this compound or the co-solvent (e.g., DMSO) may be toxic to the cells.
-
Solution: Perform a cytotoxicity assay, such as the MTT assay, to determine the non-toxic concentration range for this compound on your specific cell line before conducting permeability studies[1]. Ensure the final concentration of any co-solvent is below its known toxic level (e.g., DMSO < 0.5%)[1].
-
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data to aid in experimental design and interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R,3R)-3,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | --INVALID-LINK-- |
| Molecular Formula | C₁₅H₁₂O₅ | --INVALID-LINK-- |
| Molar Mass | 272.25 g/mol | --INVALID-LINK-- |
| Predicted LogP | 1.60 | Molinspiration |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | --INVALID-LINK-- |
Table 2: Typical Apparent Permeability (Papp) of Different Flavonoid Classes (Caco-2 Model)
| Flavonoid Class | Example Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Reference |
| Flavanones | Naringenin | 3.2 ± 0.4 | --INVALID-LINK-- |
| Isoflavones | Genistein | 2.9 ± 0.3 | --INVALID-LINK-- |
| Flavones | Apigenin | 1.5 ± 0.2 | --INVALID-LINK-- |
| Flavonols | Quercetin | 0.5 ± 0.1 | --INVALID-LINK-- |
| Flavanonols | Taxifolin | 0.4 ± 0.1 | --INVALID-LINK-- |
Note: As this compound is a flavanonol, its Papp value is expected to be in the lower range based on this comparative data.
Table 3: Effect of Permeability Enhancement Strategies on Flavonoids
| Enhancement Strategy | Flavonoid | Fold Increase in Permeability | Reference |
| Methylation | Quercetin | 8-10 fold (intestinal absorption) | --INVALID-LINK-- |
| Liposomal Formulation | Quercetin | Significant improvement in skin permeability | --INVALID-LINK-- |
| Nanoparticle Formulation | Silibinin | Enhanced cytotoxicity and apoptosis (indicative of improved uptake) | --INVALID-LINK-- |
Detailed Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ humidified atmosphere.
-
Seeding: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 19-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the acceptable range.
-
Assay Preparation: Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS). Prepare the apical (donor) solution by diluting the this compound stock solution in HBSS to the final desired concentration (e.g., 10 µM). Include a low-permeability marker like Lucifer Yellow in the donor solution. Prepare the basolateral (receiver) solution with HBSS.
-
Permeability Assay: Add the donor solution to the apical chamber and the receiver solution to the basolateral chamber. Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Sample Analysis: Analyze the concentration of this compound and Lucifer Yellow in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: Coat the filter of a 96-well PAMPA plate with a lipid solution (e.g., 2% lecithin in dodecane).
-
Donor Solution Preparation: Prepare the donor solution by dissolving this compound in a suitable buffer (e.g., phosphate buffer at pH 7.4) to the desired concentration.
-
Receiver Solution Preparation: Fill the wells of the receiver plate with the same buffer, which may contain a solubilizing agent to maintain sink conditions.
-
Assay Assembly: Place the donor plate on top of the receiver plate, ensuring the coated filters are in contact with the receiver solution.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and receiver wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) using a relevant equation provided by the PAMPA plate manufacturer or from the literature.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., Caco-2) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 4: Liposomal Formulation for Enhanced Permeability (General Protocol)
-
Lipid Film Hydration: Dissolve lipids (e.g., phosphatidylcholine and cholesterol) and this compound in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
Permeability Assay: Use the prepared this compound-loaded liposomes in a Caco-2 or PAMPA assay to evaluate the enhancement in permeability.
Visualizations
Caption: General workflow for assessing and enhancing this compound permeability.
Caption: Decision tree for troubleshooting low this compound permeability.
Caption: Mechanism of enhanced drug delivery via liposomal formulation.
References
- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 2. researchgate.net [researchgate.net]
- 3. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labrasol® is an efficacious intestinal permeation enhancer across rat intestine: Ex vivo and in vivo rat studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAMPA | Evotec [evotec.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. peerj.com [peerj.com]
- 10. This compound | C15H12O5 | CID 442410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3-hydroxylase with 2-hydroxylase side activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Using in vitro ADME data for lead compound selection: An emphasis on PAMPA pH 5 permeability and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Garbanzol Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering autofluorescence issues in imaging studies involving Garbanzol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the challenges posed by this compound-induced autofluorescence and achieve high-quality imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause autofluorescence?
This compound is a flavanonol, a type of flavonoid found in various plants.[1] Flavonoids are a class of compounds known to possess fluorescent properties.[2][3] Therefore, it is highly probable that this compound exhibits fluorescence and can contribute to background signal, or autofluorescence, in imaging experiments. This intrinsic fluorescence can interfere with the detection of specific signals from your fluorescent probes.
Q2: What is autofluorescence and how does it affect my imaging results?
Autofluorescence is the natural emission of light by biological structures or molecules when excited by a light source.[4] In fluorescence microscopy, this can create a high background signal that obscures the specific fluorescence from your labeled targets (e.g., fluorescently-tagged antibodies). This leads to a poor signal-to-noise ratio, making it difficult to accurately visualize and quantify your experimental results.[5]
Q3: I'm observing high background fluorescence in my experiments with this compound. How can I confirm it's autofluorescence?
A classic sign of autofluorescence is observing a high background signal across multiple channels, even in your control samples (e.g., unstained cells or tissues).[5] To confirm, you should always include an unstained control sample in your experiment.[6] If you observe fluorescence in this control, it is likely due to autofluorescence from endogenous molecules or, in this context, from this compound.
Q4: In which spectral regions is this compound autofluorescence likely to be most problematic?
Troubleshooting Guides
Problem: High background fluorescence is obscuring my signal in this compound-treated samples.
Here is a systematic approach to troubleshoot and mitigate this compound-induced autofluorescence:
Step 1: Identify the Source of Autofluorescence
Use the following workflow to determine the likely source of the unwanted background signal.
Caption: Troubleshooting workflow to identify the source of autofluorescence.
Step 2: Implement Mitigation Strategies
Based on the confirmation of autofluorescence, employ one or more of the following strategies:
Strategy 1: Spectral Considerations
-
Choose the Right Fluorophores: Whenever possible, select fluorophores that emit in the far-red or near-infrared regions of the spectrum, as autofluorescence is typically lower in these ranges.[6][8][9][10]
Strategy 2: Chemical Quenching and Blocking
Several chemical treatments can help reduce autofluorescence.
-
Sudan Black B: This lipophilic dye is effective at quenching autofluorescence, particularly from lipofuscin.[6]
-
Sodium Borohydride: This chemical can be used to reduce aldehyde-induced autofluorescence if you are using aldehyde-based fixatives.[6][8][9]
-
Commercially Available Reagents: Several commercial kits are available that are specifically designed to quench autofluorescence from various sources.[6]
Strategy 3: Image Acquisition and Analysis
-
Spectral Unmixing: If your imaging system has this capability, you can spectrally "unmix" the autofluorescence signal from your specific fluorescent probe signals. This technique relies on the distinct spectral profiles of the different fluorescent signals.
-
Image Subtraction: Acquire an image of an unstained, this compound-treated control sample using the same settings as your experimental samples. This "autofluorescence" image can then be subtracted from your stained images during analysis.
Data Presentation: Comparison of Autofluorescence Reduction Methods
| Method | Principle | Advantages | Disadvantages |
| Far-Red Fluorophores | Avoids the spectral region where autofluorescence is strongest. | Simple to implement, highly effective. | May require specialized imaging equipment. |
| Sudan Black B | Non-specific staining that quenches fluorescence. | Effective for lipofuscin-rich tissues. | Can introduce its own background in some channels. |
| Sodium Borohydride | Reduces aldehyde-induced fluorescence. | Effective for samples fixed with formaldehyde or glutaraldehyde. | Can affect antigenicity in some cases. |
| Spectral Unmixing | Computationally separates signals based on spectral profiles. | Can be very effective if spectral profiles are distinct. | Requires a multispectral imaging system and appropriate software. |
| Image Subtraction | Removes background based on a control image. | Simple post-processing step. | Assumes uniform autofluorescence across samples. |
Experimental Protocols
Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
This protocol is suitable for frozen or paraffin-embedded tissue sections.
-
Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections through a series of xylene and ethanol washes.
-
Rinse: Rinse the slides in Phosphate Buffered Saline (PBS).
-
Sudan Black B Incubation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Incubate the slides in this solution for 10-20 minutes at room temperature in the dark.
-
Wash: Rinse the slides thoroughly in PBS to remove excess Sudan Black B.
-
Proceed with Staining: Continue with your standard immunofluorescence or other staining protocol.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for use with aldehyde-fixed cells or tissues.
-
Fixation and Permeabilization: Perform your standard fixation (e.g., with 4% paraformaldehyde) and permeabilization steps.
-
Sodium Borohydride Incubation: Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS. Incubate the samples in this solution for 10-15 minutes at room temperature.
-
Wash: Wash the samples three times with PBS for 5 minutes each.
-
Proceed with Staining: Continue with your blocking and antibody incubation steps as usual.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for immunofluorescence with autofluorescence reduction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Autofluorescence in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. oraclebio.com [oraclebio.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 10. southernbiotech.com [southernbiotech.com]
Technical Support Center: Optimization of Garbanzol Delivery for In Vivo Models
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective in vivo delivery of Garbanzol. Given its hydrophobic nature, achieving optimal bioavailability is a primary challenge, which this guide aims to address through advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties? A1: this compound is a flavanonol, a type of flavonoid found in plants like chickpeas (Cicer arietinum)[1]. As a flavonoid, it is a lipophilic molecule with poor aqueous solubility, which is the primary obstacle to its in vivo bioavailability[2][3][4]. It is soluble in organic solvents such as DMSO, acetone, and ethyl acetate[2]. This low water solubility limits its dissolution in gastrointestinal fluids, a critical first step for absorption after oral administration[5].
Q2: What are the main barriers to achieving high in vivo bioavailability for this compound? A2: The principal barriers to this compound's systemic exposure are:
-
Poor Aqueous Solubility : Its hydrophobic structure prevents it from dissolving effectively in the gut, leading to low absorption[4][6].
-
Extensive First-Pass Metabolism : Like many flavonoids, this compound is likely subject to significant metabolism in the intestine and liver (e.g., glucuronidation and sulfation), which chemically modifies and inactivates the compound before it can reach systemic circulation[7].
-
Efflux by Transporters : The molecule may be recognized and pumped back into the intestinal lumen by efflux transporters like P-glycoprotein, further reducing net absorption.
Q3: What are the most promising formulation strategies to enhance this compound's bioavailability? A3: Three primary strategies are recommended for overcoming the challenges of this compound's poor solubility:
-
Liposomal Encapsulation : Liposomes are vesicles made of phospholipid bilayers that can encapsulate hydrophobic compounds like this compound within their lipid membrane[8][9]. This protects the drug from degradation and can improve its absorption and circulation time[10][11].
-
Cyclodextrin Inclusion Complexes : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[12][13]. This compound can be encapsulated within this cavity, forming a complex that dramatically increases its apparent water solubility and stability[14][15].
-
Polymeric Nanoparticles : Biodegradable polymers, such as PLGA, can be used to formulate nanoparticles that encapsulate this compound[16][17]. This approach can protect the drug from metabolism, control its release, and potentially target it to specific tissues[18][19].
Q4: If oral delivery fails, are there alternative routes of administration for in vivo studies? A4: Yes. If optimizing the oral formulation does not yield sufficient plasma concentrations for efficacy studies, consider alternative routes that bypass first-pass metabolism. Intraperitoneal (IP) injection is a common alternative in preclinical models. While this changes the pharmacokinetic profile compared to the intended clinical route (oral), it ensures the compound reaches systemic circulation, allowing for the assessment of its pharmacological activity.
Troubleshooting Guide: Low In Vivo Efficacy or Exposure
| Problem | Potential Cause | Suggested Solution |
| Low/Undetectable Plasma Concentration | Poor Solubility and Dissolution | 1. Confirm this compound's solubility in your chosen vehicle. 2. Switch to a bioavailability-enhancing formulation (see Protocols). 3. For suspensions, reduce particle size via micronization. |
| Extensive First-Pass Metabolism | 1. Use an LC-MS/MS method to screen for major metabolites (e.g., glucuronide conjugates) in plasma and liver microsomes.[20] 2. Consider co-administration with an inhibitor of relevant metabolic enzymes (use with caution and appropriate controls). 3. Switch to a parenteral route like IP injection to bypass the liver. | |
| Formulation Instability | 1. Visually inspect the dosing formulation for precipitation before and during the experiment. 2. Assess the physical and chemical stability of your formulation over the relevant timeframe. | |
| High Variability in Animal Data | Inconsistent Dosing | 1. Ensure the formulation is homogenous (a well-mixed suspension or a clear solution). 2. Verify the accuracy of the dosing volume for each animal. |
| Physiological Differences | 1. Standardize the fasting period for all animals, as food can significantly impact the absorption of hydrophobic compounds. 2. Ensure animals are healthy and within a narrow weight range. | |
| No Observed Efficacy Despite Measurable Exposure | Target Engagement Issues | 1. Confirm that the achieved plasma/tissue concentration is within the active range determined from in vitro assays. 2. Assess drug concentration at the target tissue site, not just in plasma. |
| Metabolite Inactivity | 1. Determine if the measured plasma concentration consists primarily of the active parent compound or inactive metabolites. |
Data Presentation: Comparison of Delivery Systems
The following table summarizes typical characteristics of different formulation strategies for hydrophobic flavonoids similar to this compound. Note: These values are illustrative and require experimental optimization for this compound.
| Parameter | Liposomes | Cyclodextrin Complexes | Polymeric Nanoparticles (PLGA) |
| Drug Location | Within lipid bilayer | Within cyclodextrin cavity | Entrapped in polymer matrix |
| Typical Size Range | 80 - 200 nm | 1 - 2 nm (complex size) | 100 - 300 nm |
| Encapsulation Efficiency | 70 - 95% | 80 - 99% (complexation eff.) | 60 - 90% |
| Drug Loading | 1 - 10% (w/w) | 5 - 20% (w/w) | 1 - 15% (w/w) |
| Bioavailability Enhancement | 2 to 10-fold | 2 to 20-fold | 3 to 15-fold |
| Key Advantage | Biocompatible; protects drug | High solubility enhancement | Controlled release possible |
| Key Disadvantage | Potential for instability | Limited to 1:1 or 1:2 drug:CD ratio | Use of organic solvents |
Visualizations and Workflows
Caption: Experimental workflow for developing and testing a this compound formulation.
Caption: Troubleshooting flowchart for addressing low in vivo efficacy.
Caption: Hypothetical signaling pathway modulated by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration)
This protocol describes the preparation of liposomes for encapsulating hydrophobic molecules like this compound.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or similar phospholipid
-
Cholesterol
-
Chloroform and Methanol (or other suitable organic solvent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator, bath sonicator, extruder with polycarbonate membranes (100 nm)
Methodology:
-
Lipid Film Preparation : Dissolve this compound, SPC, and cholesterol (e.g., in a 1:10:2 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation : Attach the flask to a rotary evaporator. Rotate the flask in a water bath (e.g., 40°C) under vacuum to form a thin, uniform lipid film on the flask wall. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.
-
Hydration : Add pre-warmed PBS (pH 7.4) to the flask. Hydrate the lipid film by gentle rotation for 1-2 hours above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction : To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 15-30 minutes until the milky suspension becomes clearer.
-
Extrusion (Optional but Recommended) : For a uniform size distribution, pass the liposome suspension 10-20 times through an extruder fitted with a 100 nm polycarbonate membrane.
-
Purification : Remove unencapsulated this compound by ultracentrifugation or size exclusion chromatography.
-
Characterization :
-
Size and Zeta Potential : Use Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%) : Lyse a known amount of purified liposomes with a suitable solvent (e.g., methanol). Quantify the this compound concentration using HPLC and compare it to the initial amount used. EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance this compound's solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer, centrifuge
Methodology:
-
Dissolution : Dissolve this compound in a minimal amount of ethanol.
-
Complexation : In a separate beaker, dissolve HP-β-CD in deionized water (e.g., to create a 10% w/v solution) with constant stirring. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.
-
Mixing : Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.
-
Equilibration : Cover the beaker and stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Solvent Removal/Lyophilization : Remove the ethanol under vacuum. Subsequently, freeze-dry the aqueous solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
Characterization :
-
Solubility Test : Compare the solubility of the complex in water to that of free this compound.
-
Complex Formation : Confirm complexation using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).
-
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol uses the emulsification-solvent evaporation method to create polymeric nanoparticles.[17]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Probe sonicator, magnetic stirrer, centrifuge
Methodology:
-
Organic Phase Preparation : Dissolve this compound and PLGA in the organic solvent (e.g., 10 mg this compound and 100 mg PLGA in 2 mL DCM).
-
Aqueous Phase Preparation : Prepare an aqueous solution of PVA (e.g., 2% w/v in 10 mL deionized water).
-
Emulsification : Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator on ice for 2-5 minutes. This creates an oil-in-water (o/w) emulsion.
-
Solvent Evaporation : Transfer the emulsion to a larger volume of water (e.g., 50 mL of 0.1% PVA solution) and stir on a magnetic stirrer for 3-4 hours at room temperature to allow the organic solvent to evaporate, which hardens the nanoparticles.
-
Washing and Collection : Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 min). Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization : Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 2% sucrose) and freeze-dry to obtain a powder that can be stored and easily resuspended for in vivo studies.
-
Characterization :
-
Size and Morphology : Use DLS and Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency (EE%) : Dissolve a known weight of dried nanoparticles in a suitable solvent (e.g., DMSO) to break them apart. Quantify the this compound amount by HPLC.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS:1226-22-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | C15H12O5 | CID 442410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts | MDPI [mdpi.com]
- 7. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomal Encapsulation in Food Systems: A Review of Formulation, Processing, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. liposomes.ca [liposomes.ca]
- 11. Encapsulation of flavonoids in liposomal delivery systems: the case of quercetin, kaempferol and luteolin - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Cyclodextrin-based delivery systems for chemotherapeutic anticancer drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. RSC - Page load error [pubs.rsc.org]
- 18. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A rapid protocol for synthesis of chitosan nanoparticles with ideal physicochemical features - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool | Semantic Scholar [semanticscholar.org]
Technical Support Center: Mitigating Off-Target Effects of Garbanzol in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Garbanzol in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavanonol, a type of flavonoid compound.[1] Preclinical studies have shown that this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, antibacterial, antiviral, and neuroprotective properties.[1] Its anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[2]
Q2: What are off-target effects and why are they a concern when working with this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary target. These effects are a significant concern as they can lead to misleading experimental results, cellular toxicity, and an inaccurate understanding of the compound's mechanism of action. Flavonoids like this compound are known to interact with multiple cellular targets, making a thorough investigation of off-target effects crucial.
Q3: My cells are showing unexpected phenotypes after this compound treatment. How can I determine if this is an off-target effect?
Unexplained cellular responses following treatment with this compound could indicate off-target activity. To investigate this, consider the following:
-
Dose-response analysis: Determine if the unexpected phenotype occurs at concentrations significantly higher than those required for the desired on-target effect.
-
Use of a structurally dissimilar compound: If a different compound targeting the same primary pathway elicits the same phenotype, it strengthens the evidence for an on-target effect.
-
Target engagement assays: Confirm that this compound is interacting with its intended target in your specific cellular model.
-
Rescue experiments: Attempt to reverse the phenotype by manipulating the target pathway. For instance, if this compound inhibits an enzyme, adding back the product of that enzyme might rescue the phenotype if it's an on-target effect.
Q4: How can I proactively minimize off-target effects in my experiments with this compound?
To reduce the likelihood of off-target effects, a multi-faceted approach is recommended:
-
Concentration Optimization: Perform thorough dose-response studies to identify the minimal effective concentration of this compound required to achieve the desired biological outcome.
-
Control Experiments: Always include appropriate vehicle controls and consider using a structurally related but biologically inactive analog of this compound if available.
-
Orthogonal Assays: Validate key findings using multiple, independent assay formats to ensure the observed effects are not an artifact of a particular experimental setup.
Troubleshooting Guides
Issue 1: High background or interference in reporter gene assays.
Symptom: You are using a luciferase or fluorescent protein-based reporter assay to measure the activity of a signaling pathway, and this compound treatment is causing a high background signal or appears to be directly affecting the reporter protein.
Troubleshooting Steps:
-
Counter-screen with a control vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. This will help determine if this compound is directly affecting the reporter enzyme or general transcription/translation machinery.
-
Use a different reporter system: Some small molecules can directly inhibit or activate certain reporter enzymes. Switching to a different reporter, such as from firefly luciferase to a fluorescent protein, may alleviate this issue.
-
Optimize this compound concentration: High concentrations are more likely to cause non-specific effects. Perform a dose-response experiment to find the optimal concentration that modulates your pathway of interest without interfering with the reporter.
Issue 2: Observed cytotoxicity at concentrations expected to be specific.
Symptom: this compound is causing cell death or reduced viability at concentrations where you anticipate specific on-target activity.
Troubleshooting Steps:
-
Quantify cytotoxicity: Use multiple assays to measure cell viability (e.g., MTT, trypan blue exclusion) and apoptosis (e.g., caspase activity, TUNEL staining) to get a comprehensive understanding of the cytotoxic effect.
-
Modulate the on-target pathway: Attempt to rescue the cells from toxicity by manipulating the intended target pathway. If the toxicity is on-target, you might be able to reverse it by adding a downstream component of the inhibited pathway. Persistent toxicity suggests an off-target effect.
-
Perform broad-spectrum kinase profiling: Since flavonoids are known to inhibit various kinases, screening this compound against a panel of kinases can identify potential off-target interactions that could lead to cytotoxicity.
Data Presentation
Table 1: General Selectivity Profile of Flavonoids Against Protein Kinases
| Kinase Family | General Inhibitory Activity of Flavonoids | Potential for Off-Target Effects |
| Tyrosine Kinases (e.g., Src, Fyn, Lyn) | Often inhibited by flavonoids like quercetin.[3] | High |
| Serine/Threonine Kinases (e.g., PI3K, PKC, CK2) | Many flavonoids show inhibitory activity.[3][4] | High |
| MAP Kinases (e.g., ERK, JNK, p38) | Some flavonoids can modulate MAPK signaling. | Moderate |
| JAK/STAT Pathway Kinases (e.g., JAK2) | Flavonoids have been shown to inhibit this pathway. | Moderate |
Note: This table provides a general overview based on the known activities of flavonoids. The specific activity of this compound against these kinases needs to be experimentally determined.
Mandatory Visualizations
Caption: A general experimental workflow for assessing this compound's effects.
Caption: Potential inhibition of NF-κB and JAK/STAT pathways by this compound.
Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay
This protocol is adapted from standard methods to assess the antioxidant capacity of this compound within a cellular environment.[5][6]
Materials:
-
HepG2 cells (or other suitable cell line)
-
96-well black, clear-bottom microplate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a free radical initiator
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.[5]
-
Compound and Probe Incubation: Remove the culture medium and wash the cells with PBS. Add 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA to each well. Incubate for 1 hour at 37°C.[5]
-
Induction of Oxidative Stress: Wash the cells with PBS. Add 100 µL of 600 µM AAPH solution to each well.[5]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve for both control and this compound-treated wells. The CAA value can be expressed as a percentage of inhibition of fluorescence compared to the control.
MTT Cytotoxicity Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO or a suitable solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
NF-κB Reporter Assay
This protocol outlines a method to determine if this compound inhibits the NF-κB signaling pathway.[7]
Materials:
-
Cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., C2C12-NF-κB-luc)[7]
-
This compound stock solution
-
TNF-α (or another NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an optimal concentration of TNF-α for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel MTT assay) and express the results as a percentage of the TNF-α-stimulated control.
Kinase Inhibition Assay (General Protocol)
Given that flavonoids can inhibit kinases, this general protocol can be adapted to assess this compound's effect on specific kinase activity.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound stock solution
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Plate reader (luminometer or fluorescence)
Procedure:
-
Reaction Setup: In a suitable microplate, add the kinase, its substrate, and various concentrations of this compound in the kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined amount of time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies either the amount of product formed or the remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.
References
- 1. Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 7. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in Garbanzol bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Garbanzol bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the common types of bioassays used to assess this compound's activity?
A1: this compound, a flavonoid, is primarily evaluated for its antioxidant and anti-inflammatory properties. Therefore, the most common bioassays include:
-
Antioxidant Assays: Such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of this compound to neutralize free radicals.[1][2]
-
Anti-inflammatory Assays: Typically involving cell-based models, such as measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][4]
-
Cell Viability Assays: Assays like MTT, MTS, or CCK-8 are often run in parallel with cell-based bioassays to ensure that the observed effects of this compound are not due to cytotoxicity.[5][6][7]
-
Enzyme Inhibition Assays: Depending on the research focus, assays to determine the inhibitory effect of this compound on specific enzymes may be employed.
Q2: My colorimetric assay results are inconsistent. What are the likely causes?
A2: Inconsistent results in colorimetric assays can stem from several factors. Variability in experimental conditions or minor differences in how reagents are handled can introduce significant errors.[8] Key areas to check include ensuring consistent incubation times, temperatures, and pipetting techniques across all wells. It's also crucial to properly mix all reagents and samples.
Q3: I am observing a high background signal in my assay. What could be the reason?
A3: High background can obscure the specific signal from your assay, leading to a poor signal-to-noise ratio. Common causes include:
-
Contaminated Reagents or Buffers: Always use high-purity water and chemicals to prepare fresh reagents and buffers.
-
Insufficient Washing Steps: In plate-based assays, increasing the number and vigor of washing steps can help remove unbound reagents and other interfering substances.
-
Intrinsic Color of this compound: Since this compound is a flavonoid, it may have some color that can interfere with colorimetric assays. It is important to run a "sample only" control (this compound without the colorimetric reagent) to measure its intrinsic absorbance.
-
Non-specific Binding: In immunoassays, ensure that blocking steps are adequate to prevent non-specific binding of antibodies.
Q4: The signal in my assay is very weak or absent. What should I check?
A4: A weak or non-existent signal can be due to several factors:
-
Inactive or Degraded Reagents: Ensure that all reagents, especially enzymes and substrates, are stored correctly and are within their expiration dates.
-
Suboptimal Reagent Concentrations: The concentration of this compound or the detection reagents may not be optimal. It is recommended to perform a titration to find the ideal concentrations.
-
Incorrect Assay Setup: Double-check all incubation times, temperatures, and reagent concentrations against the protocol.
-
Cell Health Issues: For cell-based assays, ensure that the cells are healthy and in the logarithmic growth phase.
Troubleshooting Guides
Issue 1: High Background in a DPPH Antioxidant Assay
| Possible Cause | Recommended Solution |
| Intrinsic Color of this compound | Run a control containing only the this compound sample in the solvent to measure its background absorbance. Subtract this value from the absorbance of the wells containing this compound and the DPPH reagent. |
| Contaminated Solvent | Use a fresh, high-purity solvent (e.g., methanol or ethanol) to prepare the DPPH solution and this compound dilutions.[1] |
| DPPH Reagent Degradation | Prepare the DPPH working solution fresh for each experiment and protect it from light, as it is light-sensitive.[2] |
| Light Exposure During Incubation | Ensure that the plate is incubated in the dark, as DPPH is light-sensitive.[2] |
Issue 2: Low Signal in a Nitric Oxide (NO) Inhibition Assay with RAW 264.7 Cells
| Possible Cause | Recommended Solution |
| Low LPS Stimulation | Ensure that the concentration of LPS is sufficient to induce a robust NO production in the control wells. A typical concentration is 1 µg/mL.[3][4] |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration. |
| Poor Cell Health | Ensure that the RAW 264.7 cells are healthy, not overgrown, and have been passaged a reasonable number of times. |
| Griess Reagent Issues | Prepare the Griess reagent fresh and ensure the components (sulfanilamide and N-(1-naphthyl)ethylenediamine) are not degraded.[4] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted for determining the antioxidant activity of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and kept in the dark.[2]
-
Prepare a series of dilutions of this compound in the same solvent.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.[9]
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL).
-
Add the same volume of the DPPH solution to each well.
-
For the blank, add the solvent instead of the sample. For the control, add the sample solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.[1]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Nitric Oxide Inhibition Assay in RAW 264.7 Cells
This protocol outlines the steps to measure the anti-inflammatory effect of this compound.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/mL and incubate for 24 hours.[4]
-
-
Treatment:
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[4]
-
Incubate at room temperature for 10 minutes.[4]
-
Measure the absorbance at 540 nm.[4]
-
A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. jrmds.in [jrmds.in]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. siriusgenomics.com [siriusgenomics.com]
- 9. abcam.cn [abcam.cn]
Technical Support Center: Troubleshooting Inconsistent Results in Garbanzol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure consistency in their Garbanzol experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavanonol, a type of flavonoid. It has been studied for a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.
Q2: What are the most common causes of inconsistent results in this compound experiments?
Inconsistent results in experiments involving this compound can stem from several factors, including:
-
Compound Purity and Integrity: The purity of the this compound used can significantly impact results. Impurities or degradation products may have their own biological activities, leading to unexpected outcomes.
-
Solubility and Stability: this compound, like many flavonoids, may have limited solubility in aqueous solutions. Issues with solubility can lead to inaccurate dosing and precipitation in cell culture media. Furthermore, the stability of this compound in solution over time can affect its potency.
-
Experimental Variability: General experimental variability, such as inconsistent cell seeding densities, variations in incubation times, and improper reagent preparation, can all contribute to inconsistent results.
-
Cell Line Specific Effects: The response to this compound can vary significantly between different cell lines due to differences in their genetic makeup and signaling pathways.
Q3: How should I prepare and store this compound for my experiments?
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final DMSO concentration) should always be included in experiments.
Troubleshooting Guides
Issue 1: High Variability Between Experimental Replicates
High variability between replicates can obscure the true effect of this compound. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare master mixes for reagents to minimize pipetting errors between wells. |
| Cell Seeding Density Variation | Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to adhere and distribute evenly before adding any treatments. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inconsistent Incubation Times | Standardize all incubation times precisely. Use a timer and process plates in a consistent order. |
Issue 2: No or Lower-Than-Expected Biological Activity
If this compound does not produce the expected biological effect, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| This compound Degradation | Prepare fresh working solutions from a properly stored stock for each experiment. Protect solutions from light, as flavonoids can be light-sensitive. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Verify the concentration of your stock solution. |
| Sub-optimal Assay Conditions | Ensure the pH, temperature, and other assay parameters are optimal for both the biological system and the activity of this compound. |
| Cell Line Insensitivity | The target signaling pathway may not be active or responsive in your chosen cell line. Consider using a different cell line with a known responsive pathway. |
Issue 3: Unexpected or Off-Target Effects
Observing unexpected cellular responses can be a sign of off-target effects or impurities.
| Potential Cause | Recommended Solution |
| Compound Impurity | Verify the purity of your this compound using HPLC analysis. If impurities are detected, consider purifying the compound or obtaining a higher purity batch. |
| High this compound Concentration | High concentrations of any compound can lead to non-specific effects. Lower the concentration of this compound to a range that is more specific for its intended target. |
| Interaction with Media Components | Some components of cell culture media, such as serum proteins, can bind to small molecules and affect their bioavailability and activity. Consider testing the effect of this compound in serum-free media if appropriate for your cell line. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the area of the this compound peak relative to the total area of all peaks to calculate the purity.
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in methanol in a 96-well plate. Include a methanol-only control.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Protocol 3: Anti-Inflammatory Activity - NF-κB Reporter Assay
This protocol assesses the ability of this compound to inhibit NF-κB signaling in a cell-based reporter assay.
Materials:
-
Cells stably transfected with an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway. Include an unstimulated control.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase activity to cell viability if necessary (e.g., using an MTT or CellTiter-Glo assay).
Visualizations
Caption: A general experimental workflow for cell-based assays with this compound.
Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.
Technical Support Center: Optimizing Mobile Phase for Garbanzol Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Garbanzol and related compounds by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Q1: I am not seeing any peak corresponding to this compound in my chromatogram.
A1: This issue can arise from several factors:
-
Incorrect Detection Wavelength: this compound, a phenolic compound, is expected to have a strong UV absorbance. Ensure your UV detector is set to an appropriate wavelength. Based on literature for similar compounds like Garcinol, wavelengths around 254 nm, 276 nm, or 320 nm are good starting points.[1][2][3] It is advisable to run a UV scan of your standard to determine the absorbance maximum (λmax).
-
Sample Degradation: this compound may be sensitive to light, temperature, or pH. Ensure your samples and standards are stored properly and prepared fresh.
-
Insufficient Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument. Try concentrating your sample or injecting a larger volume.
-
Elution Issues: this compound might be too strongly or too weakly retained on the column with your current mobile phase. If it is eluting very early (at the void volume), your mobile phase is too strong. If it is not eluting at all, your mobile phase is too weak. Adjust the organic solvent percentage accordingly.
Q2: My this compound peak is broad and shows poor symmetry (tailing or fronting).
A2: Poor peak shape is a common issue in HPLC and can be addressed by:
-
Optimizing Mobile Phase pH: For acidic compounds like this compound, the pH of the mobile phase can significantly impact peak shape. Adding a small amount of an acidifier like trifluoroacetic acid (TFA) (e.g., 0.1%) or orthophosphoric acid to the aqueous portion of the mobile phase can suppress the ionization of silanol groups on the stationary phase and the analyte itself, leading to sharper peaks.[1][4] A mobile phase pH well below the pKa of the analyte is generally recommended for good peak shape in reversed-phase HPLC.
-
Adjusting Mobile Phase Composition: The choice and proportion of organic solvent (acetonitrile or methanol) can affect peak shape. Try varying the organic solvent percentage. In some cases, switching from methanol to acetonitrile or vice-versa can improve peak symmetry.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.
-
Column Contamination or Degradation: If the column is old or has been used with complex matrices, it may become contaminated. Flushing the column with a strong solvent or replacing it may be necessary.
Q3: I am observing co-elution of this compound with other components in my sample.
A3: To improve the resolution between this compound and interfering peaks:
-
Modify the Mobile Phase Strength: Decrease the percentage of the organic solvent in your mobile phase. This will increase the retention time of all components and may improve separation.
-
Change the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties.[5]
-
Implement a Gradient Elution: If an isocratic method is not providing sufficient resolution, a gradient elution can be employed. A shallow gradient (a slow increase in the organic solvent percentage) around the elution time of this compound can significantly enhance separation.
-
Adjust the pH: Altering the pH of the mobile phase can change the retention times of ionizable compounds, potentially resolving co-eluting peaks.
Q4: My retention times for this compound are drifting between injections.
A4: Retention time instability can be caused by:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. For gradient methods, a sufficient re-equilibration step at the initial conditions is crucial.
-
Mobile Phase Instability: The mobile phase composition can change over time due to evaporation of the more volatile organic solvent. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[6]
-
Pump Issues: Inconsistent flow from the HPLC pump can lead to retention time variability. Check for leaks, bubbles in the solvent lines, and proper pump maintenance.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A1: A good starting point for reversed-phase HPLC separation of this compound on a C18 column would be a mobile phase consisting of a mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or another acidifier like orthophosphoric acid.[1][4] You can begin with an isocratic elution of 80:20 (v/v) acetonitrile:water (with 0.1% TFA) and adjust the ratio based on the resulting chromatogram.[1]
Q2: Should I use an isocratic or gradient elution for this compound analysis?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample matrix.
-
Isocratic elution is simpler and faster for relatively clean samples where this compound is well-separated from other components.[1]
-
Gradient elution is preferable for complex mixtures, such as crude plant extracts, where a wide range of compounds with different polarities are present. A gradient allows for the effective separation of all components within a reasonable analysis time.[2][4]
Q3: What type of column is best suited for this compound separation?
A3: Reversed-phase columns are the most common choice for the separation of phenolic compounds like this compound. C18 (ODS) and C8 columns are widely used and have been shown to be effective for the separation of similar compounds like Garcinol.[1][2][4] The choice between C18 and C8 will depend on the desired retention and selectivity. C18 columns are more hydrophobic and will generally provide more retention.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: The most reliable way to confirm the identity of the this compound peak is by comparing its retention time and UV-Vis spectrum with that of a certified reference standard. If a standard is not available, techniques like HPLC-MS (Mass Spectrometry) can be used to obtain mass spectral data, which can help in the tentative identification of the compound based on its molecular weight and fragmentation pattern.
Experimental Protocols
Protocol 1: Isocratic Method Development for this compound Separation
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Initial Isocratic Conditions:
-
Optimization:
-
If the retention time is too short (elutes near the void volume), decrease the percentage of Solvent B in increments of 5%.
-
If the retention time is too long, increase the percentage of Solvent B in increments of 5%.
-
Analyze the peak shape. If tailing is observed, ensure the mobile phase is adequately acidified.
-
Protocol 2: Gradient Method Development for Complex Samples
-
Column: C8, 150 mm x 4.6 mm, 3.5 µm particle size.[4]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Orthophosphoric acid in HPLC-grade water.[4]
-
Solvent B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Time (min)
% Solvent B 0 20 20 80 25 80 26 20 30 20 -
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 276 nm.[2]
-
Injection Volume: 10 µL.
-
-
Optimization:
-
Adjust the initial and final percentages of Solvent B to ensure all components of interest are eluted.
-
Modify the gradient slope (the rate of change of %B over time) to improve the resolution of closely eluting peaks. A shallower gradient will generally provide better separation.
-
Data Presentation
Table 1: Reported HPLC Conditions for the Separation of Garcinol (a closely related compound)
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Spherisorb ODS2 C18 (250 x 4.6 mm, 5 µm)[1] | C8 (150 x 4.6 mm, 3.5 µm)[4] | C18 (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% TFA in Water[1] | 0.1% Orthophosphoric acid in Water[4] | 0.01M KH2PO4 (pH 2.5)[2] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[4] | Acetonitrile:0.01M KH2PO4 (90:10 v/v)[2] |
| Elution Mode | Isocratic (20:80, A:B)[1] | Gradient | Gradient[2] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | Not Specified |
| Detection Wavelength | 254 nm[1] | Not Specified | 276 nm[2] |
| Column Temperature | 30 °C[1] | Not Specified | Not Specified |
Mandatory Visualization
Caption: Workflow for HPLC mobile phase optimization for this compound separation.
References
- 1. adtu.in [adtu.in]
- 2. researchjournal.gtu.ac.in [researchjournal.gtu.ac.in]
- 3. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phcog.com [phcog.com]
Validation & Comparative
Garbanzol vs. Quercetin: A Comparative Analysis of Antioxidant Efficacy
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antioxidant properties of Garbanzol and Quercetin. This document synthesizes available experimental data to evaluate their respective efficacies.
This guide delves into the antioxidant capacities of two flavonoids, this compound and Quercetin. While Quercetin is a widely studied and well-understood antioxidant, data on the isolated form of this compound is notably scarce. Much of the available information on this compound's antioxidant activity is derived from studies on chickpea (Cicer arietinum L.) extracts, where it is naturally present alongside other phenolic compounds.[1][2][3][4][5] This guide will therefore compare the established antioxidant profile of Quercetin with the current understanding of this compound, primarily inferred from studies on isoflavone-rich chickpea extracts.
Quantitative Comparison of Antioxidant Activity
| Antioxidant Assay | Quercetin | Chickpea Extracts (Containing this compound) | Reference Compound |
| DPPH (IC50 µg/mL) | Values often below 10 (indicating very strong activity) | Not available for isolated this compound. Chickpea sprout extracts show positive correlation between isoflavone content and DPPH radical scavenging activity.[4] | Ascorbic Acid, Trolox |
| ABTS (TEAC) | High TEAC values, indicating potent scavenging activity | Not available for isolated this compound. Chickpea sprout extracts demonstrate significant ABTS radical scavenging.[5] | Trolox |
| ORAC (µmol TE/g) | Exhibits high ORAC values | Chickpea extracts show ORAC values ranging from 706.5 to 2049.3 µmol TE/100 g, with the insoluble-bound fraction (containing isoflavones) being a major contributor.[1] | Trolox |
| FRAP | Strong ferric reducing antioxidant power | Chickpea sprout extracts show a positive correlation between isoflavone content and FRAP activity.[4] | Ferrous Sulfate |
Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance relative to the standard, Trolox. A higher TEAC value signifies greater antioxidant capacity. ORAC (Oxygen Radical Absorbance Capacity) measures the ability of a substance to neutralize peroxyl radicals. FRAP (Ferric Reducing Antioxidant Power) measures the ability of an antioxidant to reduce ferric iron.
Mechanisms of Antioxidant Action
The antioxidant activity of flavonoids like this compound and Quercetin is largely attributed to their chemical structure, specifically the presence and arrangement of hydroxyl groups on their aromatic rings. These groups can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.
This compound (as an Isoflavone):
The antioxidant mechanism of isoflavones, the class of compounds to which this compound belongs, involves several actions:
-
Direct Radical Scavenging: Isoflavones can directly react with and neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Metal Chelation: By chelating transition metal ions like iron and copper, isoflavones can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.
-
Modulation of Endogenous Antioxidant Enzymes: Some studies on isoflavone-rich extracts suggest they may upregulate the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Quercetin:
Quercetin's potent antioxidant activity is well-documented and operates through multiple mechanisms:
-
Potent Free Radical Scavenging: Quercetin is a highly effective scavenger of a wide range of free radicals due to its specific molecular structure, including the presence of a catechol group in the B-ring and a 3-hydroxyl group.
-
Inhibition of Oxidative Enzymes: Quercetin can inhibit enzymes that are sources of ROS, such as xanthine oxidase and NADPH oxidase.
-
Upregulation of Antioxidant Defense Pathways: Quercetin is known to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway. This pathway is a master regulator of the expression of numerous antioxidant and detoxification genes.
Below is a diagram illustrating the general antioxidant mechanism of flavonoids.
Caption: General mechanism of direct radical scavenging by flavonoids.
The following diagram illustrates the Nrf2-ARE signaling pathway, which is a key mechanism for Quercetin's indirect antioxidant effects.
Caption: Quercetin's activation of the Nrf2-ARE antioxidant pathway.
Experimental Protocols
The following are outlines of the methodologies for the key antioxidant assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (typically 517 nm) is proportional to the radical scavenging activity of the antioxidant.
Workflow:
-
Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Sample and Standard Preparation: The test compound (this compound or Quercetin) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is added to varying concentrations of the sample and standard solutions.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a spectrophotometer at the characteristic wavelength of DPPH.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Workflow:
-
Generation of ABTS•+: A solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS radical cation.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Sample and Standard Preparation: The test compound and a standard (e.g., Trolox) are prepared in various concentrations.
-
Reaction: The diluted ABTS•+ solution is added to the sample and standard solutions.
-
Incubation: The reaction mixtures are incubated at a specific temperature for a defined time.
-
Measurement: The absorbance is measured at the specified wavelength.
-
Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to scavenge the peroxyl radicals preserves the fluorescence of the probe.
Workflow:
-
Reagent Preparation: Solutions of the fluorescent probe, the peroxyl radical generator (AAPH), and the antioxidant standard (Trolox) are prepared.
-
Sample Preparation: The test compound is prepared in a suitable solvent.
-
Reaction Setup: The fluorescent probe, sample or standard, and a buffer are mixed in a microplate.
-
Initiation of Reaction: The AAPH solution is added to initiate the oxidative reaction.
-
Fluorescence Monitoring: The fluorescence decay is monitored over time using a microplate reader.
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is proportional to the antioxidant capacity, which is expressed as Trolox Equivalents (TE).
Conclusion
Quercetin stands as a flavonoid with extensively characterized and potent antioxidant properties, acting through multiple well-defined mechanisms. In contrast, the antioxidant profile of this compound is less understood, with current knowledge largely extrapolated from studies on chickpea extracts. While these extracts demonstrate significant antioxidant activity, attributing this solely to this compound is not possible due to the presence of other bioactive compounds.
For researchers and drug development professionals, Quercetin represents a benchmark antioxidant flavonoid. This compound, and isoflavones in general, warrant further investigation to isolate and characterize their specific antioxidant capacities and mechanisms of action. Future studies focusing on purified this compound are necessary to provide a direct and accurate comparison with established antioxidants like Quercetin.
References
- 1. Soluble Free, Esterified and Insoluble-Bound Phenolic Antioxidants from Chickpeas Prevent Cytotoxicity in Human Hepatoma HuH-7 Cells Induced by Peroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Total Isoflavones in Chickpea (Cicer arietinum L.) Sprouts Germinated under Precursors (p-Coumaric Acid and L-Phenylalanine) Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Garbanzol (Garcinol) and Fustin in Cancer Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on natural compounds that exhibit potent anti-tumor properties with potentially fewer side effects than traditional chemotherapy. Among these, Garcinol (erroneously referred to as Garbanzol) and Fustin have emerged as promising candidates. This guide provides a detailed comparative analysis of their efficacy, mechanisms of action, and the experimental evidence supporting their potential use in oncology.
Executive Summary
Garcinol, a polyisoprenylated benzophenone from Garcinia indica, has been extensively studied and demonstrates broad-spectrum anti-cancer activity. It modulates multiple oncogenic signaling pathways, including NF-κB, Wnt/β-catenin, and STAT3, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. In contrast, Fustin, a flavanonol found in Cotinus coggygria, is a less-studied compound with demonstrated efficacy against melanoma and triple-negative breast cancer. Its primary known mechanism involves the cAMP/PKA signaling pathway. While both compounds show promise, the available quantitative data and mechanistic understanding are significantly more comprehensive for Garcinol.
Quantitative Data on Anti-Cancer Efficacy
The following tables summarize the available quantitative data on the in vitro and in vivo anti-cancer activities of Garcinol and Fustin.
Table 1: In Vitro Cytotoxicity of Garcinol and Fustin against Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 Value | Citation(s) |
| Garcinol | Pancreatic Cancer | BxPC-3 | 20 µM | [1] |
| Lung Carcinoma | - | 10 µM | [1] | |
| Neuroblastoma | SH-SY5Y | 6.3 µM (72h) | - | |
| Colon Cancer | HCT-116, HT-29 | 2-10 µM | [1] | |
| Esophageal Cancer | KYSE150, KYSE450 | 5-15 µM | [1] | |
| Fustin | Melanoma | B16 | Data not available | [2] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Data not available | [3] |
Table 2: In Vivo Tumor Growth Inhibition by Garcinol and Fustin
| Compound | Cancer Model | Administration & Dosage | Tumor Growth Inhibition | Citation(s) |
| Garcinol | Breast Cancer Xenograft (MDA-MB-231) | - | Significant inhibition | [4] |
| Pancreatic Cancer Xenograft | - | Data not available | [5] | |
| Esophageal Cancer Pulmonary Metastasis Model | 20 mg/kg (intraperitoneally) | Significant decrease in lung tumor nodules | [1] | |
| Fustin | Melanoma Xenograft (B16) | - | Suppressed tumor growth | [2] |
Note: Specific percentages of tumor growth inhibition for Fustin in vivo are not detailed in the available literature.
Signaling Pathways and Mechanisms of Action
Garcinol and Fustin exert their anti-cancer effects through distinct and, in the case of Garcinol, multiple signaling pathways.
Garcinol: A Multi-Targeted Agent
Garcinol's anti-neoplastic properties are attributed to its ability to modulate several critical signaling cascades that are often dysregulated in cancer.[1]
-
NF-κB Signaling Pathway : Garcinol has been shown to inhibit the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation.[6] By suppressing NF-κB, Garcinol downregulates the expression of downstream targets like cyclin D1, Bcl-2, and Bcl-xL, which are crucial for tumor cell survival and growth.
-
Wnt/β-catenin Signaling Pathway : In breast cancer cells, Garcinol treatment leads to increased phosphorylation of β-catenin, reducing its nuclear localization and subsequent activation of Wnt target genes involved in cell proliferation.[6]
-
STAT3 Signaling Pathway : Garcinol inhibits both total and phosphorylated STAT3, a transcription factor frequently activated in many cancers.[4] This inhibition leads to the downregulation of STAT3 target genes such as uPA, VEGF, and MMP-9, which are involved in invasion and angiogenesis.[4]
-
PI3K/Akt Signaling Pathway : Garcinol has also been reported to modulate the PI3K/Akt pathway, which is central to cell survival and proliferation.
Fustin: A More Targeted Approach
Research on Fustin's mechanism of action is more limited but points to a distinct pathway in melanoma.
-
cAMP/PKA-Dependent Mechanism : In B16 melanoma cells, Fustin suppresses cell growth through a cAMP/PKA-dependent mechanism.[2] This involves the downregulation of phosphorylated myosin phosphatase targeting subunit 1, which leads to conformational changes in the actin structure of melanoma cells.[2]
-
Induction of Apoptosis and Anti-Migratory Effects : In triple-negative breast cancer cells (MDA-MB-231), Fustin has been shown to induce apoptosis and exert a marked antimotility effect.[3] Gene expression analysis revealed that Fustin targets genes such as CDKN1A, ATM, and MYC, which are involved in cell cycle control and the intrinsic apoptotic signaling pathway in response to DNA damage.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of Garcinol and Fustin.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Protocol Details:
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of Garcinol or Fustin. A vehicle control (e.g., DMSO) is also included.
-
Incubation : Plates are incubated for standard periods, typically 24, 48, or 72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization : The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.
Western Blot Analysis for Signaling Pathway Proteins
Protocol Details:
-
Protein Extraction : Cancer cells are treated with Garcinol or Fustin for a specified time, then lysed to extract total protein.
-
Protein Quantification : The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with primary antibodies specific to the target proteins of the signaling pathway of interest (e.g., antibodies against NF-κB p65, β-catenin, STAT3, or their phosphorylated forms).
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.
In Vivo Xenograft Mouse Model
Protocol Details:
-
Cell Implantation : A specific number of cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID or nude mice).[6]
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment : Mice are randomized into control and treatment groups. The treatment group receives Garcinol or Fustin via a specified route (e.g., intraperitoneal injection) and dosage regimen. The control group receives a vehicle.[1]
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint : The experiment is concluded after a predetermined period or when tumors in the control group reach a maximum allowable size.
-
Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or western blotting, to assess the in vivo effects of the compound on tumor growth and signaling pathways.
Conclusion and Future Directions
This comparative analysis underscores the significant potential of Garcinol as a multi-targeted anti-cancer agent, supported by a substantial body of preclinical evidence. Its ability to modulate key oncogenic pathways like NF-κB, Wnt, and STAT3 makes it a strong candidate for further development, both as a monotherapy and in combination with existing treatments.
Fustin, while showing promise in specific cancer types like melanoma and triple-negative breast cancer, is in an earlier stage of investigation. The current lack of extensive quantitative data, particularly IC50 values across a broader range of cancer cell lines and detailed in vivo efficacy studies, highlights the need for further research. Future studies should focus on elucidating its broader anti-cancer spectrum, determining its potency through standardized cytotoxicity assays, and further unraveling its molecular mechanisms of action.
For drug development professionals, Garcinol represents a more mature candidate for preclinical and potentially clinical investigation. Fustin, on the other hand, is an intriguing prospect that warrants foundational research to establish its full therapeutic potential. Both compounds exemplify the rich chemical diversity found in nature and its importance in the ongoing search for novel and effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Fustin suppressed melanoma cell growth via cAMP/PKA-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of the anticancer action of fustin isolated from Cotinus coggygria Scop. in MDA-MB-231 triple-negative breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Garcinol in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Garcinol Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Neuroprotective Activities of Taxifolin and Bioactive Compounds from Chickpea (Cicer arietinum)
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of the flavonoid Taxifolin and the bioactive constituents of Chickpea Extract, which have been investigated for their potential in mitigating neurodegenerative processes. This document synthesizes experimental data on their antioxidant, anti-inflammatory, and anti-apoptotic activities, presenting a clear comparison of their efficacy in various in vitro models.
Introduction
The quest for effective neuroprotective agents to combat the rising prevalence of neurodegenerative diseases is a paramount challenge in modern medicine. Natural compounds, with their diverse pharmacological profiles, offer a promising avenue for therapeutic discovery. This guide focuses on a detailed comparison of two such natural products: Taxifolin (also known as dihydroquercetin), a flavonoid found in various plants, and the neuroprotective constituents of chickpeas (Cicer arietinum), colloquially known as garbanzo beans. As "Garbanzol" is not a scientifically recognized term for a specific molecule, this comparison will focus on the scientifically investigated Chickpea Extract (CPE) and its key bioactive components, notably Biochanin A and Stigmasterol, which have demonstrated neuroprotective potential.
Quantitative Comparison of Neuroprotective and Antioxidant Activities
The following tables summarize the quantitative data from various experimental assays to provide a direct comparison of the bioactivities of Taxifolin and the key neuroprotective compounds found in chickpeas.
| Table 1: Antioxidant Activity | |||
| Assay | Test Substance | IC50 / EC50 / Value | Reference |
| DPPH Radical Scavenging | Taxifolin | 77.00 µg/mL | [1] |
| Biochanin A | 487.67 ± 21.94 µg/mL | [2] | |
| Stigmasterol | 220 µg/mL | [1] | |
| ABTS Radical Scavenging | Taxifolin | 0.83 µg/mL | [3] |
| Biochanin A | 30.83 ± 1.29 µg/mL | [2] | |
| Chickpea Peptides (FEI, FEL, FIE mixture) | 78.25% inhibition | [4] | |
| Ferric Reducing Antioxidant Power (FRAP) | Taxifolin | 2.507 ± 0.136 (Absorbance at 700 nm) | [5] |
| Chickpea Extract | 25 to 67 mg TE/L | [5] |
| Table 2: Neuroprotective Activity (Cell Viability) | |||
| Assay Model | Test Substance | Effective Concentration / IC50 | Reference |
| Aβ₂₅₋₃₅-induced apoptosis in PC12 cells | Biochanin A | IC50 of 19.2 µM | [6] |
| H₂O₂-induced cell death in SH-SY5Y cells | Stigmasterol (1 µM) | ~96 ± 5.3% cell survival | [7] |
| Glutamate-induced toxicity in HT-22 cells | Stigmasterol | Significant inhibition of cell death | [8] |
| Oxygen-Glucose Deprivation/Reoxygenation in cerebral cortex cells | Taxifolin | Effective at 30–100 µg/mL | [2] |
| Table 3: Anti-Apoptotic and Anti-Inflammatory Effects | |||
| Effect | Test Substance | Key Findings | Reference |
| Anti-Apoptotic | Taxifolin | Attenuates apoptosis by suppressing the mitochondrial pathway and caspase activation.[1] | [1] |
| Biochanin A | Reduces Aβ₂₅₋₃₅-induced apoptosis.[6] | [6] | |
| Stigmasterol | Prevents H₂O₂-induced apoptosis in SH-SY5Y cells.[9] | [9] | |
| Anti-Inflammatory | Taxifolin | Suppresses neuroinflammation by inhibiting the TXNIP–NLRP3 axis in microglia.[10] | [10] |
| Biochanin A | Suppresses inflammatory responses in a cerebral ischemia/reperfusion injury model.[11] | [11] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of both Taxifolin and the bioactive compounds from chickpeas are mediated through the modulation of various intracellular signaling pathways. These pathways are crucial in controlling cellular processes such as oxidative stress, inflammation, and apoptosis.
Figure 1: Taxifolin's neuroprotective signaling pathways.
Taxifolin exerts its neuroprotective effects through multiple mechanisms. It is a potent antioxidant that directly scavenges reactive oxygen species (ROS) and also activates the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses.[2] Furthermore, Taxifolin inhibits the pro-inflammatory NF-κB pathway, thereby reducing neuroinflammation.[12] By mitigating oxidative stress and inflammation, Taxifolin helps to preserve mitochondrial function and inhibit the intrinsic pathway of apoptosis.[1]
Figure 2: Neuroprotective signaling of chickpea bioactives.
The bioactive constituents of chickpeas, such as Biochanin A and Stigmasterol, also demonstrate multi-target neuroprotective effects. Biochanin A has been shown to activate the Nrf2 pathway, leading to an enhanced antioxidant defense.[13] It also exerts anti-inflammatory effects and can modulate apoptosis.[14] Stigmasterol contributes to neuroprotection by reducing oxidative stress and inhibiting apoptosis.[9] The activation of pro-survival signaling pathways like PI3K/Akt has also been implicated in the neuroprotective effects of chickpea-derived compounds.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and to aid in the design of future comparative studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of the test compound (Taxifolin or Chickpea Extract/bioactives) for a specified duration (e.g., 3 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., H₂O₂, Aβ₂₅₋₃₅, glutamate) and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C in the dark.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.[7]
References
- 1. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biochanin A Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Quality, Antioxidant Capacity, and Digestibility of Chickpea (Cicer arietinum L. cv Blanoro) Stored under N2 and CO2 Atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stigmasterol isolated from Azadirachta indica flowers attenuated glutamate-induced neurotoxicity via downregulation of the Cdk5/p35/p25 signaling pathway in the HT-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjpbcs.com [rjpbcs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Garbanzol's Potency: A Comparative Analysis with Other Dihydroflavonols
For researchers, scientists, and drug development professionals, understanding the relative potency of bioactive compounds is critical for identifying promising therapeutic leads. This guide provides a comparative evaluation of Garbanzol and other dihydroflavonols, focusing on their antioxidant, anti-inflammatory, and enzyme inhibitory activities. While direct experimental data on this compound's potency is limited in publicly available literature, this guide summarizes the available quantitative data for structurally related and well-studied dihydroflavonols, namely Taxifolin and Aromadendrin, to provide a valuable benchmark.
Comparative Bioactivity Data
The following table summarizes the available quantitative data for Taxifolin and Aromadendrin from key in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Assay | Target/Radical | IC50 (µM) | Source |
| Taxifolin | Antioxidant | DPPH Radical | ~28.3 (equivalent to 7.7 µg/mL) | [1] |
| Anti-inflammatory | - | - | [2][3] | |
| Aromadendrin | Antioxidant | DPPH Radical | > 1000 | [4] |
| Anti-inflammatory | - | - | [4][5] | |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 55.41 ± 0.38 | [6] |
A Note on the Structurally Related Flavone: 3,7,4'-Trihydroxyflavone (Resokaempferol)
While quantitative data for this compound (a dihydroflavonol) is scarce, studies on the structurally similar flavone, 3,7,4'-Trihydroxyflavone (also known as Resokaempferol), offer some insights into the potential bioactivities of this hydroxylation pattern. It is crucial to note that the presence of a C2-C3 double bond in flavones, which is absent in dihydroflavonols like this compound, can significantly influence their biological activity.
| Compound | Assay | Target/Radical | IC50 (µM) | Source |
| 3,7,4'-Trihydroxyflavone | Antioxidant (Cell-based) | Luminol-dependent | 24.7 | [7] |
| Antioxidant (Cell-based) | Amplex Red | 6.9 | [7] | |
| Antioxidant (Cell-based) | APF | 12.1 | [7] | |
| Tyrosinase Inhibition | L-Tyrosine | 18.69 ± 0.50 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compounds (this compound, Taxifolin, Aromadendrin) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds and the positive control in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.
Principle: The COX enzyme converts arachidonic acid into prostaglandins, which are key inflammatory mediators. The inhibition of COX-2 activity can be measured by quantifying the reduction in prostaglandin production.
Procedure:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.
-
Inhibitor Preparation: The test compounds and a known COX-2 inhibitor (e.g., celecoxib) are prepared at various concentrations.
-
Reaction: The COX-2 enzyme is pre-incubated with the test compounds or the positive control for a specific time. The reaction is then initiated by adding arachidonic acid.
-
Termination: The reaction is stopped after a defined period by adding a quenching agent.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit or by liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the control (enzyme without inhibitor).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Mushroom Tyrosinase Inhibition Assay
This assay is used to screen for compounds that can inhibit the enzyme tyrosinase, which is involved in melanin production.
Principle: Mushroom tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, which then forms colored melanin pigments. The inhibition of this enzyme can be monitored by measuring the decrease in the formation of these colored products.
Procedure:
-
Reagent Preparation: A solution of mushroom tyrosinase, its substrate L-tyrosine, and a suitable buffer (e.g., phosphate buffer, pH 6.8) are prepared.
-
Inhibitor Preparation: The test compounds and a known tyrosinase inhibitor (e.g., kojic acid) are prepared in various concentrations.
-
Reaction: The tyrosinase enzyme is mixed with the test compounds or the positive control in a 96-well plate. The reaction is initiated by adding the L-tyrosine substrate.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Measurement: The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 475-490 nm) at different time points to monitor the formation of dopachrome.
-
Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
To further illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Putative anti-inflammatory signaling pathway inhibited by dihydroflavonols.
Caption: General experimental workflow for comparing dihydroflavonol potency.
Caption: Logical relationship between dihydroflavonols and their bioactivities.
References
- 1. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. verywellhealth.com [verywellhealth.com]
- 3. researchgate.net [researchgate.net]
- 4. Fat-Burning Foods : Blueberries, Green Tea, and More [webmd.com]
- 5. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
No Direct Evidence Found for Synergistic Effects of Garbanzol (Garcinol) with Doxorubicin in Breast Cancer
A comprehensive review of available scientific literature reveals no direct studies investigating the synergistic effects of garbanzol (likely a misspelling of garcinol) and doxorubicin in the treatment of breast cancer. While research has explored the individual anti-cancer properties of garcinol and the combination of doxorubicin with other natural compounds, the specific pairing of garcinol and doxorubicin in breast cancer models has not been reported in the reviewed studies.
Garcinol, a polyisoprenylated benzophenone derived from the fruit rind of Garcinia indica, has demonstrated notable anti-cancer activities in various cancer types, including breast cancer.[1][2] Studies have indicated that garcinol can induce apoptosis (programmed cell death) and inhibit cell proliferation in breast cancer cell lines by targeting diverse oncogenic factors.[1][3]
Doxorubicin is a widely used chemotherapeutic agent in breast cancer treatment.[4][5][6] To enhance its efficacy and mitigate its side effects, researchers have investigated its synergistic potential with various natural compounds. For instance, studies have shown that compounds like glycyrrhetinic acid and curcumin can act synergistically with doxorubicin to suppress breast cancer cell growth.[7][8][9]
While direct evidence is lacking for the garcinol-doxorubicin combination, research on garcinol's effects with other chemotherapeutic agents provides some insight into its potential as an adjuvant therapy. One study demonstrated that garcinol could sensitize triple-negative breast cancer cells to Taxol (paclitaxel), another common chemotherapy drug.[10] This suggests that garcinol may have the potential to enhance the efficacy of conventional cancer therapies.
The absence of research on the synergistic effects of garcinol and doxorubicin in breast cancer highlights a potential area for future investigation. Such studies would be necessary to determine if this combination offers any therapeutic benefits, to elucidate the underlying molecular mechanisms, and to establish any potential for clinical application.
Garcinol's Anticancer Mechanisms in Breast Cancer
Several studies have shed light on the molecular pathways through which garcinol exerts its anti-cancer effects in breast cancer cells:
-
Induction of Apoptosis: Garcinol has been shown to induce apoptosis in breast cancer cells through the regulation of key signaling pathways.[1][3]
-
Inhibition of Cell Proliferation: It can arrest the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells.[1]
-
Modulation of Signaling Pathways: Garcinol has been found to modulate various signaling pathways involved in cancer progression, including the NF-κB and Wnt signaling pathways.[3][11]
Doxorubicin in Combination with Other Natural Compounds
The concept of combining doxorubicin with natural compounds to improve treatment outcomes is an active area of research. The following table summarizes findings from studies on doxorubicin with other natural agents:
| Natural Compound | Breast Cancer Cell Line(s) | Observed Synergistic Effects | Reference(s) |
| Glycyrrhetinic Acid | MCF-7 | Enhanced cytotoxicity, increased apoptosis, and loss of mitochondrial membrane potential. | [7][8] |
| Curcumin | MDA-MB-231 | Enhanced cytotoxicity, increased reactive oxygen species generation, and induction of S-phase cell cycle arrest. | [9] |
| Ethanol Extract of Garcinia cowa Bark | T47D | Enhanced apoptosis and cell cycle arrest. | [12] |
| Garcinia cowa Leaf Ethanol Extract | MCF-7 | Synergistically enhanced cytotoxic effect. | [13] |
Experimental Protocols
While no specific protocols for a garcinol-doxorubicin combination study can be provided, the general methodologies employed in similar research include:
Cell Viability Assays (e.g., MTT Assay): This assay is used to assess the cytotoxic effects of the compounds, both individually and in combination, on breast cancer cell lines. It measures the metabolic activity of cells, which is indicative of cell viability.
Apoptosis Assays (e.g., Annexin V/PI Staining): Flow cytometry with Annexin V and propidium iodide (PI) staining is a common method to quantify the percentage of cells undergoing apoptosis and necrosis after treatment.
Cell Cycle Analysis: Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the treatment induces cell cycle arrest.
Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways related to apoptosis, cell cycle regulation, and other cellular processes.
Signaling Pathways
The following diagrams illustrate some of the key signaling pathways implicated in the anti-cancer effects of garcinol and the synergistic actions of doxorubicin with other natural compounds.
Figure 1. Simplified diagram of Garcinol's inhibitory action on NF-κB and Wnt signaling pathways, leading to apoptosis induction and inhibition of cell proliferation in breast cancer cells.
Figure 2. Conceptual overview of the synergistic mechanisms of doxorubicin with certain natural compounds, leading to enhanced apoptosis in breast cancer cells through increased ROS production, activation of the mitochondrial apoptosis pathway, and induction of cell cycle arrest.
References
- 1. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis-inducing effect of garcinol is mediated by NF-kappaB signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. news.cuanschutz.edu [news.cuanschutz.edu]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.polyu.edu.hk [research.polyu.edu.hk]
- 9. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Garcinol sensitizes breast cancer cells to Taxol through the suppression of caspase-3/iPLA2 and NF-κB/Twist1 signaling pathways in a mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Garcinol Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
Bioavailability of Garcinol Versus Its Glycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oral bioavailability of Garcinol and its glycoside derivatives. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry in understanding the pharmacokinetic profiles of these compounds. While quantitative data for Garcinol is available, a direct comparative study with its glycosides is lacking in the current scientific literature. Therefore, this guide combines available experimental data for Garcinol with established principles of xenobiotic metabolism to infer the likely bioavailability of Garcinol glycosides.
Executive Summary
Garcinol, a polyisoprenylated benzophenone found in Garcinia indica, has demonstrated a range of biological activities. Its clinical potential, however, is intrinsically linked to its bioavailability. This guide reveals that Garcinol itself exhibits moderate oral bioavailability in preclinical models. In contrast, it is anticipated that Garcinol glycosides, the conjugated forms of Garcinol, possess significantly lower oral bioavailability. This is primarily attributed to their increased polarity and the necessity of enzymatic hydrolysis to the aglycone (Garcinol) prior to absorption. The poor solubility of some "Garcinia Glycosides" further suggests a diminished absorption profile.
Quantitative Bioavailability Data: Garcinol
Pharmacokinetic studies in Sprague-Dawley rats provide valuable insights into the oral bioavailability of Garcinol. The following table summarizes key parameters following a single oral administration.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Animal Model | Reference |
| Garcinol | 22.5 | 2317.69 ± 180.44 | Not Reported | Not Reported | 26.64 ± 0.23 | Sprague-Dawley Rats | [1] |
| Garcinol | 45 | 3446.14 ± 190.12 | Not Reported | Not Reported | 35.72 ± 0.97 | Sprague-Dawley Rats | [1] |
Note: While specific Tmax and AUC values were not detailed in the referenced abstract, the provided Cmax and absolute bioavailability data indicate systemic absorption of Garcinol.
Comparative Bioavailability: Garcinol vs. Garcinol Glycosides
Direct experimental data comparing the bioavailability of Garcinol with its specific glycosides is not currently available. However, based on the general principles of flavonoid and polyphenol glycoside pharmacokinetics, a qualitative comparison can be made.
Garcinol: As the aglycone, Garcinol is more lipophilic, which generally facilitates passive diffusion across the intestinal epithelium. The experimental data confirms that Garcinol is absorbed into the systemic circulation after oral administration.
Garcinol Glycosides: These are molecules where one or more sugar moieties are attached to the Garcinol backbone.
-
Hydrolysis Requirement: Generally, glycosides are too polar to be readily absorbed across the intestinal wall. They typically require hydrolysis by intestinal enzymes (e.g., β-glucosidases) or the gut microbiota to release the aglycone (Garcinol), which is then absorbed. This two-step process can lead to a delayed and potentially reduced overall absorption compared to the direct administration of the aglycone.
-
Solubility: Studies on "Garcinia Glycosides" have indicated that they are poorly soluble. Poor aqueous solubility is a major limiting factor for oral absorption and bioavailability. While formulation strategies like solid dispersions can improve this, the inherent bioavailability of the raw glycosides is expected to be low.
Therefore, it is hypothesized that the oral bioavailability of Garcinol glycosides is significantly lower than that of Garcinol.
Experimental Protocols
To definitively compare the oral bioavailability of Garcinol and its glycosides, a head-to-head pharmacokinetic study in a rodent model is necessary. Below is a detailed, representative protocol for such a study.
Objective:
To determine and compare the oral bioavailability and pharmacokinetic profiles of Garcinol and a representative Garcinol glycoside in Sprague-Dawley rats.
Materials:
-
Garcinol (purity >98%)
-
Garcinol glycoside (e.g., Garcinol-3-O-glucoside, purity >98%)
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose in water)
-
Male Sprague-Dawley rats (200-250 g)
-
Cannulated rats (jugular vein) for intravenous administration (for absolute bioavailability determination)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Experimental Design:
1. Animal Housing and Acclimatization:
-
House rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment.
-
Provide standard chow and water ad libitum.
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
2. Dosing:
-
Oral Administration Groups:
-
Group 1 (Vehicle Control): Administer vehicle orally (n=5).
-
Group 2 (Garcinol): Administer Garcinol suspended in vehicle at a dose of 25 mg/kg via oral gavage (n=5).
-
Group 3 (Garcinol Glycoside): Administer the Garcinol glycoside suspended in vehicle at a molar equivalent dose to 25 mg/kg of Garcinol via oral gavage (n=5).
-
-
Intravenous Administration Groups (for absolute bioavailability):
-
Group 4 (Garcinol IV): Administer Garcinol dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) at a dose of 5 mg/kg via the jugular vein cannula (n=5).
-
Group 5 (Garcinol Glycoside IV): Administer the Garcinol glycoside dissolved in a suitable vehicle at a molar equivalent dose to 5 mg/kg of Garcinol via the jugular vein cannula (n=5).
-
3. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein (for oral groups) or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Immediately transfer blood into tubes containing anticoagulant and place on ice.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Garcinol and the Garcinol glycoside in rat plasma.
-
Sample Preparation: Perform protein precipitation of plasma samples using acetonitrile containing an internal standard.
-
Chromatography: Use a C18 column with a gradient mobile phase of acetonitrile and water (both with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with optimized transitions for each analyte and the internal standard.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters for both Garcinol and the Garcinol glycoside from the plasma concentration-time data:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)
-
Elimination half-life (t1/2)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of Garcinol glycoside absorption.
Caption: Experimental workflow for oral bioavailability study.
References
The Future of Food Preservation: Garbanzol as a Natural Alternative to Synthetic Antioxidants
For researchers, scientists, and drug development professionals, the quest for effective and natural food preservatives is a continuous endeavor. This guide provides a comprehensive comparison of Garbanzol, the antioxidant compounds derived from chickpeas (Cicer arietinum), with commonly used synthetic antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT).
The increasing consumer demand for clean-label products has propelled the search for natural alternatives to synthetic food additives. Synthetic antioxidants, while effective in preventing lipid oxidation and extending shelf-life, have raised concerns regarding their potential health implications.[1] this compound, a term representing the rich complex of bioactive compounds found in chickpeas, including phenolic acids and isoflavones, presents a promising natural solution.[2][3][4]
Comparative Analysis of Antioxidant Efficacy
The antioxidant capacity of a substance is its ability to neutralize free radicals, which are unstable molecules that can cause oxidative damage to food, leading to rancidity, off-flavors, and degradation of nutritional quality. The efficacy of antioxidants is commonly measured using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
While direct comparative studies providing IC50 values for a standardized "this compound" extract against BHA and BHT are limited, the existing research on chickpea extracts demonstrates their significant antioxidant potential. The antioxidant activity of chickpea extracts is primarily attributed to their phenolic and isoflavone content.[2][3][4]
Table 1: Comparison of Antioxidant Activity (Qualitative)
| Antioxidant | Source | Primary Active Compounds | General Efficacy |
| This compound | Chickpeas (Cicer arietinum) | Phenolic Acids, Isoflavones (Biochanin A, Formononetin) | Moderate to High |
| BHA | Synthetic | Butylated Hydroxyanisole | High |
| BHT | Synthetic | Butylated Hydroxytoluene | High |
Performance in Food Systems: Inhibition of Lipid Peroxidation and Shelf-Life Extension
The true test of an antioxidant lies in its performance within a food matrix. Lipid peroxidation is a major cause of food spoilage, particularly in high-fat products. Studies have shown that chickpea extracts can effectively inhibit lipid peroxidation.[5] Furthermore, the incorporation of chickpea flour or its extracts has been demonstrated to extend the shelf-life of various food products.
Table 2: Performance in Food Preservation
| Antioxidant | Food Matrix | Observed Effect | Reference |
| This compound (Fermented Chickpea Flour) | Fresh Pasta | More effective mold inhibition than calcium propionate over 40 days. | [6][7][8] |
| This compound (Chickpea Extract) | Functional Beverage | Maintained quality and lower microbial counts over 21 days. | [9] |
| BHA/BHT | Various (Meat, Fats, Oils) | Effective in preventing lipid oxidation and extending shelf-life. | [10][11] |
Mechanism of Action: The Antioxidant Signaling Pathway of this compound
The antioxidant activity of the phenolic compounds and isoflavones in this compound is primarily due to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. Isoflavones, such as biochanin A and formononetin found in chickpeas, can interrupt the chain reactions of lipid peroxidation.[2][3][12]
The general mechanism involves the scavenging of reactive oxygen species (ROS), which are key initiators of oxidative damage. The phenolic compounds in this compound can directly react with and quench these harmful radicals.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are standardized protocols for key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Experimental Workflow:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, causing a loss of color.
Experimental Workflow:
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is measured spectrophotometrically.
Experimental Workflow:
Conclusion
This compound, the array of antioxidant compounds from chickpeas, presents a compelling natural alternative to synthetic antioxidants for food preservation. Its demonstrated efficacy in inhibiting lipid peroxidation and extending the shelf-life of food products, coupled with its natural origin, aligns with current consumer trends and industry needs. While further direct comparative studies with synthetic counterparts are warranted to establish definitive quantitative equivalencies, the existing body of research strongly supports the potential of this compound in the future of food science and technology. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and validate the application of this promising natural antioxidant.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Quality, Antioxidant Capacity, and Digestibility of Chickpea (Cicer arietinum L. cv Blanoro) Stored under N2 and CO2 Atmospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. provisioneronline.com [provisioneronline.com]
- 11. apfoodonline.com [apfoodonline.com]
- 12. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative transcriptomics of cells treated with Garbanzol and resveratrol
A comprehensive guide for researchers, scientists, and drug development professionals on the cellular impacts of Garbanzol and Resveratrol.
Introduction
The study of natural compounds for therapeutic applications is a burgeoning field in biomedical research. Among these, polyphenols have garnered significant attention for their potential to modulate cellular processes implicated in a variety of diseases. This guide aims to provide a comparative transcriptomic analysis of two such compounds: this compound and Resveratrol.
Resveratrol, a well-studied stilbenoid found in grapes, berries, and peanuts, is known for its antioxidant, anti-inflammatory, and anti-cancer properties. Its effects on gene expression have been extensively documented across numerous cell types and disease models.
This compound, a flavonoid, is a less-studied compound. Despite its structural similarity to other bioactive flavonoids, a comprehensive search of the scientific literature reveals a significant gap in our understanding of its biological effects at the transcriptomic level. The majority of available research focuses on its biosynthesis in engineered microorganisms.
Therefore, this guide will primarily focus on the well-documented transcriptomic effects of Resveratrol. While a direct comparative analysis with this compound is not currently possible due to the lack of available data, the information presented here on Resveratrol will serve as a valuable resource and a benchmark for future studies on this compound and other novel compounds.
Transcriptomic Effects of Resveratrol
Resveratrol has been shown to induce widespread changes in gene expression in various cell types. These alterations are often associated with its beneficial effects, including the induction of apoptosis in cancer cells, reduction of inflammation, and protection against oxidative stress. The following tables summarize the quantitative data from several key transcriptomic studies on cells treated with Resveratrol.
Quantitative Transcriptomic Data for Resveratrol Treatment
Table 1: Differentially Expressed Genes in Human Cancer Cell Lines Treated with Resveratrol
| Cell Line | Treatment Conditions | Total Genes Analyzed | Differentially Expressed Genes (DEGs) | Upregulated DEGs | Downregulated DEGs | Fold Change Cutoff | Reference |
| PA-1 (Ovarian Cancer) | 50 µM for 24h | 7,448 | 118 | - | - | >2-fold | [1] |
| LNCaP (Prostate Cancer) | 75 µM or 150 µM for up to 60h | >42,000 | >1,600 | - | - | - | [2][3] |
| MCF-7 (Breast Cancer) | 150 µM for 48h | 19,734 | 1,211 | 518 | 693 | ≥2-fold | [4] |
| MCF-7 (Breast Cancer) | 250 µM for 48h | 19,734 | 2,412 | 651 | 1,761 | ≥2-fold | [4] |
| U937 (Monocytes) | LPS-stimulated + RESV | - | 2,921 | 823 | 2,098 | ≥2.0 or ≤-2.0 | [5] |
| A375 (Melanoma) | IC50 dose for 6h | - | 15,000 | - | - | - | [6] |
Table 2: Key Genes and Pathways Modulated by Resveratrol
| Study Focus | Cell/Animal Model | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| Ovarian Cancer | PA-1 cells | NAD(P)H quinone oxidoreductase 1 (NQO1) | - | [1] |
| Prostate Cancer | LNCaP cells | Negative regulators of proliferation | Androgen pathway genes (e.g., PSA, AR), cell cycle and proliferation genes | [2][3] |
| Breast Cancer | MCF-7 cells | - | Mismatch repair, DNA replication, homologous recombination, and cell cycle genes (e.g., MRE11, NBS1, RAD50) | [4] |
| Inflammation | U937 monocytes | Metabolic processes, cell cycle | Inflammatory responses, gene expression, protein modification (e.g., TNF-α, IL-8, MCP-1) | [5] |
| Endometriosis | Rat model | Blood vessel morphogenesis, angiogenesis | Metabolic and immunity pathways (e.g., PPAR and MAPK signaling) | [7] |
| Stress Response | Chicken spleen | - | PPAR signaling pathway, neuroactive ligand-receptor interaction genes (e.g., PLIN1, FABP4, KNG1, AGT) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited transcriptomic studies on Resveratrol.
1. Cell Culture and Treatment:
-
PA-1 (Human Ovarian Cancer): Cells were treated with 50 µM Resveratrol for 6, 12, 24, and 48 hours.[1]
-
LNCaP (Human Prostate Cancer): Cells were treated with 75 µM or 150 µM Resveratrol for various time points up to 60 hours.[2][3]
-
MCF-7 (Human Breast Cancer): Cells were treated with 150 µM (IC50) and 250 µM Resveratrol for 48 hours.[4]
-
U937 (Human Monocytes): Cells were stimulated with lipopolysaccharide (LPS) in the presence of Resveratrol.[5]
-
A375 (Human Melanoma): Cells were treated with the IC50 dose of Resveratrol for 6 hours.[6]
2. RNA Extraction and Transcriptomic Analysis:
-
Microarray Analysis:
-
PA-1 cells: A human cDNA microarray with 7,448 sequence-verified clones was used.[1]
-
LNCaP cells: Spotted DNA microarrays containing over 42,000 elements were utilized.[2][3]
-
MCF-7 cells: Affymetrix microarrays were used to determine the mRNA expression level of 19,734 well-characterized human genes.[4]
-
-
RNA Sequencing (RNA-seq):
-
U937 monocytes: RNA sequencing was performed to analyze the transcriptomic profile. Differentially expressed genes were identified with a cutoff of ≥2.0 or ≤-2.0.[5]
-
A375 cells: RNA-seq was performed to characterize transcriptional changes. Differentially expressed genes were identified with a false discovery rate (FDR) < 0.05.[6]
-
Rat Endometriosis Model: RNA sequencing of lesion tissues was performed. Differentially expressed genes were identified with an adjusted p-value (Padj) < 0.05 and a fold change of ≥ 1.5.[7]
-
Signaling Pathways Modulated by Resveratrol
Resveratrol exerts its biological effects by modulating a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways influenced by Resveratrol.
Experimental Workflow for Transcriptomic Analysis
Caption: A generalized workflow for transcriptomic analysis of cells treated with Resveratrol.
Key Signaling Pathways
Caption: Major signaling pathways modulated by Resveratrol leading to various cellular outcomes.
Conclusion
The available transcriptomic data provides substantial evidence for the diverse biological activities of Resveratrol, highlighting its potential as a therapeutic agent. It modulates a wide array of genes and signaling pathways involved in critical cellular processes such as inflammation, cell proliferation, and apoptosis.
In stark contrast, there is a significant lack of research on the transcriptomic effects of this compound. While its biosynthesis is understood, its impact on cellular gene expression remains unexplored. This knowledge gap prevents a direct comparative analysis with Resveratrol.
Future research should prioritize investigating the transcriptomic profile of cells treated with this compound. Such studies would not only elucidate its mechanism of action but also enable a meaningful comparison with well-characterized compounds like Resveratrol, thereby aiding in the discovery and development of novel therapeutics. This guide serves as a foundational resource for such future endeavors, providing a comprehensive overview of the current state of knowledge for Resveratrol and highlighting the critical need for similar research on this compound.
References
- 1. Genome-scale analysis of resveratrol-induced gene expression profile in human ovarian cancer cells using a cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol-induced gene expression profiles in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol-Induced Gene Expression Profiles in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol induces downregulation of DNA repair genes in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol decreases the expression of genes involved in inflammation through transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-depth analysis of the mode of action of resveratrol: genome-wide characterization of G-quadruplex binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome-Based Analysis Reveals Therapeutic Effects of Resveratrol on Endometriosis in aRat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential mechanisms and therapeutic effect of dietary resveratrol supplementation on the spleen organ of chicken in chronic unpredictable mild stress transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Garbanzol's Safety Profile: A Comparative Analysis with Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Garbanzol against other well-known phenolic compounds. Due to the limited direct toxicological data on this compound, this document leverages available information on structurally related and commonly studied phenolic compounds to provide a contextual safety benchmark. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assays.
Executive Summary
Phenolic compounds are a diverse group of phytochemicals with a wide range of biological activities, including antioxidant and anti-inflammatory properties. This compound, a flavanonol found in chickpeas and other legumes, is of growing interest for its potential therapeutic applications. However, a comprehensive understanding of its safety profile is crucial for further development. This guide benchmarks the available safety data of common phenolic compounds—Phenol, Quercetin, Apigenin, and Resveratrol—to infer a preliminary safety assessment for this compound.
Comparative Toxicological Data
| Compound | Chemical Class | Acute Oral LD50 (mg/kg) | Cytotoxicity (IC50) | Source(s) |
| This compound | Flavanonol | Data not available | Data not available | - |
| Fustin | Flavanonol | Data not available | Data not available | - |
| Phenol | Monophenol | 317 (rat), 270 (mouse) | Varies by cell line | [1] |
| Quercetin | Flavonol | >2000 (rat) | Slightly cytotoxic at high concentrations (e.g., IC50 of 219.44 µM in VERO cells) | [2][3] |
| Apigenin | Flavone | >5000 (rat, mouse) | Time- and dose-dependent cytotoxicity in cancer cell lines (e.g., IC50 of 10 µM in HeLa cells) | [4][5] |
| Resveratrol | Stilbenoid | Data not available, well-tolerated up to 1g/day | Cytotoxic to cancer cells, less so to normal cells | [6][7] |
Note: LD50 and IC50 values can vary significantly based on the animal model, cell line, and experimental conditions.
Experimental Protocols
Acute Oral Toxicity Assessment (OECD Guideline 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[1][8]
Principle: The method involves dosing animals (typically rodents) in a sequential manner. The outcome of dosing at each step determines the dose for the next step. The objective is to identify a dose range that causes mortality in some animals, allowing for classification of the substance's toxicity.
Methodology:
-
Animal Selection: Healthy, young adult rodents of a single sex (usually females) are used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered orally in a single dose via gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy of all animals is performed at the end of the study.
In Vitro Cytotoxicity Assessment (Neutral Red Uptake Assay)
The Neutral Red Uptake (NRU) assay is a common method to determine the cytotoxicity of a substance on cultured cells.[9][10]
Principle: Viable cells are able to incorporate and bind the supravital dye Neutral Red in their lysosomes. When cells are damaged or killed by a toxic substance, their ability to take up the dye is diminished. The amount of dye retained by the cells is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Appropriate cell lines are cultured in 96-well plates until they reach a suitable confluency.
-
Treatment: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).
-
Dye Incubation: The treatment medium is replaced with a medium containing Neutral Red, and the cells are incubated to allow for dye uptake.
-
Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destain solution.
-
Quantification: The absorbance of the extracted dye is measured using a spectrophotometer. The results are used to calculate the concentration of the test substance that inhibits cell viability by 50% (IC50).
Visualizations
Signaling Pathway Diagram
Phenolic compounds can exert their biological effects, including potential toxicity at high concentrations, through various signaling pathways. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative stress, which can be modulated by phenolic compounds.
Caption: Nrf2 signaling pathway modulation by phenolic compounds.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the safety profile of a novel compound like this compound.
Caption: General workflow for safety assessment of a new compound.
References
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. Safety Aspects of the Use of Quercetin as a Dietary Supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Who should not take quercetin? [singlecare.com]
- 4. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment [mdpi.com]
- 5. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. Cytotoxic activity of resveratrol in different cell lines evaluated by MTT and NRU assays [repository.bilkent.edu.tr]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. qualitybiological.com [qualitybiological.com]
- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]
Assessing the Preclinical Relevance of Garbanzol in Comparison to Existing Therapies: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for Garbanzol, a naturally occurring flavanonol, and situates its potential therapeutic relevance against established anti-inflammatory and anticancer therapies. Due to the limited availability of direct clinical data for this compound, this comparison focuses on its preclinical profile, primarily drawing parallels with structurally similar flavanonols and contrasting their mechanisms with current therapeutic agents.
Introduction to this compound
This compound is a flavanonol, a subclass of flavonoids, found in various plants.[1][2] Like many flavonoids, it has demonstrated antioxidant properties in preclinical studies.[3] Flavonoids as a class are known for their potential anti-inflammatory, anticancer, and antiviral activities.[4][5] This has led to interest in this compound as a potential therapeutic agent. However, it is crucial to note that research on this compound is still in the early stages, and it is not an approved drug.
Comparative Analysis: this compound's Preclinical Profile vs. Existing Therapies
To provide a framework for assessing the potential of this compound, we compare its hypothesized mechanisms of action and available preclinical data with those of standard non-steroidal anti-inflammatory drugs (NSAIDs) and common chemotherapy agents.
Anti-Inflammatory Potential
Mechanism of Action Comparison
Standard NSAIDs, such as ibuprofen and naproxen, primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[6][7][8] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
Flavonoids, including potentially this compound, are thought to exert anti-inflammatory effects through multiple mechanisms. These may include the inhibition of pro-inflammatory enzymes like COX and lipoxygenase (LOX), and the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response.
Quantitative Data on Anti-Inflammatory Activity
| Compound/Drug | Assay | Target/Cell Line | IC50 Value | Reference |
| Taxifolin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Not explicitly defined with an IC50, but showed inhibition | [9] |
| Ibuprofen | COX-1 Inhibition | In vitro enzyme assay | ~5 µM | Generic Data |
| Ibuprofen | COX-2 Inhibition | In vitro enzyme assay | ~10 µM | Generic Data |
Note: The provided data for Taxifolin indicates a potential anti-inflammatory effect but lacks a specific IC50 value for direct comparison. Further studies are required to quantify the anti-inflammatory potency of this compound.
Anticancer Potential
Mechanism of Action Comparison
Conventional chemotherapy drugs act through various mechanisms to kill cancer cells or inhibit their growth. These include:
-
Alkylating agents (e.g., Cisplatin): Directly damage DNA to prevent cancer cells from replicating.
-
Antimetabolites (e.g., 5-Fluorouracil): Interfere with DNA and RNA synthesis.
-
Topoisomerase inhibitors (e.g., Doxorubicin): Interfere with enzymes that help separate DNA strands for replication.
Flavonoids are hypothesized to have anticancer effects by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing angiogenesis (the formation of new blood vessels that supply tumors). Some flavonoids have been shown to modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Quantitative Data on Anticancer Activity
As specific anticancer data for this compound is limited, we present IC50 values for the structurally related flavanonols Taxifolin and Pinobanksin .
| Compound/Drug | Cell Line | Cancer Type | IC50 Value | Reference |
| Taxifolin | HCT116 | Colon Cancer | 32 ± 2.35 µg/mL | [7] |
| Taxifolin | HT29 | Colon Cancer | 39.0 µM (48h) | [6] |
| Pinobanksin | MCF-7 | Breast Cancer | 19.24 µg/mL (72h) | [10] |
| 5-Fluorouracil | A549 | Lung Cancer | 4.98 ± 0.41 µM | [1] |
| Cisplatin | A549 | Lung Cancer | ~10 µM | Generic Data |
Note: The IC50 values for Taxifolin and Pinobanksin demonstrate potential cytotoxic effects against cancer cell lines. However, these are preclinical data, and their clinical relevance is yet to be determined.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the context of evaluating the preclinical potential of compounds like this compound.
In Vitro Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a standard inhibitor (e.g., L-NAME). Cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response and NO production. A control group without LPS is also included.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): After incubation, the supernatant from each well is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.
In Vitro Anticancer Activity Assay: MTT Cell Viability Assay
-
Cell Culture: Cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and incubated overnight to allow for attachment.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a standard anticancer drug (e.g., 5-Fluorouracil) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizing Molecular Pathways and Workflows
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Standard workflow for MTT-based cell viability assay.
Logical Relationship of Preclinical to Clinical Development
Caption: The typical drug development pipeline.
Conclusion
This compound, as a member of the flavanonol class, shows theoretical promise as a therapeutic agent based on the known antioxidant and potential anti-inflammatory and anticancer activities of flavonoids. However, the current body of scientific literature lacks specific, quantitative data on this compound's efficacy in these areas. The provided data on structurally similar compounds like Taxifolin and Pinobanksin offer a preliminary indication of the potential potency that might be expected from this class of molecules.
For drug development professionals, this compound represents a lead compound that requires significant further investigation. The immediate next steps should focus on comprehensive in vitro screening to determine its IC50 values against a panel of inflammatory markers and cancer cell lines, followed by mechanistic studies to elucidate its specific molecular targets. Only with robust preclinical data can a meaningful assessment of its clinical relevance be made in comparison to existing, well-characterized therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of pro-apoptotic potential of taxifolin against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]
- 6. Taxifolin, a natural flavonoid interacts with cell cycle regulators causes cell cycle arrest and causes tumor regression by activating Wnt/ β -catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vetdergikafkas.org [vetdergikafkas.org]
Safety Operating Guide
Standard Operating Procedure: Garbanzol Disposal
Pre-Disposal Hazard Assessment
Before handling, a thorough hazard assessment is crucial. Lacking a specific SDS, researchers must review all available data for Garbanzol and similar flavonoid compounds.
-
Review Chemical Properties: this compound is a flavanonol, a type of flavonoid, that exists as a solid powder.[3][4][5] It is soluble in various organic solvents, including DMSO, Acetone, Chloroform, and Ethyl Acetate.[3]
-
Assess Potential Hazards: In the absence of specific toxicity data, assume the compound may be harmful if ingested, inhaled, or comes into contact with skin.[6] Handle with all appropriate safety precautions.
-
Evaluate Environmental Hazards: The environmental impact is unknown. Assume the substance is hazardous to aquatic life and should not be disposed of down the drain.[6][7]
-
Consult Institutional EHS: Your institution's EHS department is the primary authority for guidance on hazardous waste disposal.[1][2] They will provide specific instructions based on regulations and best practices.
This compound Properties Summary
| Property | Value | Source(s) |
| CAS Number | 1226-22-8 | [3][5][8] |
| Chemical Class | Flavanonol (a type of flavonoid) | [4][5] |
| Molecular Formula | C15H12O5 | [3][4][8] |
| Molar Mass | 272.25 g/mol | [3][4][5] |
| Physical State | Solid, Powder | [3][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
General Disposal Protocol for this compound Waste
This protocol outlines the general steps for preparing this compound waste for collection by your institution's hazardous waste management service.
Required Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety glasses/goggles, appropriate chemical-resistant gloves (e.g., nitrile).
-
Designated hazardous waste containers (for solid and liquid waste).
-
Hazardous waste labels (provided by your EHS department).
-
Fume hood.
Procedure:
-
Don PPE: Before handling this compound or its waste, put on your lab coat, safety glasses, and gloves.
-
Segregate Waste: At the point of generation, separate this compound waste from all other waste streams. Do not mix with other chemical wastes unless explicitly approved by your EHS department.[1]
-
Solid Waste: Place contaminated disposable items such as gloves, weighing papers, absorbent pads, and empty stock containers into the designated "Hazardous Solid Waste" container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated "Hazardous Liquid Waste" container. Since this compound is soluble in non-halogenated organic solvents, it should likely be disposed of in a non-halogenated waste stream.[3][9] Always confirm the correct waste stream with your EHS office.
-
-
Container Management:
-
Labeling and Storage:
-
Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. Ensure all fields are filled out accurately, including the full chemical name ("this compound").[1]
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be secure, away from drains, and under the control of laboratory personnel.[1]
-
-
Arrange for Disposal:
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for safe handling and disposal.
Caption: Workflow for proper segregation and disposal of this compound waste.
Caption: Decision tree for responding to a laboratory spill.
References
- 1. benchchem.com [benchchem.com]
- 2. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 3. This compound | CAS:1226-22-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | C15H12O5 | CID 442410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling Garbanzol
Chemical and Physical Properties of Garbanzol
A summary of the known quantitative data for this compound is presented below.[1][3][4]
| Property | Value |
| CAS Number | 1226-22-8 |
| Molecular Formula | C15H12O5 |
| Molecular Weight | 272.25 g/mol |
| Appearance | Powder |
| Melting Point | 207 - 208 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be utilized to minimize exposure and ensure personal safety, in line with general laboratory safety protocols.[5][6][7]
| Protection Type | Specific PPE Requirement | Rationale |
| Eye and Face | Chemical safety goggles | Protects against dust particles and potential splashes. |
| Skin | - Nitrile gloves- Laboratory coat | Prevents direct skin contact with the chemical powder. |
| Respiratory | - Not generally required if handled in a well-ventilated area or fume hood.- A dust mask may be used if there is a risk of generating significant airborne dust. | Minimizes inhalation of airborne particles. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
The following step-by-step guidance ensures the safe handling of this compound throughout the experimental workflow.
1. Preparation:
-
Work Area: Designate a specific, clean, and well-ventilated area for handling this compound, preferably within a chemical fume hood to minimize inhalation risk.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, containers, and solvents, before opening the this compound container.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
2. Handling:
-
Dispensing: Carefully open the container and use a clean spatula to dispense the desired amount of this compound powder onto weighing paper or directly into a container. Avoid creating dust clouds.
-
Solution Preparation: If preparing a solution, add the solvent to the weighed this compound powder slowly to avoid splashing. Ensure the chosen solvent is compatible with other materials in use. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
-
Container Sealing: Securely seal the primary this compound container immediately after use to prevent contamination and exposure.
3. Cleanup:
-
Spill Management: In case of a small spill, gently wipe up the powder with a damp paper towel to avoid generating dust. For larger spills, follow your institution's specific spill cleanup procedures.
-
Surface Decontamination: Clean the work area and any contaminated equipment with an appropriate solvent or cleaning agent.
-
PPE Removal: Remove gloves and lab coat before leaving the work area to prevent cross-contamination. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Collection: All disposable materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.[8]
-
Solvent Waste: Solutions containing this compound should be disposed of in a designated solvent waste container that is compatible with the solvents used.
-
Container Disposal: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of in accordance with institutional guidelines.
-
Prohibited Disposal: Do not dispose of this compound or its solutions down the drain or in the general trash.[8]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | CAS:1226-22-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C15H12O5 | CID 442410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
